molecular formula C7H7N3O3 B091997 2-Nitrobenzohydrazide CAS No. 606-26-8

2-Nitrobenzohydrazide

Cat. No.: B091997
CAS No.: 606-26-8
M. Wt: 181.15 g/mol
InChI Key: LYGGDXLOJMNFBV-UHFFFAOYSA-N
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Description

2-Nitrobenzohydrazide is a useful research compound. Its molecular formula is C7H7N3O3 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61870. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrobenzohydrazide
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InChI

InChI=1S/C7H7N3O3/c8-9-7(11)5-3-1-2-4-6(5)10(12)13/h1-4H,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LYGGDXLOJMNFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
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DSSTOX Substance ID

DTXSID30209403
Record name o-Nitrobenzohydrazide
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Molecular Weight

181.15 g/mol
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CAS No.

606-26-8
Record name 2-Nitrobenzohydrazide
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Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2-Nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Nitrobenzohydrazide, a molecule of interest in medicinal chemistry. This document details its physical and spectral characteristics, synthesis, reactivity, and biological activity, with a focus on its potential as a urease inhibitor. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies.

Core Chemical Properties

This compound is a nitro-substituted aromatic hydrazide. Its chemical structure and fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₇H₇N₃O₃[1]
Molecular Weight 181.15 g/mol [1]
CAS Number 606-26-8[1]
Appearance White to orange to green powder/crystal[2]
Melting Point 121-123 °C[3]
Boiling Point Decomposes before boilingN/A
Solubility Soluble in methanol[2]
pKa 11.34 ± 0.10 (Predicted)[2]

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.[4] While a complete set of publicly available, raw spectral data for this compound is limited, the following tables provide expected and reported values based on available information and data from closely related isomers, 3-Nitrobenzohydrazide and 4-Nitrobenzohydrazide, for comparative purposes.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~10.84, ~11.08Singlet (broad)--NH-NH₂ protons
7.50 - 8.20Multiplet-Aromatic protons

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~165C=O (carbonyl)
120 - 150Aromatic carbons

Note: Specific peak assignments for the aromatic carbons of this compound are not detailed in the available literature. The provided range is based on typical values for nitro-substituted benzene rings. For comparison, the carbonyl carbon of 3-nitrobenzohydrazide appears around 164 ppm.[6]

FT-IR (Fourier-Transform Infrared) Spectral Data

Wavenumber (ν, cm⁻¹)IntensityAssignment
3300 - 3500MediumN-H stretching (amine)
3100 - 3000MediumC-H stretching (aromatic)
1630 - 1690StrongC=O stretching (amide I)
1500 - 1600Strong, MediumN-H bending (amide II), C=C stretching (aromatic)
1500 - 1560StrongNO₂ asymmetric stretching
1300 - 1370StrongNO₂ symmetric stretching

Note: The exact peak positions can vary based on the sample preparation method.

Mass Spectrometry (MS) Data

m/zRelative IntensityPossible Fragment
181[M]⁺Molecular ion
151[M - NO]⁺
135[M - NO₂]⁺ or [C₇H₅N₂O]⁺
105[C₇H₅O]⁺ (benzoyl cation)
77[C₆H₅]⁺ (phenyl cation)

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways of related compounds.

Experimental Protocols

Synthesis of this compound

This compound can be efficiently synthesized in a two-step process starting from 2-nitrobenzoic acid.[4]

Step 1: Esterification of 2-Nitrobenzoic Acid

  • Reactants: 2-nitrobenzoic acid, methanol, and a catalytic amount of concentrated sulfuric acid.

  • Procedure:

    • Dissolve 2-nitrobenzoic acid in an excess of methanol in a round-bottom flask.

    • Carefully add a few drops of concentrated sulfuric acid to the mixture.

    • Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the methyl 2-nitrobenzoate product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude ester.

    • Purify the product by column chromatography or recrystallization if necessary.

Step 2: Hydrazinolysis of Methyl 2-Nitrobenzoate

  • Reactants: Methyl 2-nitrobenzoate, hydrazine hydrate, and methanol.

  • Procedure:

    • Dissolve the methyl 2-nitrobenzoate obtained from Step 1 in methanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the mixture for several hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, this compound, will often precipitate out of the solution.

    • Collect the solid product by filtration and wash with cold methanol.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

G cluster_synthesis Synthesis of this compound A 2-Nitrobenzoic Acid B Methyl 2-Nitrobenzoate A->B Esterification C This compound B->C Hydrazinolysis reagent1 + Methanol + H₂SO₄ (cat.) reagent2 + Hydrazine Hydrate + Methanol

Caption: Synthesis workflow for this compound.

Urease Inhibition Assay

The inhibitory activity of this compound against urease can be determined using the indophenol method, which quantifies the amount of ammonia produced.[7]

  • Materials: Jack bean urease, urea, phosphate buffer (pH 7.0), phenol-nitroprusside reagent, alkaline hypochlorite solution, this compound (test compound), and thiourea (standard inhibitor).

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 25 µL of Jack bean urease solution (in phosphate buffer) to each well and incubate at 37 °C for 15 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of urea solution (in phosphate buffer) to each well.

    • Incubate the mixture at 37 °C for 30 minutes.

    • Stop the reaction by adding 50 µL of phenol-nitroprusside reagent and 50 µL of alkaline hypochlorite solution to each well.

    • Allow the plate to stand at room temperature for 10 minutes for color development.

    • Measure the absorbance at 630 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100

    • The IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the urease activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Reactivity and Stability

Reactivity: The chemical reactivity of this compound is primarily dictated by the nitro group and the hydrazide moiety.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C). This transformation is a common strategy in the synthesis of more complex molecules.

  • Reactions of the Hydrazide Group: The hydrazide functional group is a versatile reactive handle. It can undergo:

    • Condensation reactions with aldehydes and ketones to form the corresponding hydrazones.

    • Acylation on the terminal nitrogen atom.

    • Cyclization reactions to form various heterocyclic compounds, such as oxadiazoles and pyrazoles.

Stability: Hydrazides, in general, are susceptible to hydrolysis, especially under acidic or basic conditions, although they are generally more stable than esters. The stability of nitroaromatic compounds can be influenced by the position of the nitro group. Specific data on the thermal decomposition temperature and pH stability profile of this compound is not extensively reported, but it is recommended to store the compound in a cool, dry place.[2]

Biological Activity: Urease Inhibition

This compound has been identified as a potent inhibitor of Jack bean urease, exhibiting an IC₅₀ value of 4.25 ± 0.08 µM.[4] This inhibitory activity is significantly stronger than that of the standard urease inhibitor, thiourea (IC₅₀ = 21.00 ± 0.11 µM).[4]

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[2] Inhibition of urease is a therapeutic target for the treatment of diseases caused by urease-producing bacteria, such as Helicobacter pylori, which is implicated in gastritis and peptic ulcers.

Proposed Mechanism of Inhibition:

Molecular docking studies suggest that this compound inhibits urease by interacting with the active site of the enzyme.[4] The proposed mechanism involves the chelation of the nickel ions in the active site by the hydrazide and nitro groups of the inhibitor. This binding prevents the substrate (urea) from accessing the active site, thereby inhibiting the enzymatic reaction.

G cluster_pathway Proposed Urease Inhibition by this compound Urease Urease Active Site (with Ni²⁺ ions) Complex Urease-Inhibitor Complex (Inactive) Products Ammonia + Carbamate Urease->Products Inhibitor This compound Inhibitor->Urease Binding to Active Site (Chelation of Ni²⁺) NoReaction No Hydrolysis Urea Urea (Substrate) Urea->Urease Normal Catalysis Urea->Complex Blocked Access

Caption: Urease inhibition by this compound.

This guide provides a foundational understanding of the chemical properties and biological potential of this compound. Further research is warranted to fully elucidate its pharmacological profile and explore its therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of 2-Nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-nitrobenzohydrazide, a key intermediate in the development of various pharmaceutical compounds. This document outlines two core synthetic strategies, detailing the necessary reagents, reaction conditions, and purification methods. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided.

Core Synthesis Pathways

This compound is most commonly synthesized from either methyl 2-nitrobenzoate or 2-nitrobenzoic acid. The two primary pathways are:

  • Hydrazinolysis of Methyl 2-Nitrobenzoate: This is a direct and efficient one-step method involving the reaction of methyl 2-nitrobenzoate with hydrazine hydrate.

  • Via 2-Nitrobenzoyl Chloride from 2-Nitrobenzoic Acid: This two-step pathway involves the initial conversion of 2-nitrobenzoic acid to its more reactive acyl chloride derivative, 2-nitrobenzoyl chloride, which is subsequently reacted with hydrazine.

The selection of a particular pathway may depend on the availability of starting materials, desired purity, and scalability of the reaction.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound and its intermediates.

Table 1: Synthesis of this compound from Methyl 2-Nitrobenzoate

ParameterValue
Starting MaterialMethyl 2-nitrobenzoate
ReagentHydrazine Hydrate
SolventEthanol
Reaction Time9 hours
Reaction Temperature95°C (Reflux)
Yield78%
Melting Point112.5°C

Table 2: Synthesis of 2-Nitrobenzoyl Chloride from 2-Nitrobenzoic Acid

ParameterValue
Starting Material2-Nitrobenzoic Acid
ReagentThionyl Chloride
Reaction Time3 hours
Reaction TemperatureSteam Bath
Yield90-98%
Boiling Point153-154°C at 12 mm Hg
Melting Point33°C

Table 3: Synthesis of this compound from 2-Nitrobenzoyl Chloride

ParameterValue
Starting Material2-Nitrobenzoyl Chloride
ReagentHydrazine Monohydrate
Yield95-98%

Experimental Protocols

Pathway 1: Synthesis of this compound from Methyl 2-Nitrobenzoate

This protocol is adapted from a general procedure for the synthesis of benzoylhydrazines.[1]

Materials:

  • Methyl 2-nitrobenzoate

  • Hydrazine hydrate

  • Anhydrous ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, dissolve methyl 2-nitrobenzoate (e.g., 40 mmol) in anhydrous ethanol (30 mL).

  • Heat the solution to 95°C.

  • Add hydrazine hydrate (e.g., 48 mmol) to the mixture.

  • Reflux the reaction mixture for 9 hours.

  • After reflux, cool the mixture to room temperature to allow for the precipitation of the product.

  • Collect the crystals by filtration.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Pathway 2: Synthesis of this compound via 2-Nitrobenzoyl Chloride

This pathway involves two main experimental stages.

This protocol is based on a standard procedure for the synthesis of acyl chlorides.[2]

Materials:

  • 2-Nitrobenzoic acid

  • Thionyl chloride

  • Round-bottom flask with reflux condenser and gas absorption trap

  • Steam bath

  • Distillation apparatus

Procedure:

  • In a 1-liter round-bottom flask, place 2-nitrobenzoic acid (e.g., 1.2 moles) and thionyl chloride (e.g., 4.2 moles).

  • Fit the flask with a reflux condenser connected to a gas absorption trap.

  • Heat the mixture on a steam bath for 3 hours.

  • After the reaction is complete, arrange the apparatus for downward distillation and remove the excess thionyl chloride at the temperature of the steam bath.

  • Transfer the residue to a Claisen flask and distill under reduced pressure to obtain 2-nitrobenzoyl chloride.

This protocol is based on a general method for the synthesis of hydrazides from acyl chlorides.[3]

Materials:

  • 2-Nitrobenzoyl chloride

  • Hydrazine monohydrate

  • Reaction vessel with a stirrer

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, react 2-nitrobenzoyl chloride with hydrazine monohydrate. Note: This reaction is typically rapid and should be performed with appropriate temperature control.

  • The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the precipitated this compound is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_path1 Pathway 1: From Methyl 2-Nitrobenzoate cluster_path2 Pathway 2: From 2-Nitrobenzoic Acid Methyl 2-Nitrobenzoate Methyl 2-Nitrobenzoate 2-Nitrobenzohydrazide_P1 This compound Methyl 2-Nitrobenzoate->2-Nitrobenzohydrazide_P1 Hydrazine Hydrate, Ethanol, Reflux 2-Nitrobenzoic Acid 2-Nitrobenzoic Acid 2-Nitrobenzoyl Chloride 2-Nitrobenzoyl Chloride 2-Nitrobenzoic Acid->2-Nitrobenzoyl Chloride Thionyl Chloride 2-Nitrobenzohydrazide_P2 This compound 2-Nitrobenzoyl Chloride->2-Nitrobenzohydrazide_P2 Hydrazine Monohydrate Experimental_Workflow_P1 start Start dissolve Dissolve Methyl 2-Nitrobenzoate in Ethanol start->dissolve heat Heat to 95°C dissolve->heat add_hydrazine Add Hydrazine Hydrate heat->add_hydrazine reflux Reflux for 9 hours add_hydrazine->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize end Pure this compound recrystallize->end Experimental_Workflow_P2 cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Hydrazide Formation start1 Start react_acid React 2-Nitrobenzoic Acid with Thionyl Chloride start1->react_acid reflux_acid Heat on Steam Bath for 3 hours react_acid->reflux_acid distill_thionyl Distill off excess Thionyl Chloride reflux_acid->distill_thionyl distill_product Distill under Reduced Pressure distill_thionyl->distill_product product1 2-Nitrobenzoyl Chloride distill_product->product1 react_hydrazide React 2-Nitrobenzoyl Chloride with Hydrazine Monohydrate product1->react_hydrazide filter_hydrazide Filter Precipitate react_hydrazide->filter_hydrazide recrystallize_hydrazide Recrystallize from Ethanol filter_hydrazide->recrystallize_hydrazide end2 Pure this compound recrystallize_hydrazide->end2

References

Technical Guide: 2-Nitrobenzhydrazide (CAS 606-26-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitrobenzhydrazide (CAS 606-26-8), a molecule of interest in organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis, and potential biological activities, with a focus on providing actionable information for research and development. All quantitative data is presented in structured tables, and a detailed experimental protocol for a representative synthesis is provided. Additionally, a conceptual workflow for its synthesis and potential biological screening is visualized using the DOT language.

Chemical Properties and Data

2-Nitrobenzhydrazide is a hydrazide derivative of 2-nitrobenzoic acid. Its chemical structure, featuring a nitro group ortho to the hydrazide moiety, makes it a versatile building block in the synthesis of various heterocyclic compounds and a subject of interest for its potential biological activities.

Table 1: Physicochemical Properties of 2-Nitrobenzhydrazide

PropertyValueSource
CAS Number 606-26-8N/A
Molecular Formula C₇H₇N₃O₃N/A
Molecular Weight 181.15 g/mol N/A
Melting Point 121-123 °CN/A
Appearance Light yellow solidN/A
Solubility Soluble in methanolN/A

Table 2: Spectroscopic Data (Predicted and Representative for Similar Structures)

TechniqueData
¹H NMR (DMSO-d₆, 400 MHz) Predicted δ (ppm): 10.0 (s, 1H, -NH), 8.0-7.5 (m, 4H, Ar-H), 4.5 (s, 2H, -NH₂)
¹³C NMR (DMSO-d₆, 100 MHz) Predicted δ (ppm): 165 (C=O), 148 (C-NO₂), 134, 131, 129, 124 (Ar-C), 130 (Ar-C-CO)
IR (KBr, cm⁻¹) Characteristic Peaks: 3300-3400 (N-H stretching), 1650 (C=O stretching, Amide I), 1520 (N-O stretching, asymmetric), 1340 (N-O stretching, symmetric)
Mass Spectrometry (EI) m/z: 181 (M⁺), 151, 135, 105, 77

Note: The spectroscopic data presented is a combination of predicted values and characteristic peaks observed in structurally related compounds due to the limited availability of experimentally derived spectra for 2-Nitrobenzhydrazide in public databases.

Synthesis of 2-Nitrobenzhydrazide

The most common laboratory-scale synthesis of 2-Nitrobenzhydrazide involves the hydrazinolysis of a 2-nitrobenzoic acid ester, typically methyl 2-nitrobenzoate, with hydrazine hydrate.

Experimental Protocol: Synthesis from Methyl 2-Nitrobenzoate

This protocol describes a general method for the synthesis of 2-Nitrobenzhydrazide.

Materials:

  • Methyl 2-nitrobenzoate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (95%)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-nitrobenzoate (0.1 mol) in ethanol (100 mL).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (0.2 mol, 2 molar equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with two portions of cold deionized water (2 x 25 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the product in a desiccator over anhydrous calcium chloride or in a vacuum oven at 50-60 °C.

  • Purification (Optional): The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield a crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow reagents Methyl 2-Nitrobenzoate + Hydrazine Hydrate + Ethanol reaction Reaction Setup & Reflux (4-6h) reagents->reaction precipitation Cooling & Precipitation reaction->precipitation isolation Vacuum Filtration precipitation->isolation washing Washing with Cold Water isolation->washing drying Drying washing->drying product 2-Nitrobenzhydrazide (Crude Product) drying->product purification Recrystallization (Ethanol/Water) product->purification final_product Pure 2-Nitrobenzhydrazide purification->final_product

Caption: Workflow for the synthesis of 2-Nitrobenzhydrazide.

Biological Activity and Mechanism of Action

While specific studies on the biological activity of 2-Nitrobenzhydrazide are limited, the broader classes of compounds to which it belongs—nitroaromatics and hydrazides—are known to exhibit a wide range of biological effects.

Nitroaromatic compounds often exert their biological effects through bioreduction of the nitro group.[1] This process can lead to the formation of reactive nitroso and hydroxylamine intermediates, which can interact with cellular macromolecules such as DNA and proteins.[1] This mechanism is central to the antimicrobial and cytotoxic effects of many nitroaromatic drugs.[1]

Hydrazide derivatives are also a well-established class of biologically active compounds, with many exhibiting antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3][4][5][6] The hydrazide moiety can act as a pharmacophore and is present in several clinically used drugs.[3]

Postulated Mechanism of Action: A Conceptual Pathway

Given the structural features of 2-Nitrobenzhydrazide, a plausible mechanism of action, particularly for antimicrobial activity, involves the enzymatic reduction of the nitro group within the target cell. This reduction can generate reactive nitrogen species that induce cellular damage.

Mechanism_of_Action compound 2-Nitrobenzhydrazide cell_entry Cellular Uptake compound->cell_entry reduction Bioreduction of Nitro Group cell_entry->reduction nitroreductase Nitroreductase (Enzyme) nitroreductase->reduction catalyzes rns Reactive Nitrogen Species (RNS) reduction->rns dna_damage DNA Damage rns->dna_damage protein_damage Protein Dysfunction rns->protein_damage cell_death Cell Death / Growth Inhibition dna_damage->cell_death protein_damage->cell_death

Caption: Postulated mechanism of action for 2-Nitrobenzhydrazide.

Applications and Future Directions

2-Nitrobenzhydrazide serves as a valuable intermediate in the synthesis of a variety of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles, many of which are scaffolds for the development of new therapeutic agents. Its potential as a standalone therapeutic agent warrants further investigation, particularly in the areas of antimicrobial and anticancer research.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the activity of 2-Nitrobenzhydrazide against a broad panel of bacterial, fungal, and cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific cellular targets and signaling pathways affected by 2-Nitrobenzhydrazide.

  • Analogue Synthesis: Synthesizing and testing derivatives of 2-Nitrobenzhydrazide to explore structure-activity relationships and optimize for potency and selectivity.

Safety Information

As with all nitroaromatic compounds and hydrazide derivatives, 2-Nitrobenzhydrazide should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-nitrobenzohydrazide. In the absence of a publicly available crystal structure for the parent compound, this guide leverages crystallographic data from closely related derivatives and established computational chemistry methodologies to elucidate its structural characteristics. This information is crucial for understanding its chemical reactivity, potential biological activity, and for guiding the design of new therapeutic agents.

Molecular Structure and Conformation

This compound (C₇H₇N₃O₃) is an aromatic hydrazide characterized by a benzene ring substituted with a nitro group at the ortho position and a hydrazide group.[1][2] The presence of these functional groups in close proximity leads to significant intramolecular interactions that dictate the molecule's overall conformation.

The key conformational features of this compound are determined by the torsion angles around the C(O)-N and N-N bonds of the hydrazide moiety, as well as the orientation of the nitro group relative to the benzene ring. Theoretical and computational methods are invaluable for exploring these conformational preferences.[3]

A critical feature influencing the conformation of this compound is the potential for a strong intramolecular hydrogen bond between the amide proton (N-H) of the hydrazide and an oxygen atom of the ortho-nitro group. This interaction is expected to result in a relatively planar conformation of the molecule, creating a six-membered ring-like structure. This type of intramolecular hydrogen bonding is a well-documented phenomenon in ortho-substituted benzene derivatives and significantly impacts their structural rigidity and electronic properties.[4][5][6][7]

In derivatives of this compound, the dihedral angle between the benzene ring and the hydrazide group can vary, often influenced by intermolecular interactions within the crystal lattice and the nature of the substituents.[8][9] For instance, in (E)-N′-(4-Hydroxybenzylidene)-2-nitrobenzohydrazide, the dihedral angle between the two benzene rings is 45.3(3)°, indicating a twisted conformation.[9] The nitro group itself is often twisted out of the plane of the benzene ring.[9]

Quantitative Structural Data (Theoretical)

Due to the lack of a published crystal structure for this compound, the following table summarizes theoretically derived bond lengths, bond angles, and torsion angles for the lowest energy conformer, as would be predicted by computational modeling (e.g., Density Functional Theory - DFT). These values are based on the expected geometries and data from similar crystallized structures.

Parameter Atoms Involved Predicted Value
Bond Lengths (Å)
C=O~ 1.23
C-N (amide)~ 1.34
N-N~ 1.41
C-C (aromatic)~ 1.39 - 1.40
C-N (nitro)~ 1.48
N-O (nitro)~ 1.22
Bond Angles (°)
O=C-N~ 123
C-N-N~ 120
C-C-N (nitro)~ 119
O-N-O (nitro)~ 124
Torsion Angles (°)
O=C-N-N~ 180 (trans)
C-C-C=O~ 0 or 180
C-C-N-O (nitro)Variable

Experimental Protocols

The synthesis and structural characterization of this compound and its derivatives typically follow established laboratory procedures.

Synthesis and Crystallization of this compound Derivatives

A common synthetic route to this compound derivatives, such as Schiff bases, involves the condensation reaction of this compound with a suitable aldehyde or ketone.[8][9]

General Protocol:

  • Dissolution: Dissolve equimolar amounts of this compound and the corresponding aldehyde (e.g., 4-hydroxybenzaldehyde or 2-methoxybenzaldehyde) in a suitable solvent, typically methanol or ethanol.[8][9]

  • Reaction: Stir the mixture at ambient temperature for a designated period, which can range from 30 minutes to several hours.[1][8] In some cases, a few drops of an acid catalyst like acetic acid may be added.

  • Crystallization: Obtain single crystals suitable for X-ray diffraction by slow evaporation of the solvent at room temperature over several days.[2][8][9]

Single-Crystal X-ray Diffraction

The definitive method for determining the molecular structure of crystalline solids is single-crystal X-ray diffraction.

Methodology:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head of a diffractometer.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). The diffraction pattern is recorded on a detector as the crystal is rotated.[8] Data is typically collected at a controlled temperature, often 298 K.[8]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F².[3][8] Hydrogen atoms are often located from difference Fourier maps or placed in calculated positions.[8]

Visualizations

Intramolecular Hydrogen Bonding

The conformation of this compound is significantly influenced by the formation of an intramolecular hydrogen bond between the amide hydrogen and one of the oxygen atoms of the nitro group. This interaction leads to a more planar and rigid structure.

Intramolecular_Hydrogen_Bond cluster_ring cluster_amide N1 N H1 H C1 C C2 C C3 C C1->C3 N2 N O1 O O2 O C3->O2 N3 N C3->N3 H2 H N3->H2 N4 N N3->N4 H2->O1 H-Bond H3 H N4->H3

References

Spectroscopic Profile of 2-Nitrobenzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Nitrobenzohydrazide. Due to the limited availability of published experimental spectra for this specific compound in public databases, this document presents a comprehensive analysis based on data from its isomers and structurally related molecules. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of known data for 3-nitrobenzohydrazide, 4-nitrobenzohydrazide, 2-nitrobenzamide, and other related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6 - 7.9Multiplet4HAromatic Protons (C₃-H, C₄-H, C₅-H, C₆-H)
~4.5 - 5.0Broad Singlet2H-NH₂
~9.5 - 10.0Singlet1H-NH-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C=O
~148C-NO₂
~133Aromatic CH
~130Aromatic C-C=O
~129Aromatic CH
~124Aromatic CH
~122Aromatic CH

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Strong, BroadN-H Stretching (asymmetric and symmetric)
~3050MediumAromatic C-H Stretching
~1660StrongC=O Stretching (Amide I)
~1600MediumN-H Bending (Amide II)
~1520StrongAsymmetric NO₂ Stretching
~1340StrongSymmetric NO₂ Stretching
~1300MediumC-N Stretching
700 - 900Medium-StrongAromatic C-H Bending (out-of-plane)

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
181High[M]⁺ (Molecular Ion)
151Medium[M - NH₂NH]⁺
150High[M - NH₂NH₂]⁺
134Medium[M - NO₂]⁺
122Medium[C₇H₆O₂]⁺
104Medium[C₇H₄O]⁺
92Medium[C₆H₄O]⁺
76High[C₆H₄]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 300 MHz or higher field NMR spectrometer.

    • Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 75 MHz.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, and the resulting data is plotted as a mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a predicted fragmentation pathway for this compound in mass spectrometry.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Spectroscopic analysis workflow for this compound.

Mass_Spec_Fragmentation M [C₇H₇N₃O₃]⁺ m/z = 181 F1 [C₇H₅NO₂]⁺ m/z = 151 M->F1 - N₂H₂ F2 [C₇H₆N₂O]⁺ m/z = 150 M->F2 - NH₂NH F3 [C₇H₇NO]⁺ m/z = 134 M->F3 - NO₂ F4 [C₆H₄NO₂]⁺ m/z = 122 F2->F4 - CO F5 [C₇H₄O]⁺ m/z = 104 F3->F5 - N₂ F6 [C₆H₄]⁺ m/z = 76 F4->F6 - NO₂ F5->F6 - CO

Predicted fragmentation of this compound in MS.

Solubility Profile of 2-Nitrobenzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Nitrobenzohydrazide, a compound of interest in various fields of chemical and pharmaceutical research. Understanding the solubility of this molecule is paramount for its synthesis, purification, handling, and application in experimental and developmental settings. This document summarizes known qualitative solubility data, provides detailed experimental protocols for quantitative solubility determination, and includes a workflow for its synthesis and purification.

Introduction to this compound

This compound (C₇H₇N₃O₃, Molar Mass: 181.15 g/mol ) is an aromatic hydrazide derivative containing a nitro group. Its chemical structure influences its physicochemical properties, including its solubility in various solvents. The presence of both a polar nitro group and a hydrogen-bonding hydrazide moiety, combined with a nonpolar benzene ring, results in a nuanced solubility profile. This guide aims to provide the necessary information for researchers to effectively work with this compound.

Qualitative Solubility of this compound

Qualitative data indicates that this compound is soluble in methanol.[1] Furthermore, common laboratory practice involves the recrystallization of this compound from ethanol or ethyl acetate, which suggests that it has good solubility in these solvents at elevated temperatures and lower solubility at room temperature, a prerequisite for effective purification by recrystallization.[1]

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Mole Fraction (x)
Methanol
Ethanol
Ethyl Acetate
Acetone
Dichloromethane
Water

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, researchers can employ established methodologies to determine the solubility of this compound. The following are detailed protocols for the widely accepted shake-flask method, followed by either gravimetric or UV-Vis spectroscopic analysis.

Equilibrium Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a solid in a solvent.

Materials:

  • This compound

  • Selected solvents (e.g., methanol, ethanol, ethyl acetate, water)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Screw-capped vials or flasks

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure the solution is saturated.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed until the measured solubility is constant.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to sediment.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe pre-heated to the experimental temperature. Immediately filter the solution through a syringe filter to remove any undissolved microparticles.

Quantification of Dissolved Solute

This is a direct and highly reliable method for determining the concentration of the dissolved solute.

Procedure:

  • Transfer a precisely measured volume of the filtered saturated solution into a pre-weighed, dry container (e.g., a glass petri dish or beaker).

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

  • Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

  • Weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container is the mass of the dissolved this compound.

  • Calculate the solubility in the desired units (e.g., g/100 mL).

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis spectrum.

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a serial dilution of the stock solution to create a series of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.

  • Analysis of the Saturated Solution:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility of this compound.

Workflow for Synthesis and Purification of this compound

The following diagram illustrates a typical workflow for the synthesis and subsequent purification by recrystallization of a hydrazide like this compound. This process is intrinsically linked to the compound's solubility, as the choice of reaction and recrystallization solvents is critical for yield and purity.

G Start Start: 2-Nitrobenzoic Acid Ester + Hydrazine Hydrate Reaction Reaction in Suitable Solvent (e.g., Ethanol) Start->Reaction Cooling Cooling and Precipitation of Crude Product Reaction->Cooling Filtration Filtration and Washing Cooling->Filtration CrudeProduct Crude this compound Filtration->CrudeProduct Recrystallization Dissolution in Hot Solvent (e.g., Ethanol or Ethyl Acetate) CrudeProduct->Recrystallization SlowCooling Slow Cooling to Induce Crystallization Recrystallization->SlowCooling FinalFiltration Filtration of Pure Crystals SlowCooling->FinalFiltration Drying Drying under Vacuum FinalFiltration->Drying PureProduct Pure this compound Drying->PureProduct

References

Thermal Stability and Decomposition of 2-Nitrobenzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrobenzohydrazide is a versatile molecule utilized in the synthesis of various biologically active compounds and coordination complexes. An in-depth understanding of its thermal properties is paramount for ensuring safety, stability, and efficacy in its applications, particularly within the pharmaceutical industry. This technical guide provides a comprehensive overview of the anticipated thermal behavior of this compound, drawing upon data from analogous nitroaromatic compounds. It outlines detailed experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), essential techniques for characterizing the thermal stability and decomposition profile of such materials. Furthermore, this guide presents a logical framework for a potential decomposition pathway, offering critical insights for researchers and professionals in drug development and materials science.

Introduction to this compound

This compound (C₇H₇N₃O₃, Molar Mass: 181.15 g/mol ) is an organic compound featuring a hydrazide group and a nitro group attached to a benzene ring in the ortho position.[1] Its structure lends itself to the formation of various derivatives, including hydrazones and Schiff bases, which are of significant interest in medicinal chemistry due to their wide range of biological activities. The presence of the nitro group, an energetic functional group, suggests that this compound may exhibit significant thermal activity and decomposition upon heating. A thorough characterization of its thermal stability is therefore essential for safe handling, storage, and processing.

Expected Thermal Behavior

Experimental Protocols for Thermal Analysis

To elucidate the thermal stability and decomposition kinetics of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. This technique is invaluable for determining the thermal stability, identifying decomposition temperatures, and quantifying mass loss.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Sample Preparation:

  • Ensure the this compound sample is pure and dry.

  • Accurately weigh a small sample, typically between 2 and 10 mg, into an inert sample pan (e.g., alumina or platinum).

Experimental Conditions:

ParameterRecommended SettingPurpose
Temperature Program Heat from ambient (~25°C) to 400°C.To cover the range of potential decomposition.
Heating Rate 10 °C/min.A standard rate for initial screening.
Atmosphere Nitrogen (inert gas) at a flow rate of 20-50 mL/min.To prevent oxidative decomposition.
Data Collection Record mass (in % and µg) and the first derivative of mass loss (%/°C).To identify onset and peak decomposition temperatures.
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique provides information on melting points, phase transitions, and the enthalpy of decomposition.

Instrumentation: A calibrated differential scanning calorimeter is necessary.

Sample Preparation:

  • Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a hermetically sealed aluminum or gold-plated crucible.

  • Prepare an empty, sealed crucible to serve as a reference.

Experimental Conditions:

ParameterRecommended SettingPurpose
Temperature Program Heat from ambient (~25°C) to a temperature beyond the final decomposition event observed in TGA.To capture all thermal events.
Heating Rate 10 °C/min.To correlate with TGA data.
Atmosphere Nitrogen (inert gas) at a flow rate of 20-50 mL/min.To maintain an inert environment.
Data Collection Record the differential heat flow (in mW or W/g) as a function of temperature.To identify endothermic and exothermic events.

Visualization of Experimental Workflows and Potential Decomposition Pathway

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures and a plausible decomposition pathway for this compound.

Experimental_Workflow_TGA cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup cluster_data Data Acquisition & Analysis start Start weigh Weigh 2-10 mg of this compound start->weigh pan Place in TGA pan weigh->pan instrument Load sample into TGA instrument pan->instrument purge Purge with N2 (20-50 mL/min) instrument->purge heat Heat from ambient to 400°C at 10°C/min purge->heat record Record mass loss vs. temperature heat->record analyze Analyze TGA/DTG curves for onset and peak decomposition temperatures record->analyze end End analyze->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

Experimental_Workflow_DSC cluster_prep Sample Preparation cluster_analysis DSC Instrument Setup cluster_data Data Acquisition & Analysis start Start weigh Weigh 1-5 mg of this compound start->weigh crucible Seal in hermetic crucible weigh->crucible instrument Load sample and reference into DSC instrument crucible->instrument purge Purge with N2 (20-50 mL/min) instrument->purge heat Heat from ambient at 10°C/min purge->heat record Record heat flow vs. temperature heat->record analyze Analyze DSC curve for melting and decomposition peaks (onset, peak, enthalpy) record->analyze end End analyze->end

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Decomposition_Pathway cluster_initial Initial Decomposition Steps cluster_intermediates Formation of Intermediates cluster_products Final Gaseous Products compound This compound step1 Homolytic cleavage of N-N bond compound->step1 step2 Intramolecular hydrogen transfer compound->step2 intermediate1 2-Nitrobenzoyl radical + Aminyl radical step1->intermediate1 intermediate2 2-Nitrobenzoic acid + Diazene step2->intermediate2 products CO2, N2, H2O, etc. intermediate1->products intermediate2->products

Caption: Plausible decomposition pathways for this compound.

Discussion of Potential Decomposition Pathways

The thermal decomposition of this compound is likely to be a complex process involving multiple steps. Based on the structure of the molecule, several decomposition pathways can be postulated:

  • Initial N-N Bond Cleavage: The hydrazide linkage contains a relatively weak N-N single bond. Homolytic cleavage of this bond would generate a 2-nitrobenzoyl radical and an aminyl radical. These highly reactive species would then undergo further reactions, leading to the formation of stable gaseous products.

  • Intramolecular Rearrangement: The presence of the ortho-nitro group could facilitate an intramolecular hydrogen transfer from the hydrazide moiety to the nitro group. This could lead to the formation of intermediates that subsequently decompose.

  • Decomposition initiated by the Nitro Group: At higher temperatures, the C-NO₂ bond can cleave, initiating the decomposition cascade. The release of NO₂ is a common initial step in the decomposition of many nitroaromatic compounds.

The exact mechanism is likely a combination of these and other pathways and would be dependent on factors such as the heating rate and the surrounding atmosphere. Evolved gas analysis (EGA) coupled with TGA-MS or TGA-FTIR would be instrumental in identifying the gaseous products and elucidating the precise decomposition mechanism.

Safety Considerations

Given the presence of the energetic nitro group, this compound should be handled with care, especially at elevated temperatures. The potential for exothermic decomposition necessitates the use of appropriate personal protective equipment and conducting experiments in a well-ventilated area. It is crucial to avoid conditions that could lead to thermal runaway, such as rapid heating of large quantities of the material.

Conclusion

This technical guide provides a framework for understanding and evaluating the thermal stability and decomposition of this compound. While specific experimental data for this compound remains to be published, the outlined experimental protocols for TGA and DSC offer a clear path for its characterization. The proposed decomposition pathways, based on the behavior of analogous compounds, provide a valuable starting point for more detailed mechanistic studies. For researchers, scientists, and drug development professionals, a thorough thermal analysis is a critical step in ensuring the safe and effective application of this and other energetic molecules.

References

The Strategic Utility of 2-Nitrobenzohydrazide in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Precursor

In the landscape of organic synthesis, the quest for versatile and reactive building blocks is perpetual. Among these, 2-Nitrobenzohydrazide has emerged as a molecule of significant interest, offering a unique combination of functionalities that render it a powerful precursor for the synthesis of a diverse array of heterocyclic compounds. Its strategic placement of a nitro group at the ortho position to the benzohydrazide moiety imparts distinct electronic and steric characteristics, influencing its reactivity and paving the way for novel synthetic transformations. This guide provides an in-depth exploration of this compound as a cornerstone in the synthesis of pharmacologically relevant scaffolds, offering field-proven insights and detailed methodologies for its application.

The core value of this compound lies in its dual-handle nature. The hydrazide group serves as a classical nucleophile and a robust platform for the construction of five- and six-membered heterocycles, while the ortho-nitro group acts as a powerful electron-withdrawing group, activating the aromatic ring and influencing the regioselectivity of subsequent reactions. Furthermore, the nitro group itself can be a synthetic linchpin, amenable to reduction to an amino group, thereby opening avenues for further diversification and the synthesis of complex molecular architectures.

I. Synthesis of the Precursor: this compound

The efficient synthesis of this compound is the gateway to its extensive applications. The most common and reliable method involves the hydrazinolysis of a 2-nitrobenzoic acid derivative, typically an ester or the acid chloride. The causality behind this choice lies in the high reactivity of the carbonyl group in these precursors towards nucleophilic attack by hydrazine.

Experimental Protocol: Synthesis of this compound from Methyl 2-Nitrobenzoate

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Methyl 2-nitrobenzoate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Büchner funnel)

  • Magnetic stirrer and hotplate

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-nitrobenzoate (1 equivalent) in absolute ethanol (approximately 10 mL per gram of ester).

  • To this stirring solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. The addition should be slow to control any potential exotherm.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A white or pale yellow precipitate of this compound should form.

  • If precipitation is slow, the mixture can be cooled further in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

  • The purity of the product can be assessed by its melting point and spectroscopic analysis. Further purification, if necessary, can be achieved by recrystallization from ethanol.

Self-Validating System: The formation of a solid precipitate upon cooling and the subsequent washing steps provide a preliminary validation of the reaction's success. The melting point of the dried product should be sharp and consistent with the literature value for this compound. Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) serves as the ultimate confirmation of the product's identity and purity.

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValue
CAS Number 606-26-8[1]
Molecular Formula C₇H₇N₃O₃
Molecular Weight 181.15 g/mol
Appearance White to pale yellow solid
Melting Point 123-125 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ~10.0 (s, 1H, -CONH-), ~8.0-7.5 (m, 4H, Ar-H), ~4.6 (br s, 2H, -NH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) ~165 (C=O), ~148 (C-NO₂), ~133, ~130, ~128, ~124 (Ar-C), ~120 (Ar-C)
IR (KBr) ν (cm⁻¹) ~3300-3200 (N-H stretching), ~1650 (C=O stretching), ~1520, ~1350 (NO₂ stretching)
Mass Spectrum (EI) m/z 181 (M⁺), 151, 135, 105, 77

Note: The spectroscopic data presented are typical expected values and may vary slightly depending on the solvent and instrument used.

II. This compound as a Precursor for Heterocyclic Synthesis

The true synthetic power of this compound is realized in its role as a versatile precursor for a variety of heterocyclic systems. The hydrazide moiety provides the necessary N-N-C=O framework for cyclization reactions, while the ortho-nitro group can influence the reaction pathways and properties of the final products.

A. Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered aromatic heterocycles that are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from this compound can be achieved through several methods, most commonly via cyclodehydration of an N,N'-diacylhydrazine intermediate.

This protocol outlines a one-pot procedure for the synthesis of 1,3,4-oxadiazoles, which is often preferred for its efficiency.

Materials:

  • This compound

  • Aromatic carboxylic acid

  • Phosphorus oxychloride (POCl₃) or another dehydrating agent (e.g., thionyl chloride, polyphosphoric acid)

  • Anhydrous solvent (e.g., acetonitrile, toluene)

  • Triethylamine or pyridine (as a base)

  • Standard laboratory glassware and safety equipment for handling corrosive reagents.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) and the desired aromatic carboxylic acid (1 equivalent) in an anhydrous solvent.

  • Add a base such as triethylamine or pyridine (2-3 equivalents) to the mixture.

  • Cool the mixture in an ice bath and slowly add the dehydrating agent, such as phosphorus oxychloride (1.1-1.5 equivalents), dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.

  • The crude product will precipitate out. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Dry the product and purify it by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Causality of Experimental Choices: The use of a dehydrating agent like POCl₃ is crucial for the intramolecular cyclization of the in-situ formed diacylhydrazine intermediate, leading to the formation of the stable oxadiazole ring. The base neutralizes the HCl generated during the reaction, preventing side reactions and promoting the desired transformation. The one-pot nature of this synthesis is advantageous as it avoids the isolation of the intermediate diacylhydrazine, thus saving time and improving overall efficiency.[2][3][4][5]

Diagram 1: Synthesis of 1,3,4-Oxadiazoles from this compound

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Product 2_Nitrobenzohydrazide This compound Diacylhydrazine N,N'-Diacylhydrazine Intermediate 2_Nitrobenzohydrazide->Diacylhydrazine Acylation Aromatic_Carboxylic_Acid Aromatic Carboxylic Acid Aromatic_Carboxylic_Acid->Diacylhydrazine Oxadiazole 2-(2-Nitrophenyl)-5-aryl- 1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole Cyclodehydration (e.g., POCl₃) G cluster_0 Reactants cluster_1 Intermediate cluster_2 Product 2_Nitrobenzohydrazide This compound Hydrazone Hydrazone/ Enamine Intermediate 2_Nitrobenzohydrazide->Hydrazone Diketone 1,3-Diketone (e.g., Acetylacetone) Diketone->Hydrazone Pyrazole 1-(2-Nitrobenzoyl)- substituted Pyrazole Hydrazone->Pyrazole Intramolecular Cyclization & Dehydration

Caption: General scheme for pyrazole synthesis.

C. Synthesis of 1,2,4-Triazoles

The versatile hydrazide functionality of this compound also allows for its use as a precursor in the synthesis of 1,2,4-triazoles, another important class of nitrogen-containing heterocycles. Various synthetic strategies can be employed, often involving reaction with compounds containing a C-N single or double bond.

III. The Influence of the Ortho-Nitro Group: A Deeper Dive

The presence of the nitro group at the ortho position is not merely a passive substituent. It exerts a profound influence on the reactivity and properties of this compound and its derivatives.

  • Electronic Effects: As a strong electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. This can be strategically utilized in multi-step syntheses.

  • Steric Hindrance: The bulky nitro group can sterically hinder the approach of reagents to the adjacent hydrazide moiety, potentially influencing the regioselectivity of certain reactions.

  • Chelation and Hydrogen Bonding: The ortho positioning allows for potential intramolecular hydrogen bonding between the nitro group and the N-H protons of the hydrazide, which can affect the conformation and reactivity of the molecule.

  • A Synthetic Handle: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation converts a strongly deactivating group into a strongly activating, ortho-, para-directing group, opening up a plethora of possibilities for further functionalization of the aromatic ring.

IV. Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design. Its readily accessible synthesis and the dual reactivity offered by the hydrazide and ortho-nitro functionalities make it an invaluable tool for the modern organic chemist. The ability to efficiently construct diverse and complex heterocyclic scaffolds, which are at the heart of many drug discovery programs, underscores the enduring importance of this precursor.

Future research in this area will likely focus on the development of novel, more sustainable synthetic methodologies for the preparation and utilization of this compound. This includes the exploration of catalytic and one-pot procedures to further enhance synthetic efficiency. Moreover, the unique electronic and steric properties conferred by the ortho-nitro group will continue to be exploited in the design of new reactions and the synthesis of novel bioactive molecules and advanced materials. For researchers and scientists in the field of drug development, a thorough understanding of the chemistry of this compound is not just beneficial, but essential for the innovation of next-generation therapeutics.

References

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Patel, K. D., & Patel, N. K. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Indian Journal of Chemistry, Sec B: Organic and Medicinal Chemistry, 62B(4), 356-371.
  • A mild, one-pot preparation of 1,3,4-oxadiazoles. (2009). Tetrahedron Letters, 50(43), 5944-5947.
  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Dixon, D. J., & Matheau-Raven, D. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(19), 12498–12505. [Link]

  • ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). (n.d.). ResearchGate. [Link]

  • Ali, A. M., et al. (2010). N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2577. [Link]

  • 2-Hydroxy-N'-(3-nitrobenzylidene)benzohydrazide. (n.d.). PubChem. [Link]

  • Benzoic acid, 4-nitro-, hydrazide. (n.d.). PubChem. [Link]

  • 3-Nitrobenzohydrazide. (n.d.). PubChem. [Link]

  • FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1... (n.d.). ResearchGate. [Link]

  • m-NITROBENZAZIDE. (n.d.). Organic Syntheses. [Link]

  • Benzaldehyde, 2-nitro-. (n.d.). NIST WebBook. [Link]

  • Benzohydrazides: As potential bio-active agents. (2018). The Pharma Innovation Journal, 7(7), 545-553. [Link]

  • Benzaldehyde, 2-nitro-. (n.d.). NIST WebBook. [Link]

  • FTIR Spectra of brominated vanillin (2a), 2-hydroxybenzohydrazine (2b) and Benzohydrazide derivatives (3). (n.d.). ResearchGate. [Link]

  • Synthesis of 3a-j by using the hydrazinemonohydrate with alkaloyl or aroyl halides. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (2018). Molecules, 23(10), 2533. [Link]

  • Hydrazine, 1,2-dimethyl-, dihydrochloride. (n.d.). Organic Syntheses. [Link]

  • Synthesis of 2-nitrobenzoic acid. (n.d.). PrepChem.com. [Link]

  • 2-Nitrobenzaldehyde - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]

  • Benzoic acid, hydrazide. (n.d.). NIST WebBook. [Link]

  • Synthesis of 2-nitrobenzoyl chloride. (n.d.). PrepChem.com. [Link]

  • This compound. (n.d.). Stenutz. [Link]

  • N'-[(E)-(2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 982278. [Link]

  • New Reaction Products of Acetylacetone with Semicarbazide Derivatives. (2021). ACS Omega, 6(12), 8637–8645. [Link]

  • Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(. (n.d.). Der Pharma Chemica. [Link]

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The Pharmacological Potential of 2-Nitrobenzohydrazide Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-nitrobenzohydrazide, a class of aromatic hydrazides, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of the nitro group, a potent electron-withdrawing moiety, and the versatile hydrazide linker allows for a wide range of structural modifications, leading to compounds with promising therapeutic potential. This technical guide provides a comprehensive overview of the current state of research into the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols for key biological assays are provided, and relevant cellular pathways and experimental workflows are visualized. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the this compound scaffold.

Introduction

Hydrazides and their Schiff base derivatives, hydrazones, are a well-established class of compounds with diverse pharmacological applications. The core structure, characterized by a CONHNH2 functional group, serves as a versatile pharmacophore that can be readily modified to interact with various biological targets. The introduction of a nitro group onto the benzene ring, particularly at the ortho position as in this compound, significantly influences the electronic and steric properties of the molecule, often enhancing its biological efficacy. These derivatives have demonstrated a range of activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. This guide will delve into the specifics of these activities, presenting quantitative data, detailed experimental methodologies, and mechanistic insights to facilitate further research and development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically follows a two-step procedure. The first step involves the formation of the this compound core, followed by condensation with various aldehydes or ketones to yield the corresponding N'-substituted hydrazone derivatives.

General Synthesis of this compound

This compound is commonly synthesized by reacting an ester of 2-nitrobenzoic acid (e.g., methyl 2-nitrobenzoate) with hydrazine hydrate in a suitable solvent like methanol or ethanol under reflux.

General Synthesis of N'-Substituted this compound Derivatives (Hydrazones)

The this compound is then reacted with a variety of substituted aldehydes or ketones in an alcoholic solvent, often with a catalytic amount of acid (e.g., glacial acetic acid), to produce the desired N'-substituted this compound derivatives.

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Synthesis of N'-Substituted Derivatives Methyl 2-Nitrobenzoate Methyl 2-Nitrobenzoate Reflux Reflux Methyl 2-Nitrobenzoate->Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reflux Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Reflux This compound This compound Reflux->this compound 2-Nitrobenzohydrazide_ref This compound This compound->2-Nitrobenzohydrazide_ref Aldehyde/Ketone Aldehyde/Ketone Stirring/Reflux Stirring/Reflux Aldehyde/Ketone->Stirring/Reflux Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Stirring/Reflux Catalytic Acid Catalytic Acid Catalytic Acid->Stirring/Reflux N'-Substituted this compound Derivative N'-Substituted this compound Derivative Stirring/Reflux->N'-Substituted this compound Derivative 2-Nitrobenzohydrazide_ref->Stirring/Reflux

General synthesis workflow for this compound derivatives.

Anticancer Activity

Hydrazide-hydrazone derivatives are a well-documented class of compounds with significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Quantitative Data for Anticancer Activity

The anticancer potential of this compound and related derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency.

Compound/DerivativeCell LineIC50 (µM)Reference
N'-(4-(1H-pyrrol-1-yl)benzoyl)-4-nitrobenzohydrazideA549 (Lung Carcinoma)10.38[1]
N'-(4-(1H-pyrrol-1-yl)benzoyl)-4-nitrobenzohydrazideMCF-7 (Breast Cancer)-[1]
N'-(4-(1H-pyrrol-1-yl)benzoyl)-4-nitrobenzohydrazideHepG2 (Hepatocellular Carcinoma)-[1]
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung Carcinoma)0.028[2]
2-aryl-5(6)-nitro-1H-benzimidazole derivative 3K562 (Leukemia)-[2]

Note: Data for a broader range of this compound derivatives is still emerging. The table includes data for closely related nitro-containing benzohydrazide and benzimidazole structures to indicate the potential of this class of compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and positive control in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the test compounds).

    • Incubate for 24-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

G Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Incubate 24h Incubate 24h Seed Cells in 96-well Plate->Incubate 24h Add Test Compounds Add Test Compounds Incubate 24h->Add Test Compounds Incubate 24-72h Incubate 24-72h Add Test Compounds->Incubate 24-72h Add MTT Reagent Add MTT Reagent Incubate 24-72h->Add MTT Reagent Incubate 2-4h Incubate 2-4h Add MTT Reagent->Incubate 2-4h Solubilize Formazan Crystals Solubilize Formazan Crystals Incubate 2-4h->Solubilize Formazan Crystals Read Absorbance at 570nm Read Absorbance at 570nm Solubilize Formazan Crystals->Read Absorbance at 570nm Calculate % Viability and IC50 Calculate % Viability and IC50 Read Absorbance at 570nm->Calculate % Viability and IC50 End End Calculate % Viability and IC50->End

Workflow for the MTT cytotoxicity assay.
Signaling Pathways in Anticancer Activity

Hydrazide derivatives often exert their anticancer effects by inducing apoptosis (programmed cell death). This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The nitro group can also play a role in generating reactive oxygen species (ROS), which can trigger apoptotic signaling cascades such as the JNK pathway.

G This compound Derivative This compound Derivative ROS Generation ROS Generation This compound Derivative->ROS Generation JNK Pathway Activation JNK Pathway Activation ROS Generation->JNK Pathway Activation Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Bax/Bcl-2 Regulation Bax/Bcl-2 Regulation JNK Pathway Activation->Bax/Bcl-2 Regulation Mitochondrial Stress->Bax/Bcl-2 Regulation Cytochrome c Release Cytochrome c Release Bax/Bcl-2 Regulation->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Simplified intrinsic apoptosis pathway potentially induced by this compound derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the development of novel antimicrobial agents. Hydrazide-hydrazones have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.

Quantitative Data for Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
(E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Co(II) complexEscherichia coli250-500[3]
(E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Co(II) complexStaphylococcus aureus250-500[3]
(E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Co(II) complexCandida albicans250-500[3]
Nitrofurazone analogues containing hydrazide-hydrazone moietyStaphylococcus aureus0.002-7.81[4]
Nitrofurazone analogues containing hydrazide-hydrazone moietyBacillus spp.0.002-7.81[4]

Note: Data for a broader range of this compound derivatives is still emerging. The table includes data for closely related nitro-containing hydrazone structures to indicate the potential of this class of compounds.

Experimental Protocol: Broth Microdilution Method for MIC Determination

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well, and the plate is incubated. The MIC is determined as the lowest concentration of the compound that inhibits visible growth.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

  • Sterile saline or PBS

  • McFarland turbidity standards (0.5)

Procedure:

  • Inoculum Preparation:

    • From a fresh culture, prepare a suspension of the microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Add 50 µL of sterile broth to each well of the microtiter plate.

    • Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row.

  • Inoculation:

    • Add 50 µL of the prepared inoculum to each well.

  • Controls:

    • Include a growth control well (broth and inoculum, no compound).

    • Include a sterility control well (broth only).

    • Include a positive control antibiotic.

  • Incubation:

    • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition

This compound and its derivatives have been investigated as inhibitors of various enzymes that are implicated in disease pathogenesis.

Quantitative Data for Enzyme Inhibition
EnzymeCompound/DerivativeIC50/KiReference
Urease (Jack bean)This compoundIC50 = 4.25 ± 0.08 µM[5]
Carbonic Anhydrase I (human)2-amino-3-nitrobenzohydrazideIC50 = 0.030 µM[6]
Carbonic Anhydrase II (human)2-amino-3-nitrobenzohydrazideIC50 = 0.047 µM[6]
AcetylcholinesteraseN-(4-fluorobenzoyl)-N'-(4-methoxybenzylidene)hydrazineIC50 = 0.054 µM[3]
Alkaline PhosphataseDerivative 6pIC50 = 0.044 ± 0.001 µM[5]
Experimental Protocols for Enzyme Inhibition Assays

Principle: Urease hydrolyzes urea to produce ammonia. The amount of ammonia is quantified spectrophotometrically by its reaction with phenol and hypochlorite in an alkaline medium to form a colored indophenol complex.

Procedure:

  • Prepare a reaction mixture containing urease enzyme solution, buffer, and the test compound at various concentrations.

  • Incubate the mixture.

  • Initiate the reaction by adding the urea substrate.

  • After a specific incubation time, stop the reaction and add the phenol and hypochlorite reagents.

  • Measure the absorbance of the colored product at approximately 625 nm.

Principle: The esterase activity of carbonic anhydrase is measured using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow product, which is monitored spectrophotometrically.

Procedure:

  • In a 96-well plate, add buffer, the test compound, and the carbonic anhydrase enzyme solution.

  • Incubate to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding the p-NPA substrate.

  • Measure the rate of increase in absorbance at 400 nm.

Principle: Acetylcholinesterase (AChE) hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.

Procedure:

  • In a 96-well plate, add buffer, DTNB, the test compound, and the AChE enzyme solution.

  • Incubate the mixture.

  • Start the reaction by adding the substrate, acetylthiocholine iodide.

  • Measure the absorbance at 412 nm over time.

Other Potential Biological Activities

While research is more concentrated on the anticancer, antimicrobial, and enzyme inhibitory properties of this compound derivatives, the broader class of hydrazones has shown potential in other therapeutic areas.

Anti-inflammatory Activity

Hydrazone derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating inflammatory signaling pathways such as the NF-κB pathway. However, specific quantitative data and detailed mechanistic studies for this compound derivatives in this area are limited and represent a promising avenue for future research.

Anticonvulsant Activity

The hydrazone scaffold is present in several known anticonvulsant drugs. Their mechanism of action is often attributed to the modulation of ion channels or neurotransmitter systems, such as the enhancement of GABAergic inhibition. While some benzimidazole and other hydrazone derivatives have been screened for anticonvulsant activity, there is a lack of specific data for this compound derivatives. This remains an underexplored but potentially fruitful area of investigation.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising class of compounds with a wide array of demonstrable biological activities. Their potential as anticancer, antimicrobial, and enzyme inhibitory agents is supported by a growing body of evidence. The synthetic accessibility of these compounds allows for the creation of large libraries for structure-activity relationship (SAR) studies, which can guide the design of more potent and selective therapeutic agents.

Future research should focus on several key areas:

  • Expansion of SAR studies: A systematic exploration of the effects of different substituents on the benzoyl and hydrazone moieties is needed to optimize activity and selectivity for specific biological targets.

  • Mechanistic Elucidation: Detailed studies are required to unravel the precise molecular mechanisms underlying the observed biological effects, including the identification of specific cellular targets and signaling pathways.

  • In Vivo Evaluation: Promising in vitro candidates should be advanced to in vivo animal models to assess their efficacy, pharmacokinetic properties, and toxicity profiles.

  • Exploration of Underexplored Activities: The potential of this compound derivatives as anti-inflammatory and anticonvulsant agents warrants further investigation.

References

An In-depth Technical Guide on the Reaction of 2-Nitrobenzoic Acid with Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction of 2-nitrobenzoic acid with hydrazine hydrate is a significant transformation in organic synthesis, primarily leading to the formation of 2-aminobenzoic acid through catalytic transfer hydrogenation. This process is of considerable interest to the pharmaceutical industry due to the biological importance of 2-aminobenzoic acid (anthranilic acid) and its derivatives, which serve as precursors to a wide array of therapeutic agents. This technical guide provides a comprehensive overview of this reaction, including detailed experimental protocols, quantitative data, reaction mechanisms, and the biological significance of the product, with a focus on its interaction with cellular signaling pathways.

Introduction

2-Nitrobenzoic acid is a readily available starting material that can be strategically modified to produce high-value intermediates for drug discovery and development. One of the most fundamental transformations of 2-nitrobenzoic acid is the reduction of its nitro group. While various reducing agents can achieve this, the use of hydrazine hydrate in a process known as catalytic transfer hydrogenation offers a convenient and efficient alternative to traditional methods that often require high-pressure hydrogen gas. The primary product of this reaction, 2-aminobenzoic acid, is a key building block in the synthesis of numerous pharmaceuticals, including anti-inflammatory drugs and analgesics.[1] Understanding the nuances of this reaction is therefore crucial for researchers in the field of medicinal chemistry.

The Core Reaction: Catalytic Transfer Hydrogenation

The reaction of 2-nitrobenzoic acid with hydrazine hydrate is not a simple nucleophilic substitution or condensation but a reduction of the nitro group to an amino group. This transformation is a classic example of catalytic transfer hydrogenation, where hydrazine hydrate serves as a source of hydrogen, which is transferred to the substrate with the aid of a metal catalyst.

The overall reaction can be represented as follows:

Reaction Scheme

Figure 1. General scheme for the reduction of a nitro group to an amine using a catalyst and a hydrogen donor.

Reaction Mechanism

The mechanism of catalytic transfer hydrogenation with hydrazine hydrate involves the following key steps:

  • Adsorption: Both the hydrazine hydrate and the 2-nitrobenzoic acid molecules adsorb onto the surface of the metal catalyst.

  • Decomposition of Hydrazine: The catalyst facilitates the decomposition of hydrazine (N₂H₄) into diimide (N₂H₂) and subsequently into nitrogen gas (N₂) and hydrogen atoms, which remain adsorbed on the catalyst surface.

  • Hydrogen Transfer: The adsorbed hydrogen atoms are then transferred stepwise to the nitro group of the 2-nitrobenzoic acid. This process involves the formation of several intermediates, such as nitroso and hydroxylamino species, before the final amino group is formed.

  • Desorption: The final product, 2-aminobenzoic acid, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Catalyst A Catalyst-Substrate Complex Catalyst->A Adsorption of 2-Nitrobenzoic Acid Substrate 2-Nitrobenzoic Acid Product 2-Aminobenzoic Acid C Catalyst-Product Complex Hydrazine Hydrazine Hydrate Hydrazine->A Provides H₂ N2_H2O N₂ + H₂O A->N2_H2O Byproducts B Reduced Intermediate A->B Hydrogen Transfer (from Hydrazine) B->C Further Hydrogen Transfer C->Catalyst Desorption of 2-Aminobenzoic Acid

Caption: General Catalytic Cycle for Transfer Hydrogenation.

Experimental Protocols

While a single, universally adopted protocol for this specific reaction is not available, a general procedure can be derived from established methods for the catalytic transfer hydrogenation of nitroaromatic compounds.[2] The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield.

General Laboratory Procedure

Materials:

  • 2-Nitrobenzoic acid

  • Hydrazine hydrate (80-100%)

  • Catalyst (e.g., Raney Nickel, Palladium on Carbon (Pd/C), Magnesium powder, or a Cobalt(II) complex)[3]

  • Solvent (e.g., Methanol, Ethanol)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrobenzoic acid (1 equivalent) and the chosen solvent (e.g., methanol).

  • Add the catalyst (a catalytic amount, typically 5-10 mol% for Pd/C or a higher molar ratio for metals like magnesium).

  • Flush the system with an inert gas.

  • Slowly add hydrazine hydrate (typically 2-3 equivalents) to the stirred suspension at room temperature.

  • The reaction mixture is then stirred at room temperature or heated to reflux (typically 40-90°C), depending on the catalyst's activity.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The resulting residue can be purified by recrystallization or column chromatography to afford pure 2-aminobenzoic acid.

Experimental_Workflow start Start reactants Combine 2-Nitrobenzoic Acid, Solvent, and Catalyst in Flask start->reactants inert Flush with Inert Gas reactants->inert hydrazine Add Hydrazine Hydrate inert->hydrazine reaction Stir at RT or Reflux (Monitor by TLC) hydrazine->reaction cool Cool to Room Temperature reaction->cool filter Filter to Remove Catalyst cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify product Obtain Pure 2-Aminobenzoic Acid purify->product

Caption: Experimental Workflow for Synthesis.

Quantitative Data

The yield of 2-aminobenzoic acid is highly dependent on the catalyst, solvent, temperature, and reaction time. The following table summarizes typical yields reported for the reduction of various nitroaromatic compounds using hydrazine hydrate, which can serve as a reference for optimizing the reaction of 2-nitrobenzoic acid.

CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
MagnesiumNitrobenzeneMethanolRoom Temp.0.5 - 185-95
Raney-NickelNitrobenzoic acid saltMethanol/Ethanol60-90Not specifiedHigh[2]
Cobalt(II)NitroaromaticsNot specifiedNot specifiedNot specifiedGood to excellent[3]
Pd/CHalogenated NitroarenesMethanolReflux0.5 - 3Good[4]

Note: The yields for 2-nitrobenzoic acid specifically may vary and require experimental optimization.

Biological Significance and Signaling Pathways

The product of this reaction, 2-aminobenzoic acid (anthranilic acid), is not merely a synthetic intermediate but also a biologically active molecule and a precursor to compounds with significant pharmacological properties.[5][6][7][8]

Pharmacological Relevance of 2-Aminobenzoic Acid Derivatives

Derivatives of 2-aminobenzoic acid are known to possess a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1] For instance, a chlorinated derivative, 2-amino-3-chlorobenzoic acid, has been shown to target the PI3K/AKT signaling pathway, which is a critical pathway in cancer cell growth and survival.[9] This suggests that 2-aminobenzoic acid and its derivatives can modulate key cellular processes, making them attractive scaffolds for drug design.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[10][11] Dysregulation of this pathway is frequently observed in various diseases, including cancer.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Growth_Factor Growth Factor Growth_Factor->RTK

Caption: The PI3K/Akt Signaling Pathway.

The potential for derivatives of 2-aminobenzoic acid to modulate this pathway opens up avenues for the development of novel therapeutics, particularly in oncology.

Conclusion

The reaction of 2-nitrobenzoic acid with hydrazine hydrate via catalytic transfer hydrogenation is a robust and efficient method for the synthesis of 2-aminobenzoic acid. This guide has provided a detailed overview of the reaction, including experimental considerations and the biological context of the product. For researchers in drug development, the exploration of 2-aminobenzoic acid and its derivatives as modulators of critical signaling pathways, such as the PI3K/Akt pathway, represents a promising area for future investigation. The protocols and data presented herein serve as a foundational resource for further research and application of this important chemical transformation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Effects of the ortho-Nitro Group in Benzohydrazide

This guide provides a detailed examination of the electronic effects imparted by an ortho-nitro group on the benzohydrazide scaffold. Benzohydrazide and its derivatives are significant in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, antimycobacterial, and anticancer properties.[1][2][3][4] The substitution pattern on the benzene ring critically influences the molecule's physicochemical properties and biological efficacy. The ortho-nitro group, in particular, introduces unique electronic and steric features that profoundly alter the molecule's structure, reactivity, and potential as a pharmacophore.

Core Electronic Effects of the Nitro Group

The nitro group (-NO₂) exerts a powerful influence on the benzohydrazide molecule through a combination of inductive and resonance effects.

Inductive Effect (-I)

Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group is strongly electron-withdrawing. It pulls electron density away from the benzene ring through the sigma (σ) bond framework. This inductive withdrawal deactivates the ring, making it less electron-rich.[5][6]

Resonance Effect (-R)

The nitro group also deactivates the aromatic ring by withdrawing pi (π) electron density via resonance (or mesomeric effect). The π-electrons from the ring are delocalized onto the nitro group, which is particularly effective when the nitro group is positioned at the ortho or para positions. This delocalization reduces the electron density at the ortho and para carbons, making the ring significantly less reactive towards electrophilic aromatic substitution.[5][7]

Below is a diagram illustrating the resonance structures that demonstrate this electron-withdrawing effect.

resonance_effects Resonance (-R) Effect of the Nitro Group start Nitrobenzene ortho Positive charge at ortho position start->ortho para Positive charge at para position ortho->para ortho2 Positive charge at second ortho position para->ortho2 ortho2->start

Fig 1. Electron withdrawal by the nitro group.
The Ortho Effect: Intramolecular Hydrogen Bonding

A defining feature of ortho-nitrobenzohydrazide is the formation of a stable, six-membered ring via an intramolecular hydrogen bond. The hydrogen atom from the hydrazide's terminal amine (-NH₂) acts as a donor, and one of the oxygen atoms of the ortho-nitro group acts as an acceptor.[8] This interaction significantly impacts the molecule's conformation, locking it into a more planar and rigid structure. This is in contrast to its meta and para isomers, which can only form intermolecular hydrogen bonds.[9][10]

Fig 2. Intramolecular H-bond in o-nitrobenzohydrazide.

Synthesis and Experimental Protocols

The synthesis of ortho-nitrobenzohydrazide is typically achieved through a straightforward condensation reaction.

General Synthesis Pathway

The most common method involves the hydrazinolysis of an ortho-nitrobenzoic acid ester, such as methyl ortho-nitrobenzoate, with hydrazine hydrate. The reaction is often carried out under reflux in a suitable solvent like ethanol.[1] Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields.[11][12]

synthesis_workflow General Synthesis Workflow start_material Methyl o-nitrobenzoate reagent + Hydrazine Hydrate (Ethanol, Reflux) product ortho-Nitrobenzohydrazide reagent->product Hydrazinolysis purification Recrystallization product->purification final_product Pure Product purification->final_product

Fig 3. Synthesis workflow for o-nitrobenzohydrazide.
Detailed Experimental Protocol (Conventional Method)

  • Reaction Setup: A mixture of methyl ortho-nitrobenzoate (0.01 mol) and hydrazine hydrate (0.012 mol) is taken in a round-bottomed flask.[1]

  • Solvent and Reflux: Ethanol (20-30 mL) is added as the solvent, and the mixture is refluxed for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[4]

  • Isolation: After completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by filtration.

  • Purification: The crude product is washed thoroughly with cold water or ethanol to remove unreacted starting materials.

  • Recrystallization: The product is further purified by recrystallization from a suitable solvent, typically ethanol, to yield pure ortho-nitrobenzohydrazide as a solid.[1]

Spectroscopic and Structural Data

The electronic effects of the ortho-nitro group are clearly observable in the spectroscopic and crystallographic data of the compound.

Spectroscopic Characterization Data

The intramolecular hydrogen bond and the electron-withdrawing nature of the nitro group cause characteristic shifts in the spectral data compared to unsubstituted benzohydrazide.

Spectroscopic Data Characteristic Features for ortho-Nitrobenzohydrazide Interpretation
FT-IR (cm⁻¹) ~3300-3400 (N-H stretch): Often appears as a sharp band due to intramolecular H-bonding. ~1650-1670 (C=O stretch): Carbonyl frequency may be slightly lowered due to resonance and H-bonding. ~1520 & ~1340 (NO₂ stretch): Asymmetric and symmetric stretching bands for the nitro group.The position and shape of the N-H and C=O bands provide strong evidence for the intramolecular hydrogen bond.
¹H NMR (ppm) ~10.0-11.0 (s, 1H, -CONH-): Downfield shift due to deshielding and H-bonding. ~7.5-8.5 (m, 4H, Ar-H): Aromatic protons are shifted downfield due to the -I and -R effects of the NO₂ group. ~4.5-5.0 (s, 2H, -NH₂): May appear as a broad singlet.The significant downfield shift of aromatic protons confirms the strong electron-withdrawing nature of the substituents.[7]
¹³C NMR (ppm) ~165 (C=O): Carbonyl carbon signal. ~120-150 (Ar-C): Aromatic carbon signals, with the carbon attached to the NO₂ group being significantly deshielded.Provides a map of the carbon skeleton and confirms the electronic environment of each carbon atom.
Mass Spec (m/z) [M]+ at ~181.15 Confirms the molecular weight of the compound.[13]
Crystallographic Data
Crystallographic Parameter Typical Observation in ortho-Nitro Derivatives Significance
Dihedral Angle The two benzene rings in derivative structures often have a small dihedral angle, indicating a relatively planar conformation.[10][14]The planarity is enforced by the intramolecular hydrogen bond and π-system conjugation.
Bond Lengths (N-H···O) The distance between the hydrazide hydrogen and the nitro oxygen is typically short, confirming a strong hydrogen bond.Direct evidence of the key intramolecular interaction that governs the molecule's conformation.
Crystal Packing Molecules often pack in layers or chains stabilized by intermolecular hydrogen bonds (e.g., N-H···O=C) and π–π stacking interactions.[9][10]These interactions dictate the solid-state properties of the material.

Impact on Biological Activity

The electronic and structural features imposed by the ortho-nitro group can significantly modulate the biological profile of the benzohydrazide scaffold.

  • Receptor Binding: The rigid, planar conformation resulting from the intramolecular hydrogen bond can enhance or alter the binding affinity of the molecule to biological targets. This defined shape can be crucial for fitting into specific enzyme active sites or receptor pockets.

  • Lipophilicity: The nitro group increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and reach its site of action.

  • Metabolic Stability: The electron-withdrawing nature of the nitro group can influence the molecule's susceptibility to metabolic transformations.

  • Pharmacophore Presentation: The fixed orientation of the hydrazide moiety ensures a consistent presentation of its hydrogen bond donors and acceptors, which is often critical for biological activity. Benzohydrazide derivatives have shown potential as anticancer, antibacterial, and antifungal agents, and these activities are often structure-dependent.[1][2][11][15]

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 2-Nitrobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzohydrazide and its derivatives are a class of organic compounds that have attracted considerable attention from the scientific community. Their versatile chemical scaffold allows for the synthesis of a wide array of derivatives with diverse pharmacological properties, including antimicrobial and anticancer activities. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount to understanding their structure-activity relationships and for the rational design of new therapeutic agents. This guide summarizes the key crystallographic data, details the experimental protocols for structure determination, and provides a visual representation of the analytical workflow.

Crystallographic Data Summary

The following tables summarize the key quantitative data from the crystal structure analysis of (E)-N′-(4-Hydroxybenzylidene)-2-nitrobenzohydrazide. This derivative serves as a representative example for understanding the structural characteristics of the this compound family.

Table 1: Crystal Data and Structure Refinement for (E)-N′-(4-Hydroxybenzylidene)-2-nitrobenzohydrazide [1]

ParameterValue
Empirical FormulaC₁₄H₁₁N₃O₄
Formula Weight285.26
Temperature298 K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a7.720(2) Å
b11.398(3) Å
c15.072(5) Å
α90°
β90°
γ90°
Volume1326.3(7) ų
Z4
Data Collection
DiffractometerBruker SMART CCD area detector
Radiation SourceMo Kα
Refinement
Refinement methodFull-matrix least-squares on F²
R-factor (R1)Not explicitly stated
wR-factor (wR2)Not explicitly stated

Table 2: Molecular Geometry for (E)-N′-(4-Hydroxybenzylidene)-2-nitrobenzohydrazide [1]

ParameterValue
Dihedral angle between benzene rings45.3(3)°
Dihedral angle between nitro group and its attached benzene ring37.5(3)°

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a series of precise experimental procedures, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

The synthesis of (E)-N′-(4-Hydroxybenzylidene)-2-nitrobenzohydrazide is achieved through the condensation reaction of this compound with 4-hydroxybenzaldehyde.[1]

Protocol:

  • Dissolve equimolar amounts of this compound and 4-hydroxybenzaldehyde in a suitable solvent, such as anhydrous methanol.[1]

  • Stir the mixture at ambient temperature to facilitate the reaction.[1]

  • Obtain single crystals suitable for X-ray diffraction by slow evaporation of the solvent over several days.[1]

Single-Crystal X-ray Diffraction

The core of the crystal structure analysis is the collection and interpretation of X-ray diffraction data.

Protocol:

  • Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

  • Data Collection: Use a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα radiation). Collect a series of diffraction images while rotating the crystal.

  • Data Reduction: Process the collected images to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model using full-matrix least-squares methods against the experimental diffraction data to achieve the final, accurate crystal structure.[1]

Visualizing the Workflow

To elucidate the logical flow of crystal structure analysis, the following diagram outlines the key stages from material synthesis to final structural determination.

Crystal_Structure_Analysis_Workflow Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Analysis cluster_output Final Output Reactants This compound + Aldehyde Reaction Condensation Reaction Reactants->Reaction Crystallization Slow Evaporation Reaction->Crystallization SingleCrystal Single Crystal Formation Crystallization->SingleCrystal Mounting Crystal Mounting SingleCrystal->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement CrystallographicData Crystallographic Data (Tables) StructureRefinement->CrystallographicData MolecularStructure Molecular Structure & Geometry StructureRefinement->MolecularStructure

Workflow for Crystal Structure Analysis

Conclusion

The crystal structure analysis of this compound derivatives, exemplified by (E)-N′-(4-Hydroxybenzylidene)-2-nitrobenzohydrazide, provides invaluable data for understanding the molecular conformation and intermolecular interactions that dictate their physical and biological properties. The detailed experimental protocols and the summarized crystallographic data presented in this guide serve as a critical resource for researchers in the fields of medicinal chemistry and drug development, facilitating the design of novel compounds with enhanced therapeutic potential. The workflow for crystal structure determination, from synthesis to data analysis, highlights the systematic approach required to unveil the intricate three-dimensional architecture of these important molecules.

References

An In-Depth Technical Guide to the Safety and Handling of 2-Nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-nitrobenzohydrazide, a chemical intermediate used in pharmaceutical and chemical synthesis. Due to its nitroaromatic structure, specific precautions are necessary to ensure the safety of laboratory and manufacturing personnel. This document outlines the known hazards, exposure controls, and emergency procedures, and includes detailed experimental protocols for toxicological assessment based on established guidelines.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system. While specific quantitative toxicity data for this compound is limited, data for structurally related nitroaromatic compounds and general toxicological principles indicate a potential for systemic effects upon significant exposure.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for this compound and its isomers:

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Note: This classification is based on available data for nitrobenzohydrazide isomers and may be subject to revision as more specific data for the 2-nitro isomer becomes available.

Hazard Pictograms
Exclamation Mark Pictogram

Signal Word: Warning

Toxicological Data Summary

EndpointTest SpeciesRoute of AdministrationResultReference Compound/Note
Acute Oral Toxicity RatOralNo data available for this compound. A 90-day subchronic study on nitroguanidine showed no significant toxicity at doses up to 1000 mg/kg/day.[1]It is recommended to perform an acute oral toxicity study (e.g., OECD 423) to determine the LD50 cut-off value.
Acute Dermal Toxicity RabbitDermalLD50 > 2000 mg/kg body weightBased on a study of a generic test item following OECD Guideline 402.[2]
Skin Irritation RabbitDermalMild irritantBased on a study where a single 4-hour application produced very slight erythema, which was reversible.[3]
Eye Irritation RabbitOcularIrritant, with effects reversible within days.Based on a study of a test substance "LA 409" following OECD Guideline 405, which showed reversible corneal opacity and conjunctival irritation.[4]
In Vitro Cytotoxicity Various Cancer Cell LinesIn vitroIC50 values for related hydrazone derivatives vary widely, with some showing potent cytotoxic effects (low µM range).[5]Indicates potential for cellular toxicity, warranting careful handling to avoid internal exposure.

Experimental Protocols for Toxicological Assessment

The following sections detail the methodologies for key toxicological studies based on OECD guidelines. These protocols are provided as a reference for researchers involved in the safety assessment of this compound or similar compounds.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is a stepwise procedure to estimate the acute oral toxicity of a substance.

Objective: To determine the LD50 cut-off value for classification and labeling.

Test Animal: Typically, the rat is the preferred species.

Principle: A stepwise procedure is used where a small group of animals (usually 3) of a single sex is dosed at one of the defined starting dose levels (e.g., 300 mg/kg). The outcome (mortality or survival) determines the next step, which could involve dosing another group at a lower or higher dose level until the toxicity class can be determined.

Procedure:

  • Animal Selection and Preparation: Healthy, young adult rats of a single sex (preferably females) are used. Animals are acclimatized to laboratory conditions and fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered should not exceed a standard limit (e.g., 1 mL/100g body weight for aqueous solutions).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Special attention is given during the first 4 hours after dosing.

  • Pathology: All animals (those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

Objective: To determine if a substance is a skin irritant or corrosive and to assess the reversibility of the observed effects.[6]

Test Animal: The albino rabbit is the recommended species.[7]

Principle: A single dose of the test substance is applied to a small area of the animal's skin. The resulting skin reaction is observed and graded at specific intervals.

Procedure:

  • Animal Preparation: The fur on the back of the rabbit is clipped 24 hours before the test.

  • Application of Test Substance: 0.5 g of the solid test substance (moistened with a small amount of a suitable vehicle) is applied to a small area (approx. 6 cm²) of the skin and covered with a gauze patch and a semi-occlusive dressing.

  • Exposure Period: The exposure period is typically 4 hours.[7]

  • Observation: After patch removal, the skin is observed for erythema and edema at 1, 24, 48, and 72 hours. The observation period can be extended up to 14 days to assess the reversibility of the effects.[8]

  • Scoring: Skin reactions are scored according to a standardized grading system (e.g., Draize scale).

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

Objective: To determine if a substance is an eye irritant or corrosive and to evaluate the reversibility of the effects.[9]

Test Animal: The albino rabbit is the recommended species.[10]

Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control. The ocular reactions are then observed and graded.

Procedure:

  • Animal Selection: Healthy young adult albino rabbits with no pre-existing eye irritation or defects are used.

  • Application of Test Substance: Approximately 0.1 g of the solid is instilled into the conjunctival sac of one eye. The eyelids are then held together for about one second.

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. The observation period may be extended to 21 days to assess reversibility.[10][11]

  • Scoring: Ocular lesions are scored using a standardized grading system.

Visualizations

Experimental Workflow for Acute Dermal Irritation Study (OECD 404)

cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_observation Observation Phase cluster_analysis Data Analysis & Classification animal_prep Animal Preparation (Clipping of fur on albino rabbit) application Application to Skin (approx. 6 cm^2 area) animal_prep->application substance_prep Test Substance Preparation (0.5g of this compound) substance_prep->application patching Cover with Gauze Patch & Semi-occlusive Dressing application->patching exposure 4-Hour Exposure Period patching->exposure removal Patch Removal & Skin Cleaning exposure->removal scoring_initial Scoring at 1, 24, 48, 72 hours (Erythema & Edema) removal->scoring_initial scoring_extended Extended Observation (up to 14 days) for Reversibility Assessment scoring_initial->scoring_extended analysis Calculate Primary Irritation Index scoring_extended->analysis classification Classification as Irritant or Non-Irritant analysis->classification

Caption: Workflow for an acute dermal irritation study following OECD Guideline 404.

Logical Relationship for Hazard Control

cluster_assessment Risk Assessment Process cluster_control Hierarchy of Controls hazard_id Hazard Identification (Skin/Eye/Respiratory Irritant) exposure_assess Exposure Assessment (Inhalation of dust, Dermal contact) hazard_id->exposure_assess risk_char Risk Characterization (Potential for irritation and systemic effects) exposure_assess->risk_char elimination Elimination/Substitution (Use less hazardous alternative if possible) risk_char->elimination Informs engineering Engineering Controls (Fume hood, Ventilated enclosure) elimination->engineering admin Administrative Controls (SOPs, Training, Restricted access) engineering->admin ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab coat, Respirator) admin->ppe

Caption: Logical relationship of hazard identification, risk assessment, and control measures.

Plausible Toxicological Signaling Pathway for Nitroaromatic Compounds

cluster_activation Metabolic Activation cluster_ros Reactive Oxygen Species (ROS) Generation cluster_damage Cellular Damage cluster_outcome Toxicological Outcomes nac This compound (Nitroaromatic Compound) reduction Nitroreductases (e.g., in liver, bacteria) nac->reduction 1-electron reduction nitro_radical Nitro Anion Radical reduction->nitro_radical oxygen Molecular Oxygen (O2) nitro_radical->oxygen Redox Cycling superoxide Superoxide Anion (O2•-) oxygen->superoxide h2o2 Hydrogen Peroxide (H2O2) superoxide->h2o2 Dismutation hydroxyl Hydroxyl Radical (•OH) h2o2->hydroxyl Fenton Reaction lipid_perox Lipid Peroxidation hydroxyl->lipid_perox dna_damage DNA Damage hydroxyl->dna_damage protein_ox Protein Oxidation hydroxyl->protein_ox cytotoxicity Cytotoxicity lipid_perox->cytotoxicity mutagenicity Mutagenicity dna_damage->mutagenicity inflammation Inflammation protein_ox->inflammation cytotoxicity->inflammation

Caption: Plausible toxicological pathway for nitroaromatic compounds leading to cellular damage.

Handling and Storage Precautions

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Containment: For larger quantities, use of a glove box or other contained systems is recommended.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If dusts are likely to be generated and engineering controls are not sufficient, a NIOSH-approved particulate respirator should be used.

Safe Handling Practices
  • Avoid creating dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

  • Keep the container tightly closed when not in use.

Storage
  • Store in a cool, dry, well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a tightly sealed container.

First-Aid Measures

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention if respiratory irritation persists.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

  • Small Spills: Carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE. Prevent the material from entering drains or waterways. Contain the spill and collect the material for disposal.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its irritant properties and the potential for toxicity associated with nitroaromatic compounds. Adherence to the safety precautions outlined in this guide, including the use of appropriate engineering controls and personal protective equipment, is essential for minimizing risk. Further toxicological studies are recommended to fully characterize the safety profile of this compound.

References

A Comprehensive Technical Guide to the Storage and Handling of 2-Nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the recommended storage conditions, handling procedures, and stability considerations for 2-Nitrobenzohydrazide. The information presented herein is compiled from safety data sheets and general best practices for the management of hydrazide compounds in a research and development setting.

Optimal Storage Conditions

Proper storage of this compound is crucial to maintain its chemical integrity and ensure the safety of laboratory personnel. The following table summarizes the recommended storage parameters.

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize the rate of potential degradation reactions.
Atmosphere Store in a dry and well-ventilated area.To prevent moisture absorption and accumulation of potentially harmful vapors.
Light Exposure Protect from light.While specific photostability data is limited, nitroaromatic compounds can be light-sensitive.
Container Tightly closed container.To prevent contamination and exposure to moisture and air.

Handling and Safety Precautions

This compound is classified as a hazardous substance, causing skin and eye irritation[1]. Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Laboratory coat.

Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

In case of accidental exposure, follow standard first-aid measures and seek medical attention.

Stability Profile

While specific quantitative stability data for this compound is not extensively available in the public domain, general knowledge of hydrazide chemistry suggests potential degradation pathways.

  • Hydrolysis: Hydrazides can be susceptible to hydrolysis, particularly under acidic or basic conditions. Studies on similar compounds indicate that stability is generally greatest around a neutral pH.

  • Thermal Decomposition: Although the exact decomposition temperature is not specified, it is advisable to store the compound at refrigerated temperatures to minimize the risk of thermal degradation.

  • Photostability: Nitroaromatic compounds can be sensitive to light, which may induce degradation. Therefore, protection from light is a critical precaution.

Proposed Experimental Protocol for Stability Assessment

To establish a comprehensive stability profile for this compound, a formal stability study is recommended. The following protocol is based on general guidelines for pharmaceutical stability testing.

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials:

  • This compound (multiple batches, if available)

  • Controlled environment stability chambers

  • Appropriate analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Vials (amber glass, with inert caps)

Methodology:

  • Sample Preparation: Aliquot this compound into amber glass vials and seal tightly.

  • Storage Conditions: Place the vials in stability chambers set to the following conditions:

    • Long-term: 2-8°C (refrigerated)

    • Accelerated: 25°C / 60% RH and 40°C / 75% RH

  • Time Points: Withdraw samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).

  • Analytical Testing: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity and Assay: Using a validated stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.

    • Moisture Content: Karl Fischer titration.

Data Analysis:

  • Plot the concentration of this compound against time for each storage condition.

  • Identify and quantify any degradation products.

  • Determine the rate of degradation and estimate the shelf-life of the compound under the tested conditions.

Visualized Workflows

The following diagrams illustrate the logical workflows for the proper storage and handling of this compound and a proposed stability study.

StorageWorkflow cluster_storage Receiving and Storage cluster_handling Handling cluster_disposal Disposal Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Store Store in Designated Location (2-8°C, Dry, Well-Ventilated, Dark) Inspect->Store Log Log in Chemical Inventory Store->Log Retrieve Retrieve from Storage DonPPE Don Appropriate PPE Retrieve->DonPPE Weigh Weigh in Ventilated Enclosure DonPPE->Weigh Use Use in Experiment Weigh->Use Return Return to Storage Use->Return Dispose Dispose of Waste According to Institutional Procedures Use->Dispose

Caption: Logical workflow for the proper storage and handling of this compound.

StabilityStudyWorkflow cluster_setup Study Setup cluster_storage Sample Storage cluster_testing Testing and Analysis cluster_reporting Reporting Protocol Develop Stability Protocol Prepare Prepare and Aliquot Samples Protocol->Prepare InitialAnalysis Perform Initial Analysis (T=0) Prepare->InitialAnalysis LongTerm Long-Term Storage (2-8°C) InitialAnalysis->LongTerm Accelerated Accelerated Storage (25°C/60%RH, 40°C/75%RH) InitialAnalysis->Accelerated PullSamples Pull Samples at Scheduled Time Points LongTerm->PullSamples Accelerated->PullSamples Analyze Analyze Samples (Appearance, Purity, Moisture) PullSamples->Analyze Record Record and Analyze Data Analyze->Record Report Generate Stability Report Record->Report

Caption: Proposed workflow for a comprehensive stability study of this compound.

References

Methodological & Application

Synthesis and Application of Schiff Bases Derived from 2-Nitrobenzohydrazide: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Scientists

The synthesis of Schiff bases from 2-nitrobenzohydrazide offers a promising avenue for the development of novel therapeutic agents. These compounds, characterized by the presence of an azomethine (-C=N-) group, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The incorporation of the this compound moiety provides a unique structural scaffold that can be readily modified by condensation with various aromatic aldehydes, allowing for the generation of a library of compounds with potentially enhanced pharmacological profiles. This document provides detailed protocols for the synthesis, characterization, and evaluation of these Schiff bases, along with a summary of their potential applications in drug development.

Synthetic Protocols

The synthesis of Schiff bases from this compound is typically achieved through a straightforward condensation reaction with a selected aromatic aldehyde. The general reaction scheme involves the nucleophilic attack of the primary amine group of the hydrazide on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine linkage.

General Protocol for the Synthesis of Schiff Bases from this compound

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with gentle heating and stirring.

  • In a separate beaker, dissolve an equimolar amount of the desired aromatic aldehyde in absolute ethanol.

  • Add the aldehyde solution to the this compound solution dropwise while stirring continuously.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][2]

  • After the reaction is complete, allow the mixture to cool to room temperature. The solid Schiff base product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure Schiff base.

  • Dry the purified crystals in a desiccator.

Characterization:

The synthesized Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1600-1650 cm⁻¹, and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the hydrazide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR spectra should show a characteristic singlet for the azomethine proton (-CH=N-) in the range of 8-9 ppm. ¹³C NMR will show a signal for the azomethine carbon around 160-170 ppm.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compound, confirming the expected structure.

Applications in Drug Development

Schiff bases derived from this compound are being explored for a variety of therapeutic applications, primarily due to their promising antimicrobial and anticancer activities. The presence of the nitro group, an electron-withdrawing group, can significantly influence the electronic properties of the molecule and contribute to its biological activity.[1][3]

Antimicrobial Activity

Nitro-substituted Schiff bases have demonstrated potent activity against a broad spectrum of bacteria and fungi.[3] The imine group is considered crucial for their antimicrobial action, potentially by interfering with microbial cellular processes. The mechanism of action is believed to involve the chelation of metal ions essential for microbial growth or the disruption of cell wall synthesis.

Experimental Protocol for Antimicrobial Screening (Broth Microdilution Method):

  • Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO).

  • Prepare a series of twofold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive controls (a standard antibiotic or antifungal agent) and negative controls (broth and solvent only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 1: Representative Antimicrobial Activity of Schiff Bases

CompoundAldehyde PrecursorTest OrganismMIC (µg/mL)Reference
SB-1 SalicylaldehydeStaphylococcus aureus12.5Fictional Data
SB-1 SalicylaldehydeEscherichia coli25Fictional Data
SB-2 4-ChlorobenzaldehydeStaphylococcus aureus6.25Fictional Data
SB-2 4-ChlorobenzaldehydeEscherichia coli12.5Fictional Data
SB-3 4-MethoxybenzaldehydeCandida albicans50Fictional Data

Note: The data in this table is representative and intended for illustrative purposes. Actual MIC values would need to be determined experimentally.

Anticancer Activity

A growing body of research has highlighted the cytotoxic effects of Schiff bases against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways.[4] Evidence suggests that these compounds can trigger the intrinsic apoptosis pathway. Some Schiff base complexes have been shown to exert their anticancer activity by binding to DNA, thereby inhibiting DNA replication and tumor cell growth.[5]

Experimental Protocol for Cytotoxicity Assay (MTT Assay):

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized Schiff bases for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Table 2: Representative Anticancer Activity of Schiff Bases

CompoundAldehyde PrecursorCancer Cell LineIC50 (µM)Reference
SB-1 SalicylaldehydeMCF-7 (Breast Cancer)15.2Fictional Data
SB-2 4-ChlorobenzaldehydeHeLa (Cervical Cancer)8.5Fictional Data
SB-3 4-MethoxybenzaldehydeA549 (Lung Cancer)22.8Fictional Data

Note: The data in this table is representative and intended for illustrative purposes. Actual IC50 values would need to be determined experimentally.

Visualizing Experimental Processes and Pathways

To aid in the understanding of the synthesis and potential mechanism of action, the following diagrams illustrate the experimental workflow and a representative signaling pathway.

G cluster_synthesis Synthesis Workflow start This compound + Aromatic Aldehyde dissolve Dissolve in Ethanol start->dissolve mix Mix Reactants dissolve->mix catalyze Add Acetic Acid mix->catalyze reflux Reflux (2-6h) catalyze->reflux cool Cool to RT reflux->cool filter Filter Precipitate cool->filter recrystallize Recrystallize filter->recrystallize dry Dry Product recrystallize->dry characterize Characterize (FTIR, NMR, MS) dry->characterize

Caption: Workflow for the synthesis of Schiff bases from this compound.

G cluster_pathway Proposed Apoptotic Signaling Pathway ligand Schiff Base (e.g., from this compound) stress Cellular Stress / DNA Damage ligand->stress cell_membrane Cell Membrane bax Bax/Bak Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A potential intrinsic apoptosis pathway induced by Schiff bases.

References

Application Note: A Standardized Protocol for the N'-Acylation of 2-Nitrobenzohydrazide via Condensation with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the N'-acylation of 2-nitrobenzohydrazide. N-acylhydrazones are a versatile class of compounds recognized as a promising scaffold in drug design due to their straightforward synthesis and wide range of biological activities, including antimicrobial, antiviral, and antitumoral properties.[1][2][3] The protocol described herein details the condensation reaction of this compound with various aromatic aldehydes, a common and efficient method for synthesizing the corresponding N'-acylhydrazones.[2] This document is intended for researchers, scientists, and drug development professionals, providing a foundational method for creating libraries of these valuable compounds.

Introduction

The N-acylhydrazone (NAH) moiety, characterized by its -CO-NH-N=CH- functional group, is a key pharmacophore in medicinal chemistry.[1][2] These compounds are often synthesized through a simple condensation reaction between hydrazides and carbonyl compounds, such as aldehydes or ketones.[2] The reaction is typically carried out in an alcohol solvent, sometimes with the addition of an acid catalyst, to produce the desired N-acylhydrazone in high yields.[2][4] The resulting products often exist as a mixture of geometric isomers (E/Z) and conformational isomers (syn/anti), which can be characterized using techniques like NMR spectroscopy.[1][2][4] This protocol focuses on a reliable and accessible method for the synthesis of N'-acyl-2-nitrobenzohydrazides, which serve as important intermediates for more complex heterocyclic compounds or as bioactive molecules themselves.

Reaction Principle

The synthesis proceeds via a nucleophilic addition-elimination reaction. The terminal nitrogen atom of the hydrazide group in this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine (C=N) bond of the N-acylhydrazone product.

cluster_reactants Reactants cluster_process Process cluster_products Products R1 This compound P1 Nucleophilic Attack R1->P1 R2 Aldehyde (R-CHO) R2->P1 P2 Dehydration (Elimination of H₂O) P1->P2 Intermediate Pr1 N'-Acyl-2-nitrobenzohydrazide P2->Pr1 Pr2 Water (H₂O) P2->Pr2

Caption: Logical flow of the condensation reaction.

Experimental Protocol

This protocol is adapted from a general and reliable method for the synthesis of N'-benzylidene-benzohydrazides.[5]

Materials and Equipment
  • Reagents:

    • This compound

    • Substituted aromatic aldehyde (e.g., 2-methoxybenzaldehyde, 4-nitrobenzaldehyde)

    • Methanol (ACS grade or higher)

  • Equipment:

    • Magnetic stirrer with hotplate

    • Round-bottom flask (50 mL or 100 mL)

    • Magnetic stir bar

    • Condenser (optional, for reflux conditions)

    • Buchner funnel and filter flask

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Melting point apparatus

    • TLC plates (silica gel)

Reagent Data
ReagentMolar Mass ( g/mol )Molar Equivalents
This compound181.141.0
Aromatic AldehydeVaries1.0
Methanol32.04Solvent

Synthetic Procedure

G start Start reagents 1. Dissolve this compound (1.0 mmol) in Methanol start->reagents add_aldehyde 2. Add Aldehyde (1.0 mmol) to the solution reagents->add_aldehyde reaction 3. Stir at Room Temperature for 3-5 hours add_aldehyde->reaction monitor 4. Monitor reaction by TLC reaction->monitor monitor->reaction Incomplete isolation 5. Collect precipitate by vacuum filtration monitor->isolation Reaction Complete purify 6. Wash with cold Methanol and dry isolation->purify characterize 7. Characterize product (MP, NMR, IR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for N'-acylation.
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in approximately 20-30 mL of methanol. Stir until a clear solution is formed.

  • Reaction: To the stirred solution, add an equimolar quantity (1.0 mmol) of the selected aromatic aldehyde.[5]

  • Execution: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, a solid precipitate of the product will begin to form. The reaction is generally complete within 3-5 hours.[5]

  • Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of starting material via TLC), collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials. Allow the crystals to air-dry or dry in a vacuum oven. The product is often of high purity, but recrystallization from a suitable solvent (e.g., ethanol or methanol) can be performed if necessary.

Note on Optimization: For less reactive aldehydes, the reaction may be gently heated to reflux, or a catalytic amount of a Brønsted acid (e.g., a few drops of acetic acid) can be added to accelerate the condensation.[2][4] Microwave-assisted protocols have also been shown to significantly reduce reaction times.[6][7][8]

Results and Characterization

The successful synthesis of the N'-acyl-2-nitrobenzohydrazide can be confirmed by standard analytical techniques.

Expected Product Data (Examples)
Aldehyde UsedProduct NameExpected Yield (%)M.p. (°C)
2-MethoxybenzaldehydeN'-(2-Methoxybenzylidene)-2-nitrobenzohydrazide70-85%~190-195
4-CyanobenzaldehydeN'-(4-Cyanobenzylidene)-2-nitrobenzohydrazide>65%[9]>290[9]
4-(Trifluoromethyl)benzaldehydeN'-(4-(Trifluoromethyl)benzylidene)-2-nitrobenzohydrazide>80%[9]>330[9]
4-NitrobenzaldehydeN'-(4-Nitrobenzylidene)-2-nitrobenzohydrazide>70%[1]~235-238[1]

Yields and melting points are illustrative and based on similar reported compounds.

Characterization Methods
  • FT-IR Spectroscopy: Confirmation of the acylhydrazone backbone is indicated by the presence of C=O stretching vibrations (1640–1660 cm⁻¹), C=N stretching (1590–1630 cm⁻¹), and an N-H absorption band (3190–3310 cm⁻¹).[4]

  • NMR Spectroscopy (¹H and ¹³C): In ¹H NMR spectra (typically in DMSO-d₆), the N-H proton gives a characteristic singlet signal at high chemical shift (δ 11.0-12.5 ppm).[1][9] The proton of the =CH- moiety will also show a singlet (δ 8.0-8.5 ppm).[1] The presence of multiple signals for these protons can indicate the existence of geometric or conformational isomers in solution.[1][2][4] In ¹³C NMR, the carbonyl (C=O) carbon appears around 160-170 ppm.[4]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its identity.

Safety Precautions

  • Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Operations should be carried out in a well-ventilated fume hood.

  • This compound and various aromatic aldehydes may be irritating or harmful. Consult the Safety Data Sheet (SDS) for each specific reagent before use.

  • Handle organic solvents like methanol with care, as they are flammable.

References

2-Nitrobenzohydrazide Derivatives as Potential Antimicrobial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2-nitrobenzohydrazide derivatives as a promising class of antimicrobial agents. It includes a summary of their antimicrobial activity, detailed experimental protocols for their synthesis and evaluation, and insights into their potential mechanisms of action.

Introduction

The emergence of multidrug-resistant microbial infections poses a significant threat to global health. This has spurred intensive research into the discovery and development of novel antimicrobial agents with unique mechanisms of action. Benzohydrazide derivatives have been identified as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. The incorporation of a nitro group, particularly at the 2-position of the benzohydrazide moiety, has been shown to be a key pharmacophore that can enhance antimicrobial potency. These this compound derivatives, often synthesized as Schiff bases, represent a promising avenue for the development of new therapeutics to combat infectious diseases.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for a selection of this compound derivatives against various bacterial and fungal strains.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative TypeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
1 N'-(4-Chlorobenzylidene)-2-nitrobenzohydrazide12.52550>100[1]
2 N'-(4-Nitrobenzylidene)-2-nitrobenzohydrazide6.2512.52550[1]
3 N'-(2-Hydroxybenzylidene)-2-nitrobenzohydrazide2550100>100[1]
4 N'-(4-Methoxybenzylidene)-2-nitrobenzohydrazide50100>100>100[2]
Ciprofloxacin (Standard)0.5 - 2.00.25 - 1.00.015 - 1.00.25 - 4.0[3]

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative TypeCandida albicansAspergillus nigerReference
1 N'-(4-Chlorobenzylidene)-2-nitrobenzohydrazide50100[1]
2 N'-(4-Nitrobenzylidene)-2-nitrobenzohydrazide2550[1]
3 N'-(2-Hydroxybenzylidene)-2-nitrobenzohydrazide100>100[1]
4 N'-(4-Methoxybenzylidene)-2-nitrobenzohydrazide>100>100[2]
Fluconazole (Standard)0.25 - 8.08.0 - 64.0[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their antimicrobial activity.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core intermediate, this compound, from methyl 2-nitrobenzoate.

Materials:

  • Methyl 2-nitrobenzoate

  • Hydrazine hydrate (80% or 95%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, Buchner funnel, and filter paper

Procedure:

  • In a round-bottom flask, dissolve methyl 2-nitrobenzoate (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1.5-2.0 equivalents) dropwise with constant stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid, this compound, is collected by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove impurities.

  • Dry the product in a desiccator or under vacuum.

Protocol 2: Synthesis of this compound Schiff Base Derivatives

This protocol outlines the synthesis of Schiff base derivatives from this compound and various aldehydes.

Materials:

  • This compound

  • Substituted aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.[2]

  • Add an equimolar amount of the desired substituted aldehyde to the solution.[2]

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated Schiff base derivative is collected by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

  • Dry the purified product.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol describes the standard method for determining the MIC of the synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well plate to obtain a range of concentrations.

  • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard and dilute it in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well containing the compound dilutions with the standardized microbial suspension.

  • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible turbidity or by measuring the optical density at 600 nm using a microplate reader.

Mandatory Visualizations

Synthesis Workflow

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Synthesis of Schiff Base Derivatives A Methyl 2-nitrobenzoate D Reflux (4-6h) A->D B Hydrazine Hydrate B->D C Ethanol (Solvent) C->D E This compound (Intermediate) D->E I Reflux (2-4h) E->I F Substituted Aldehyde F->I G Ethanol (Solvent) G->I H Glacial Acetic Acid (Catalyst) H->I J This compound Derivative (Final Product) I->J G cluster_0 Microbial Cell This compound This compound Nitroreductase Nitroreductase This compound->Nitroreductase Enzymatic Reduction Reactive Intermediates Reactive Intermediates Nitroreductase->Reactive Intermediates Generates DNA DNA Reactive Intermediates->DNA Damages Proteins Proteins Reactive Intermediates->Proteins Damages Lipids Lipids Reactive Intermediates->Lipids Damages Cellular Damage Cellular Damage Microbial Cell Death Microbial Cell Death Cellular Damage->Microbial Cell Death DNA->Cellular Damage Proteins->Cellular Damage Lipids->Cellular Damage G A Prepare Stock Solutions of Compounds B Serial Dilutions in 96-well Plate A->B D Inoculate Plates B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plates D->E F Read MIC values (Visually or Spectrophotometrically) E->F G Data Analysis and Interpretation F->G

References

Application Notes and Protocols: Anticancer Activity of Metal Complexes with Substituted Benzohydrazide Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel anticancer agents is a cornerstone of oncological research. Metal-based therapeutics, inspired by the success of cisplatin, represent a promising class of compounds with diverse mechanisms of action. Among these, metal complexes featuring hydrazone ligands have garnered significant attention due to their synthetic versatility and potent biological activities, including antitumor effects. This document provides an overview of the anticancer activity of metal complexes with substituted benzohydrazide ligands, with a focus on experimental protocols and data presentation. While specific data for 2-nitrobenzohydrazide complexes are limited in current literature, the methodologies and potential mechanisms of action can be extrapolated from closely related analogues. Coordination of these ligands to a metal center can enhance their therapeutic efficacy.[1]

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of newly synthesized compounds is typically evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key quantitative parameter. The following table summarizes representative IC50 values for metal complexes with various substituted hydrazide ligands against different cancer cell lines.

Complex/LigandMetal IonCancer Cell LineIC50 (µg/mL)Reference
[Ag(hbt)₂]·NO₃Ag(I)EAC5.15[2]
[Ag(hbt)₂]·NO₃Ag(I)HepG-29.9[2]
[Ag(hbt)₂]·NO₃Ag(I)MCF-713.1[2]
[Ag(hbt)₂]·NO₃Ag(I)HCT-11617.7[2]
[Ru(hbt)₂Cl₃(H₂O)]Ru(III)EAC5.49[2]
[Pd(hbt)₂Cl₂]Pd(II)HepG-216.2[2]
[VO(hbt)₂SO₄]·4H₂OVO(II)EAC9.63[2]
cis-[Pt(hbt)₂Cl₂]Pt(II)EAC11.25[2]

*hbt = 2-hydrazinobenzothiazole, a related ligand structure. EAC = Ehrlich Ascites Carcinoma, HepG-2 = Human Hepatocellular Carcinoma, MCF-7 = Human Breast Adenocarcinoma, HCT-116 = Human Colorectal Carcinoma.

Experimental Protocols

Synthesis of Benzohydrazide Ligands and their Metal Complexes

This protocol provides a general method for the synthesis of a benzohydrazide ligand and its subsequent complexation with a metal salt.

Materials:

  • Substituted benzohydrazide (e.g., 2-hydroxy-benzohydrazide)

  • Aldehyde or ketone (e.g., diacetyl monoxime)

  • Ethanol

  • Metal salt (e.g., CuSO₄·5H₂O, CoCl₂, etc.)

  • Triethylamine (optional, as a base)

  • Reflux apparatus

  • Stirring hotplate

  • Filtration apparatus

Procedure for Ligand Synthesis:

  • Dissolve a molar equivalent of the substituted benzohydrazide in absolute ethanol.

  • In a separate flask, dissolve a molar equivalent of the corresponding aldehyde or ketone in ethanol.

  • Add the aldehyde/ketone solution dropwise to the benzohydrazide solution with constant stirring.[3]

  • Reflux the resulting mixture for 2-4 hours.[3][4]

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.[3]

Procedure for Metal Complex Synthesis:

  • Dissolve the synthesized ligand in anhydrous methanol or ethanol. A few drops of a base like triethylamine may be added to facilitate deprotonation.[5]

  • In a separate flask, dissolve the metal salt (e.g., MnCl₂, CoCl₂, CuCl₂) in the same solvent.[5]

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.[5]

  • Reflux the reaction mixture for 2-6 hours.

  • Cool the solution, and collect the resulting precipitate by filtration.

  • Wash the solid with the solvent and dry it in a desiccator.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[4]

Materials:

  • Cancer cell line of interest (e.g., HepG-2, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Synthesized metal complexes (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1][4]

  • Compound Treatment: Prepare serial dilutions of the metal complexes in the culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period, typically 24-72 hours, at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Visualizations: Workflows and Potential Mechanisms

Experimental Workflow for Anticancer Activity Screening

The following diagram illustrates a typical workflow for the synthesis and evaluation of the anticancer properties of novel metal complexes.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Ligand Ligand Synthesis (e.g., this compound) Complex Metal Complex Synthesis Ligand->Complex Char Structural Characterization (FTIR, NMR, etc.) Complex->Char MTT Cytotoxicity Screening (MTT Assay) Char->MTT Test Compounds IC50 IC50 Determination MTT->IC50 Mechanism Mechanism of Action Studies (Apoptosis, DNA Binding) IC50->Mechanism

Caption: Workflow for synthesis and anticancer evaluation of metal complexes.

Plausible Signaling Pathway for Apoptosis Induction

Metal complexes often exert their anticancer effects by inducing programmed cell death, or apoptosis. A common mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.[6][7]

G Complex Metal Complex ROS Increased ROS Production Complex->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax (pro-apoptotic) Activation Mito->Bax Bcl2 Bcl-2 (anti-apoptotic) Inhibition Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential mechanism of apoptosis induction by metal complexes.

Conclusion

Metal complexes with substituted benzohydrazide ligands show considerable promise as anticancer agents. Their synthesis is straightforward, and their cytotoxic activity can be readily assessed using standard in vitro assays like the MTT assay. While further research is needed to elucidate the precise mechanisms of action for specific complexes, such as those derived from this compound, the existing data on related compounds suggest that induction of apoptosis through ROS-mediated pathways is a likely mechanism. The protocols and information provided herein serve as a valuable resource for researchers in the field of medicinal inorganic chemistry and drug discovery.

References

Application Notes and Protocols for Antitubercular Screening of 2-Nitrobenzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the initial screening of 2-nitrobenzohydrazide analogs as potential antitubercular agents. The following sections detail the rationale, experimental procedures, data interpretation, and potential mechanisms of action for this class of compounds.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with alternative mechanisms of action. Nitroaromatic compounds, including nitrobenzohydrazide derivatives, have shown promise as potent inhibitors of Mtb growth. These compounds are often prodrugs that require reductive activation within the mycobacterial cell to exert their therapeutic effect, a mechanism that can be effective against drug-resistant strains. This document outlines the standardized procedures for the in vitro screening of this compound analogs to assess their antimycobacterial potency and selectivity.

Data Presentation

Table 1: In Vitro Antitubercular Activity of Representative Nitroaromatic Compounds against Mycobacterium tuberculosis H37Rv

Compound IDModificationMIC (µg/mL)MIC (µM)Reference
NBH-12-Nitrobenzohydrazone of Indole-3-carboxaldehyde5.4-[1]
NBH-23,5-Dinitrobenzamide Derivative A6< 0.016-
NBH-33,5-Dinitrobenzamide Derivative A11< 0.016-
NBH-4N-Alkyl 3,5-Dinitrobenzamide (C6 alkyl chain)-0.016[2]
NBH-5N-Alkyl 3,5-Dinitrobenzamide (C12 alkyl chain)-0.016[2]
IsoniazidReference Drug0.03 - 0.12-
RifampicinReference Drug0.0156 - 4-

MIC: Minimum Inhibitory Concentration

Table 2: In Vitro Cytotoxicity of Representative Nitroaromatic Compounds

Compound IDCell LineIC50 (µM)Selectivity Index (SI = IC50/MIC)Reference
NBH-2Vero>25>1500
NBH-3Vero>25>1500
QNHepG2>400-
Benzohydrazone-1THP-1>100-[3]
Benzohydrazone-2HepG2>100-[3]
DoxorubicinReference Drug--

IC50: 50% Inhibitory Concentration; SI: Selectivity Index

Experimental Protocols

Protocol 1: In Vitro Antitubercular Susceptibility Testing using Microplate Alamar Blue Assay (MABA)

This protocol describes a colorimetric assay to determine the Minimum Inhibitory Concentration (MIC) of the synthesized this compound analogs against M. tuberculosis H37Rv.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • This compound analog stock solutions (in DMSO)

  • Alamar Blue reagent

  • 10% Tween 80 solution

  • Sterile deionized water

  • Parafilm

Procedure:

  • Plate Preparation: Add 200 µL of sterile deionized water to all outer perimeter wells of the 96-well plate to minimize evaporation.

  • Compound Dilution: Add 100 µL of supplemented Middlebrook 7H9 broth to the remaining wells. Serially dilute the stock solutions of the this compound analogs across the plate to achieve a range of final concentrations.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the culture turbidity to a McFarland standard of 1.0 and then dilute to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the test compounds. Include a drug-free well as a growth control and a well with medium only as a sterile control.

  • Incubation: Seal the plate with parafilm and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: After the incubation period, add 25 µL of Alamar Blue reagent and 25 µL of 10% Tween 80 to each well.

  • Second Incubation: Re-seal the plate and incubate at 37°C for 24 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the procedure to determine the 50% inhibitory concentration (IC50) of the this compound analogs against a mammalian cell line (e.g., Vero or HepG2) to assess their selectivity.

Materials:

  • 96-well microplates

  • Vero (African green monkey kidney) or HepG2 (human liver cancer) cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analog stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the 96-well plates with cells at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in complete medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Proposed Mechanism of Action for Nitroaromatic Antituberculars

Nitroaromatic compounds like this compound analogs are believed to be prodrugs that are activated by mycobacterial enzymes. A key pathway involves the reduction of the nitro group by a deazaflavin-dependent nitroreductase (Ddn), which utilizes the reduced cofactor F420H2. The activated form of the drug can then inhibit essential enzymes involved in cell wall synthesis, such as DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase).

Antitubercular Mechanism of this compound Analogs cluster_0 Mycobacterium tuberculosis Cell Prodrug This compound Analog (Prodrug) Activated_Drug Activated Drug (Nitroso Intermediate) Prodrug->Activated_Drug Reduction DprE1 DprE1 Activated_Drug->DprE1 Inhibition Ddn Ddn (Nitroreductase) Ddn->Activated_Drug F420 F420 F420H2 F420H2 F420->F420H2 Reduction F420H2->Ddn Cofactor FGD1 FGD1 FGD1->F420H2 Cell_Wall Cell Wall Synthesis DprE1->Cell_Wall Catalyzes Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Proposed activation and mechanism of action for nitroaromatic antituberculars.

Experimental Workflow for Antitubercular Screening

The overall workflow for screening this compound analogs involves synthesis, in vitro antitubercular activity assessment, and cytotoxicity evaluation to determine the selectivity of the compounds.

Experimental Workflow Start Start: Design & Synthesis of This compound Analogs Primary_Screening Primary Screening: In Vitro Antitubercular Activity (MABA Assay) Start->Primary_Screening MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Primary_Screening->MIC_Determination Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay on Vero/HepG2 cells) MIC_Determination->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = IC50 / MIC) MIC_Determination->Selectivity_Index IC50_Determination Determine 50% Inhibitory Concentration (IC50) Cytotoxicity_Assay->IC50_Determination IC50_Determination->Selectivity_Index Lead_Identification Lead Compound Identification (High SI) Selectivity_Index->Lead_Identification Further_Studies Further Mechanistic & In Vivo Studies Lead_Identification->Further_Studies

Caption: General workflow for screening this compound analogs.

References

Application Notes and Protocols for Microwave-Assasisted Synthesis of 2-Nitrobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzohydrazide and its derivatives are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds with significant pharmacological importance.[1][2] These scaffolds are integral to the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] The conventional methods for synthesizing these hydrazides often involve prolonged reaction times, high temperatures, and the use of volatile organic solvents, which are not environmentally benign.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique, offering substantial advantages over traditional heating methods.[5][6] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[7][8] This rapid, uniform, and selective heating minimizes the formation of byproducts, leading to higher yields and purer products.[8][9] This application note provides a comprehensive guide to the microwave-assisted synthesis of this compound derivatives, detailing the underlying principles, a robust protocol, and expert insights for successful implementation.

The Rationale for Microwave-Assisted Synthesis: Expertise and Experience

The choice to employ microwave irradiation for the synthesis of this compound derivatives is grounded in the fundamental principles of microwave heating and its profound impact on reaction kinetics. Unlike conventional heating, which relies on conduction and convection to transfer thermal energy from an external source to the reaction mixture, microwaves directly couple with polar molecules and ions within the reaction vessel.[7] This results in instantaneous and uniform heating throughout the bulk of the sample, eliminating thermal gradients and localized overheating that can lead to decomposition of sensitive reagents and products.[7][8]

The reaction between an ester, such as methyl 2-nitrobenzoate, and hydrazine hydrate to form this compound is a nucleophilic acyl substitution. The rate of this reaction is significantly enhanced by the efficient energy transfer provided by microwave irradiation.[5] The polar nature of both the hydrazine and the ester carbonyl group allows for efficient absorption of microwave energy, leading to a rapid increase in the internal temperature of the reactants and accelerating the reaction rate.[5][7] Our experience has shown that this not only drastically reduces the reaction time but also often leads to a cleaner reaction profile with fewer impurities, simplifying the subsequent purification process.[8]

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by thin-layer chromatography (TLC), providing a clear indication of the consumption of the starting materials and the formation of the product. The successful synthesis of the target this compound derivative is then confirmed through standard analytical techniques such as melting point determination, Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The expected spectral data provides unambiguous confirmation of the desired chemical structure.

Experimental Workflow and Chemical Transformation

The overall process for the microwave-assisted synthesis of this compound derivatives can be visualized as a streamlined workflow, from reagent preparation to product characterization. The core of this process is the chemical reaction itself, a nucleophilic acyl substitution at the carbonyl carbon of the ester.

G cluster_workflow Experimental Workflow A Reagent Preparation (Methyl 2-nitrobenzoate, Hydrazine Hydrate) B Microwave-Assisted Reaction (Ethanol, 5-10 min) A->B Reaction Setup C Product Isolation (Cooling, Filtration) B->C Work-up D Purification (Recrystallization from Ethanol) C->D Crude Product E Characterization (TLC, MP, FTIR, NMR) D->E Pure Product

Caption: A streamlined workflow for the synthesis of this compound derivatives.

The chemical transformation involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of methanol to yield the stable this compound product.

G Methyl 2-nitrobenzoate This compound Methyl 2-nitrobenzoate->this compound + Hydrazine Hydrate (Microwave, Ethanol) Hydrazine Hydrate Methanol

Caption: The chemical reaction for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines the microwave-assisted synthesis of this compound from methyl 2-nitrobenzoate and hydrazine hydrate.

Materials and Reagents
Reagent/MaterialGradeSupplier
Methyl 2-nitrobenzoateReagent GradeMajor Chemical Supplier
Hydrazine Hydrate (80%)Reagent GradeMajor Chemical Supplier
Ethanol (96%)ACS GradeMajor Chemical Supplier
Microwave Synthesis Vials (10 mL)-Appropriate Labware Supplier
Magnetic Stir Bars-Appropriate Labware Supplier
Microwave Synthesizer-e.g., CEM, Biotage, Anton Paar
Thin-Layer Chromatography (TLC) PlatesSilica Gel 60 F254Major Chemical Supplier
Filtration Apparatus-Standard Laboratory Equipment
Melting Point Apparatus-Standard Laboratory Equipment
FTIR Spectrometer-Standard Laboratory Equipment
NMR Spectrometer-Standard Laboratory Equipment
Step-by-Step Methodology
  • Reaction Setup: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine methyl 2-nitrobenzoate (1.0 eq) and ethanol (5 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at a constant power of 300-500 W for a duration of 5-10 minutes, maintaining a temperature of approximately 100-120°C.[1] The progress of the reaction should be monitored by TLC (ethyl acetate:hexane, 1:1).

  • Product Isolation: After the reaction is complete, cool the vial to room temperature. The white precipitate of this compound will form.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[1] The crude product can be further purified by recrystallization from ethanol to obtain a pure crystalline solid.

  • Characterization: Dry the purified product and determine its melting point. Confirm the structure of the synthesized this compound using FTIR and ¹H NMR spectroscopy.

Anticipated Results

The microwave-assisted synthesis of this compound derivatives typically results in high yields, often exceeding 80-90%, within a significantly reduced reaction time compared to conventional heating methods.[10][11] The following table summarizes representative data for the synthesis of the parent this compound.

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 2-4 hours5-10 minutes
Temperature Reflux (~78°C in Ethanol)100-120°C
Yield ~70-80%>90%
Solvent EthanolEthanol
Power N/A300-500 W

Note: The above data is representative and may vary based on the specific microwave reactor and conditions used.

Further Applications: Synthesis of Schiff Bases

The synthesized this compound can be readily converted into various Schiff base derivatives, which are also of significant interest in medicinal chemistry.[3] This is typically achieved by reacting the this compound with a substituted aldehyde in the presence of a catalytic amount of acid, often under microwave irradiation for enhanced efficiency.[11]

Conclusion

The adoption of microwave-assisted synthesis for the preparation of this compound derivatives offers a rapid, efficient, and environmentally friendlier alternative to conventional synthetic protocols.[6] The protocols and insights provided in this application note are intended to empower researchers and drug development professionals to leverage this powerful technology for the accelerated discovery and development of novel therapeutic agents. The significant reductions in reaction time and improvements in yield underscore the value of MAOS as a cornerstone of modern synthetic chemistry.[8]

References

  • Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • Advanced Journal of Chemistry, Section A. (n.d.).
  • Microwave assisted green organic synthesis. (2024, November 21).
  • PMC. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • ResearchGate. (n.d.).
  • PMC - PubMed Central. (2022, April 26). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity.
  • Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • The Pharma Innovation Journal. (2018, July 20). Benzohydrazides: As potential bio-active agents.
  • Biointerface Research in Applied Chemistry. (2020, April 18).
  • Semantic Scholar. (2017, January 25). Figure 1 from Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'.
  • ResearchGate. (2015, August 13). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?
  • Organic Chemistry Portal. (n.d.).
  • Semantic Scholar. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF SOME 5(6)
  • Pharmacy Education. (n.d.). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.
  • Der Pharma Chemica. (n.d.).
  • Der Pharma Chemica. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Hydroxybenzonitrile.
  • PMC - NIH. (n.d.). N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazide.
  • ResearchGate. (n.d.). (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity.
  • ResearchGate. (2023, December 17). (PDF) Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.
  • Sciforum. (n.d.). microwave assisted synthesis of 2-aryl benzimidazole.

Sources

Application Notes and Protocols: Synthesis of 1,3,4-Oxadiazoles using 2-Nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles utilizing 2-nitrobenzohydrazide as a key precursor. The protocols detailed below are based on established synthetic methodologies for 1,3,4-oxadiazole ring formation, a scaffold of significant interest in medicinal chemistry due to its wide range of pharmacological activities.[1][2][3][4]

Introduction

The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This structural motif is a prevalent pharmacophore in numerous clinically used drugs and drug candidates, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The synthesis of 1,3,4-oxadiazoles often involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. A common and effective method involves the reaction of an acid hydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).[5][6]

This document specifically focuses on the use of this compound as a starting material for the synthesis of 2-aryl-5-(2-nitrophenyl)-1,3,4-oxadiazoles. The presence of the nitro group offers a potential site for further chemical modification, allowing for the generation of a diverse library of compounds for drug discovery programs.

General Synthetic Scheme

The synthesis of 2-aryl-5-(2-nitrophenyl)-1,3,4-oxadiazoles from this compound and various aromatic carboxylic acids is typically achieved through a one-pot cyclodehydration reaction mediated by phosphorus oxychloride. The general reaction is depicted below:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product r1 This compound p1 2-Aryl-5-(2-nitrophenyl)-1,3,4-oxadiazole r1->p1 r2 Aromatic Carboxylic Acid (R-COOH) r2->p1 reagent Phosphorus Oxychloride (POCl₃) reagent->r1 condition Reflux condition->r1

Caption: General workflow for the synthesis of 2-aryl-5-(2-nitrophenyl)-1,3,4-oxadiazoles.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-chlorophenyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole

Materials:

  • This compound

  • 4-Chlorobenzoic acid

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • 10% w/v Sodium bicarbonate solution

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of this compound (0.01 mol) and 4-chlorobenzoic acid (0.01 mol) is taken in phosphorus oxychloride (15 mL).

  • The reaction mixture is refluxed on a steam bath for 5-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:petroleum ether, 1:1).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The cooled reaction mixture is carefully and slowly poured onto crushed ice with constant stirring.

  • The resulting solid precipitate is collected by filtration.

  • The solid is then neutralized with a 10% w/v sodium bicarbonate solution.

  • The crude product is washed thoroughly with water and dried.

  • The final product is purified by recrystallization from ethanol to afford the pure 2-(4-chlorophenyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole.

Data Presentation

The following table summarizes the expected quantitative data for a series of 2-aryl-5-(2-nitrophenyl)-1,3,4-oxadiazoles synthesized using the described protocol. The data is representative and based on typical yields and melting points for analogous compounds reported in the literature.[7][8]

Compound IDR-Group (Aryl)Molecular FormulaYield (%)Melting Point (°C)
1a 4-ChlorophenylC₁₄H₈ClN₃O₃75125-127
1b 3-NitrophenylC₁₄H₈N₄O₅86141-144
1c 4-NitrophenylC₁₄H₈N₄O₅7889-90

Applications and Biological Activity

Derivatives of 1,3,4-oxadiazole are known to possess a wide array of pharmacological activities, making them attractive scaffolds for drug development. The synthesized 2-aryl-5-(2-nitrophenyl)-1,3,4-oxadiazoles are expected to exhibit biological properties, including:

  • Antimicrobial Activity: 1,3,4-Oxadiazole derivatives have shown potent activity against a range of bacteria and fungi.[1][2][3][4] They have been investigated as potential agents against both planktonic cells and biofilms of pathogenic bacteria like Staphylococcus aureus.[2][4]

  • Anti-inflammatory Activity: Many 2,5-disubstituted-1,3,4-oxadiazoles have demonstrated significant anti-inflammatory properties.[5][6]

  • Anticancer Activity: The 1,3,4-oxadiazole ring is a component of several anticancer agents, and novel derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[6]

The presence of the 2-nitrophenyl moiety in the synthesized compounds provides a handle for further structural modifications. For instance, the nitro group can be reduced to an amino group, which can then be derivatized to generate a new series of compounds with potentially enhanced or novel biological activities.

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the logical relationship in the synthesis and potential application of the target compounds.

G cluster_synthesis Synthesis cluster_application Application & Further Development Start This compound Reaction Cyclodehydration (POCl₃, Reflux) Start->Reaction Reactant2 Aromatic Carboxylic Acid Reactant2->Reaction Product 2-Aryl-5-(2-nitrophenyl)-1,3,4-oxadiazole Reaction->Product Screening Biological Screening (Antimicrobial, Anti-inflammatory, etc.) Product->Screening Modification Chemical Modification (e.g., Nitro Reduction) Product->Modification NewDerivatives Novel Derivatives Modification->NewDerivatives NewDerivatives->Screening

References

The Versatile Scaffold: Application of 2-Nitrobenzohydrazide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Hydrazide Moiety and the Nitro Group

In the landscape of medicinal chemistry, the benzohydrazide scaffold stands out as a privileged structure, serving as a cornerstone for the synthesis of a multitude of heterocyclic compounds with diverse pharmacological activities.[1] Hydrazides and their derivatives, particularly hydrazones, are recognized for their broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2] The synthetic accessibility and the reactive nature of the hydrazide functional group (-CONHNH₂) make it an invaluable tool for drug discovery and development.[1]

The introduction of a nitro group (-NO₂) onto the benzene ring of benzohydrazide further enhances its potential as a pharmacophore. The nitro group is a strong electron-withdrawing group that can significantly influence the physicochemical properties of a molecule, such as its acidity, lipophilicity, and metabolic stability.[3] This, in turn, can modulate the biological activity of the resulting derivatives. The ortho-position of the nitro group in 2-nitrobenzohydrazide introduces specific steric and electronic effects that can be strategically exploited in the design of novel therapeutic agents.[4] This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed synthetic protocols and an analysis of the biological activities of its derivatives.

Synthetic Pathways and Key Transformations

This compound is a versatile intermediate that can be readily synthesized and subsequently transformed into a variety of heterocyclic systems.

Protocol 1: Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a 2-nitrobenzoic acid derivative, such as methyl 2-nitrobenzoate, with hydrazine hydrate. This is a standard method for the preparation of hydrazides.[2]

Reaction Scheme:

A Methyl 2-Nitrobenzoate C This compound A->C Reflux in Ethanol B Hydrazine Hydrate B->C

Figure 1: Synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-nitrobenzoate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product, this compound, will often precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from ethanol to yield a white crystalline solid.[2]

Protocol 2: Synthesis of Schiff Bases from this compound

A primary application of this compound is its condensation with various aldehydes and ketones to form Schiff bases (hydrazones). This reaction is typically catalyzed by a few drops of acid.

Reaction Scheme:

A This compound C Schiff Base (Hydrazone) A->C Ethanol, cat. Acid, Reflux B Aldehyde/Ketone B->C

Figure 2: Synthesis of Schiff Bases.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the mixture for 3-6 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The Schiff base product usually precipitates and can be collected by filtration.

  • Purification: Wash the product with cold ethanol and dry. Recrystallization from a suitable solvent like ethanol or methanol can be performed for further purification.

Protocol 3: Synthesis of 1,3,4-Oxadiazoles via Oxidative Cyclization

This compound can be converted into 2,5-disubstituted 1,3,4-oxadiazoles. A common method involves the reaction of the hydrazide with a carboxylic acid followed by cyclodehydration, or a one-pot reaction with an aldehyde followed by oxidative cyclization.

Reaction Scheme:

cluster_0 Step 1: Acylhydrazide Formation cluster_1 Step 2: Cyclodehydration A This compound C N,N'-Diacylhydrazine Intermediate A->C B Carboxylic Acid/Acid Chloride B->C D 2,5-Disubstituted 1,3,4-Oxadiazole C->D POCl3 or other dehydrating agent

Figure 3: Two-step synthesis of 1,3,4-Oxadiazoles.

Step-by-Step Protocol (One-Pot from Aldehyde):

  • Schiff Base Formation: First, synthesize the Schiff base from this compound and an appropriate aldehyde as described in Protocol 2.

  • Oxidative Cyclization: The crude Schiff base is then subjected to oxidative cyclization. A common reagent for this is chloramine-T or iodine in the presence of a base.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent like ethanol or dioxane at reflux temperature.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired 1,3,4-oxadiazole.

Protocol 4: Synthesis of Pyrazole Derivatives

Pyrazoles can be synthesized from this compound by reaction with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters.[5]

Reaction Scheme:

A This compound C Pyrazole Derivative A->C Ethanol, cat. Acid, Reflux B 1,3-Dicarbonyl Compound B->C

Figure 4: Synthesis of Pyrazole Derivatives.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the 1,3-dicarbonyl compound (1 equivalent) in glacial acetic acid or ethanol.

  • Reaction: Reflux the mixture for 4-8 hours. The reaction progress should be monitored by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent.

Biological Activities of this compound Derivatives

The derivatives of this compound have been investigated for a range of biological activities, with promising results in the fields of antimicrobial and anticancer research. The presence of the nitro group often plays a crucial role in the observed bioactivity.[3]

Antimicrobial Activity

Hydrazone derivatives of this compound have shown significant potential as antimicrobial agents. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell wall.[6]

Compound TypeTest OrganismMIC (µg/mL)Reference
Schiff Base of this compoundStaphylococcus aureus6.25 - 50[6]
Schiff Base of this compoundEscherichia coli12.5 - 100[6]
1,3,4-Oxadiazole DerivativeStaphylococcus aureus4 - 32[7][8]
1,3,4-Oxadiazole DerivativeCandida albicans8 - 64[7]
Pyrazole DerivativeEscherichia coli0.25 - 100[6]
Pyrazole DerivativeAspergillus niger1 - 50
Anticancer Activity

The anticancer potential of this compound derivatives is an active area of research. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The nitro group can be bioreduced in hypoxic tumor environments to generate reactive species that are cytotoxic to cancer cells.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Schiff Base of this compoundHuman Breast Cancer (MCF-7)5.91 - 9.98[9]
Schiff Base of this compoundHuman Leukemia (K562)10 - 50[10]
Triazole-based Ni(II) ComplexOvarian Cancer (OVCAR-3)< 10[11]
Pyrazole DerivativeHuman Leukemia (HL-60)15 - 30[6]

Mechanistic Insights: The Role of the Ortho-Nitro Group

The presence of the nitro group at the ortho position of the benzohydrazide scaffold imparts distinct electronic and steric properties that influence both its synthetic reactivity and biological activity.

  • Electronic Effects: The strong electron-withdrawing nature of the ortho-nitro group decreases the electron density on the aromatic ring, making it more susceptible to nucleophilic attack in certain reactions.[4] However, it can also decrease the nucleophilicity of the hydrazide nitrogen atoms through inductive effects, which may necessitate specific catalytic conditions for certain transformations.[12]

  • Steric Hindrance: The bulky nitro group at the ortho position can introduce steric hindrance, which can influence the regioselectivity of certain reactions and the conformational preferences of the final products. This can be a critical factor in the molecule's ability to bind to a biological target.

  • Biological Activity: In the context of biological activity, the ortho-nitro group can act as a hydrogen bond acceptor, potentially enhancing the binding affinity of the molecule to its target protein.[3] Furthermore, the nitro group can be metabolically reduced to form reactive nitroso and hydroxylamine intermediates, which can contribute to the compound's cytotoxic or antimicrobial effects.[13]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its synthetic tractability allows for the facile generation of a diverse library of heterocyclic compounds, including Schiff bases, oxadiazoles, and pyrazoles. The derivatives of this compound have demonstrated promising antimicrobial and anticancer activities, highlighting the importance of the nitro-substituted benzohydrazide scaffold in drug discovery. Future research should focus on elucidating the precise mechanisms of action of these compounds and optimizing their structure-activity relationships to develop more potent and selective therapeutic agents. The strategic placement of the nitro group at the ortho position offers a unique handle for fine-tuning the pharmacological profile of these molecules, paving the way for the discovery of novel drug candidates.

References

Application Notes & Protocols: A Guide to the Synthesis of N-Acylhydrazones via Condensation of 2-Nitrobenzohydrazide with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: The Strategic Importance of the N-Acylhydrazone Scaffold

In the landscape of medicinal chemistry and drug development, the N-acylhydrazone (NAH) moiety is recognized as a "privileged scaffold." This distinction arises from its remarkable versatility and its presence in a multitude of compounds exhibiting a wide spectrum of biological activities.[1][2][3] The core structure, characterized by an azomethine group (–NH–N=CH–) linked to a carbonyl function, serves as a versatile template for designing novel therapeutic agents.[3] These compounds have demonstrated significant potential as anticonvulsant, antimicrobial, antitubercular, and anticancer agents.[1][4][5][6][7][8]

The condensation reaction between a hydrazide and an aldehyde is the cornerstone for synthesizing this critical class of molecules.[9] This guide provides a detailed experimental protocol for the synthesis of N-acylhydrazones using 2-Nitrobenzohydrazide as the hydrazide component. We will delve into the mechanistic rationale behind the procedural steps, offer comprehensive protocols for synthesis and characterization, and discuss the broader applications of the resulting products in drug discovery. The presence of the 2-nitro group, a potent electron-withdrawing moiety, on the benzohydrazide backbone makes it a particularly interesting starting material for creating novel derivatives with unique electronic and biological properties.[7]

Section 1: Mechanistic Insights and Scientific Rationale

The formation of an N-acylhydrazone is a classic condensation reaction, specifically a nucleophilic addition-elimination, that results in the formation of a carbon-nitrogen double bond (an imine).[10][11] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

1.1 The Acid-Catalyzed Pathway

The reaction is most efficiently conducted under mild acidic conditions. A catalytic amount of a protic acid (e.g., glacial acetic acid, hydrochloric acid) is typically employed to accelerate the reaction.[12]

The mechanism proceeds through two primary stages:

  • Nucleophilic Addition: The reaction initiates with the protonation of the aldehyde's carbonyl oxygen by the acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The terminal nitrogen atom of the this compound, being the most nucleophilic site, then attacks the activated carbonyl carbon. This addition results in the formation of a tetrahedral intermediate known as a carbinolamine.

  • Dehydration (Elimination): The carbinolamine intermediate is unstable. Under acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (water). Subsequent elimination of a water molecule and a proton from the adjacent nitrogen atom leads to the formation of the stable C=N double bond, yielding the final N-acylhydrazone product.[10][11]

Caption: Figure 1: Acid-Catalyzed Hydrazone Formation Mechanism.

1.2 Causality of Experimental Choices

  • Solvent: Ethanol or methanol are the preferred solvents. They are polar enough to dissolve the reactants but are relatively unreactive. Their boiling points are also ideal for reflux conditions, which increase reaction rates without loss of material.[13]

  • Catalyst: While the reaction can proceed without a catalyst, a few drops of acid ensure a faster and more complete conversion by activating the aldehyde.[12]

  • Temperature: Heating under reflux provides the necessary activation energy to overcome the energy barrier for both the addition and the elimination steps, ensuring the reaction proceeds to completion in a reasonable timeframe.

Section 2: Experimental Protocols and Workflow

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of 2-nitrobenzoylhydrazones.

2.1 Materials and Equipment

Reagents & ChemicalsEquipment
This compoundRound-bottom flask (50 or 100 mL)
Substituted Aldehydes (e.g., Benzaldehyde)Reflux condenser
Ethanol (Absolute)Magnetic stirrer and stir bar
Glacial Acetic Acid (Catalyst)Heating mantle or oil bath
Diethyl Ether (for washing)Buchner funnel and vacuum flask
Distilled WaterThin-Layer Chromatography (TLC) plates
Capillary tubes for spotting
UV lamp for visualization
Melting point apparatus

2.2 General Synthesis Protocol

  • Reaction Setup: Place this compound (e.g., 1.81 g, 10 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar. Add 30-40 mL of absolute ethanol and stir until the solid is completely dissolved.

  • Addition of Reactants: To this solution, add the desired aldehyde (10 mmol, 1.0 equivalent). If the aldehyde is a solid, dissolve it in a minimal amount of ethanol before adding.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 80°C for ethanol). Maintain reflux for 2-4 hours. Rationale: This provides sustained thermal energy to drive the reaction to completion.

  • Reaction Monitoring: Periodically check the reaction's progress using Thin-Layer Chromatography (TLC). Spot the starting materials and the reaction mixture on a silica gel plate and elute with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the spot corresponding to the starting aldehyde has disappeared and a new, typically less polar, product spot is dominant.

  • Isolation: After completion, remove the flask from the heat source and allow it to cool to room temperature. The product will often precipitate as a crystalline solid. Cooling further in an ice bath can enhance precipitation.

  • Purification (Filtration & Washing): Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product sequentially with a small amount of cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.

  • Drying & Recrystallization: Dry the product in a desiccator or a vacuum oven. For higher purity, the crude product should be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.

2.3 Alternative Method: Microwave-Assisted Synthesis

For rapid synthesis and often higher yields, microwave irradiation is an excellent alternative.[14][15]

  • Procedure: Combine the this compound and aldehyde in a microwave-safe vessel, often without solvent (neat) or with a minimal amount of a high-boiling polar solvent like ethanol.[14][15][16]

  • Conditions: Irradiate the mixture in a dedicated laboratory microwave synthesizer for 2-10 minutes at a controlled temperature (e.g., 100-120°C).[15][16]

  • Advantages: This "green chemistry" approach significantly reduces reaction times and solvent usage.[16]

Caption: Figure 2: Overall Experimental Workflow.

Section 3: Product Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized N-acylhydrazones.

TechniquePurpose & Key Observations
Melting Point A sharp and consistent melting point is a primary indicator of purity.
FT-IR Spectroscopy Confirms the formation of key functional groups. Look for the appearance of the C=N (imine) stretch (~1600-1650 cm⁻¹) and the persistence of the N-H (~3100-3300 cm⁻¹) and C=O (amide) stretches (~1640-1680 cm⁻¹). The characteristic aldehyde C-H stretch (~2700-2800 cm⁻¹) should be absent.
¹H NMR Spectroscopy Provides detailed structural information. Key signals include: a singlet for the azomethine proton (-N=CH-) between δ 8.0-9.0 ppm, a singlet for the amide proton (-CO-NH-) downfield (> δ 11.0 ppm), and signals corresponding to the aromatic protons of both rings.[17][18]
¹³C NMR Spectroscopy Confirms the carbon skeleton. Look for signals corresponding to the azomethine carbon (-N=CH-) around δ 140-150 ppm and the amide carbonyl carbon (-C=O) around δ 160-170 ppm.
Mass Spectrometry Determines the molecular weight of the product, confirming the molecular formula via the molecular ion peak [M]⁺ or [M+H]⁺.

References

Application Note: Purification of 2-Nitrobenzohydrazide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Nitrobenzohydrazide is a valuable intermediate in the synthesis of various pharmaceutical and chemical compounds. The purity of this compound is crucial for the successful outcome of subsequent reactions and for ensuring the safety and efficacy of the final products in drug development. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds like this compound. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a suitable hot solvent and then allowing it to cool slowly, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. This application note provides a detailed protocol for the purification of this compound using the recrystallization technique.

Safety and Handling

This compound is a chemical substance that requires careful handling to avoid potential health hazards. It is classified as an irritant and can cause skin, eye, and respiratory irritation[1][2][3]. All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times[2][4][5][6].

Hazard Summary:

  • Skin Irritation: Causes skin irritation[3].

  • Eye Irritation: Causes serious eye irritation[3].

  • Respiratory Irritation: May cause respiratory irritation[3].

  • Ingestion: Harmful if swallowed.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) for this compound and the solvents being used[2][4][5][6].

Materials and Equipment

Materials:

  • Crude this compound

  • Recrystallization Solvents: Ethanol (EtOH), Ethyl Acetate (EtOAc), or Methanol (MeOH)[1][7]

  • Deionized Water

  • Boiling chips or a magnetic stir bar

Equipment:

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Watch glass

  • Vacuum source

  • Drying oven or desiccator

Data Summary

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

PropertyThis compoundEthanol (Solvent)Ethyl Acetate (Solvent)Methanol (Solvent)
CAS Number 606-26-8[1][7][8][9]64-17-5141-78-667-56-1
Molecular Formula C₇H₇N₃O₃[8][9]C₂H₆OC₄H₈O₂CH₄O
Molecular Weight 181.15 g/mol [8][9]46.07 g/mol 88.11 g/mol 32.04 g/mol
Appearance White to Orange to Green powder to crystal[1][7]Colorless liquidColorless liquidColorless liquid
Suitability for Recrystallization -Recommended as a suitable crystallization solvent[1].Recommended as a suitable crystallization solvent[1].This compound is soluble in methanol[1][7].
Hazard Codes Xi (Irritant)[1][7]F (Flammable), Xi (Irritant)F (Flammable), Xi (Irritant)F (Flammable), T (Toxic)

Experimental Workflow Diagram

Recrystallization_Workflow Workflow for Recrystallization of this compound cluster_preparation Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start: Weigh Crude This compound add_solvent Add minimal amount of recrystallization solvent (e.g., Ethanol) to an Erlenmeyer flask start->add_solvent heat Gently heat the mixture on a hot plate with stirring add_solvent->heat add_more_solvent Add more hot solvent dropwise until all solid dissolves heat->add_more_solvent cool_rt Remove from heat and allow to cool slowly to room temperature add_more_solvent->cool_rt All solid is dissolved ice_bath Place in an ice bath to maximize crystal formation cool_rt->ice_bath Crystals have formed filtration Collect crystals by vacuum filtration ice_bath->filtration wash Wash crystals with a small amount of ice-cold solvent filtration->wash dry Dry the purified crystals in a desiccator or oven wash->dry end End: Obtain Purified This compound dry->end

Caption: A flowchart illustrating the key steps in the purification of this compound via recrystallization.

Detailed Experimental Protocol

1. Solvent Selection:

  • Place a small amount (approx. 50 mg) of the crude this compound into a test tube.

  • Add a few drops of the chosen solvent (e.g., ethanol) at room temperature. Observe the solubility. The compound should be sparingly soluble.

  • Gently heat the test tube. The compound should dissolve completely.

  • Allow the test tube to cool to room temperature, then place it in an ice bath. A good recrystallization solvent will result in the formation of crystals.

  • Ethanol or ethyl acetate are reported to be effective solvents for this purpose[1].

2. Dissolution:

  • Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask.

  • Add a boiling chip or a magnetic stir bar.

  • Add a minimal amount of the selected recrystallization solvent (e.g., ethanol) to the flask, just enough to cover the solid.

  • Gently heat the flask on a hot plate with stirring. The solvent should be hot but not boiling vigorously[10].

  • Continue to add small portions of the hot solvent until the this compound just completely dissolves[10][11]. Avoid adding an excess of solvent, as this will reduce the yield of the recovered crystals.

3. Hot Filtration (Optional):

  • If insoluble impurities are present after the dissolution step, a hot filtration is necessary.

  • Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) on the hot plate.

  • Quickly pour the hot solution through the fluted filter paper to remove the insoluble impurities. This step should be done quickly to prevent premature crystallization in the funnel.

4. Cooling and Crystallization:

  • Remove the flask containing the hot, clear solution from the heat source.

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature[10][11]. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution[11][12][13].

5. Isolation of Crystals (Vacuum Filtration):

  • Set up a Buchner or Hirsch funnel with a piece of filter paper that fits snugly and covers all the holes.

  • Wet the filter paper with a small amount of the ice-cold recrystallization solvent.

  • Turn on the vacuum source and swirl the crystalline mixture (slurry) in the Erlenmeyer flask.

  • Quickly pour the slurry into the funnel[12].

  • Rinse the flask with a small amount of ice-cold solvent to transfer any remaining crystals to the funnel.

  • Wash the collected crystals on the filter paper with one or two small portions of ice-cold solvent to remove any remaining soluble impurities[13].

6. Drying:

  • Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help dry them[13].

  • Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done by air drying, placing them in a desiccator, or using a drying oven at a temperature well below the compound's melting point.

Troubleshooting

  • No Crystals Form Upon Cooling: The solution may be too dilute. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed" crystal of pure this compound[13][14]. If this fails, reheat the solution to evaporate some of the solvent and then allow it to cool again.

  • "Oiling Out": If the compound separates as an oil instead of crystals, it means the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities. To resolve this, reheat the solution to dissolve the oil, add a bit more solvent, and try cooling again more slowly[14]. Using a different solvent system may also be necessary.

  • Low Recovery: This can be caused by using too much solvent during the dissolution step, not cooling the solution sufficiently, or washing the crystals with solvent that was not ice-cold.

By following this protocol, researchers can effectively purify this compound, ensuring its suitability for further applications in research and development.

References

Application Notes & Protocols: In Vitro Bioactivity Assays for 2-Nitrobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 2-Nitrobenzohydrazide Derivatives

The benzohydrazide scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] These compounds, characterized by a C7H8N2O molecular framework, serve as versatile lead structures for drug discovery.[1] The introduction of various substituents allows for the fine-tuning of their biological profiles, leading to the development of agents with potent antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]

Specifically, this compound derivatives, which incorporate an electron-withdrawing nitro group on the benzene ring, are of significant interest. This structural feature can modulate the compound's electronic properties and steric hindrance, potentially enhancing its interaction with biological targets. Preliminary studies on related nitro-substituted hydrazones have shown promising cytotoxic effects against cancer cell lines and potent antimicrobial activity.[4][5]

This document provides a comprehensive guide to the initial in vitro screening of this compound derivatives. It offers detailed, field-proven protocols for assessing their potential as antimicrobial, anticancer, and anti-inflammatory agents. The methodologies are designed to be robust and reproducible, forming a solid foundation for further preclinical research.

Part 1: Antimicrobial Activity Assessment

A critical first step in evaluating a novel compound is to determine its ability to inhibit the growth of pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) is the fundamental metric for quantifying this activity, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7]

Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a compound against bacteria and fungi.[8][9] It allows for the simultaneous testing of multiple concentrations in a high-throughput format.

Causality and Rationale: This method relies on exposing a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid growth medium.[7] The presence or absence of turbidity (visible growth) after incubation directly indicates the compound's inhibitory effect. A 0.5 McFarland turbidity standard is crucial for ensuring the bacterial inoculum is at a consistent and optimal concentration (approx. 1.5 x 10⁸ CFU/mL) for reliable and reproducible results.[6] Including a positive control (a known antibiotic) validates the susceptibility of the test organism, while a vehicle control (solvent) ensures that the solvent itself has no antimicrobial effect at the concentrations used.

Materials:

  • This compound derivative (stock solution in DMSO)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth[6]

  • Sterile 96-well flat-bottom microtiter plates

  • Standardized 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Multichannel pipette

  • Incubator (35 ± 2°C)

Step-by-Step Protocol:

  • Preparation of Compound Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the compound's stock solution (e.g., at 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.[6]

    • This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[6]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control wells (column 12).[6]

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).[7][10]

Data Presentation: MIC Values

Summarize the experimental results in a clear, tabular format for easy comparison.

Test MicroorganismGram StainThis compound Derivative MIC (µg/mL)Positive Control (Antibiotic)Positive Control MIC (µg/mL)
Staphylococcus aureusPositive[Insert Data]Vancomycin[Insert Data]
Escherichia coliNegative[Insert Data]Ciprofloxacin[Insert Data]
Pseudomonas aeruginosaNegative[InsertData]Gentamicin[Insert Data]
Candida albicansN/A (Fungus)[Insert Data]Fluconazole[Insert Data]

Workflow Visualization

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Serial Dilutions of Compound in 96-Well Plate C Inoculate Plate with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (35°C, 16-20h) C->D E Visually Inspect for Turbidity (Growth) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Workflow for Broth Microdilution Assay.

Part 2: Anticancer (Cytotoxicity) Activity Assessment

Screening for anticancer activity involves assessing a compound's ability to reduce the viability or proliferation of cancer cells. The MTT assay is a foundational colorimetric method for this purpose.[11]

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

Causality and Rationale: The principle of the MTT assay is based on the enzymatic reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[12][13] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[11] Therefore, the amount of formazan produced is directly proportional to the number of viable cells.[11] After solubilizing the crystals, the absorbance of the purple solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to untreated controls indicates a loss of cell viability or a cytotoxic effect.

Materials:

  • Human cancer cell lines (e.g., A549-lung, MCF-7-breast, HeLa-cervical)[14]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • Sterile 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the cells. Ensure cell viability is >90%.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. The optimal density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.[15]

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in culture medium from the DMSO stock.

    • Carefully remove the old medium from the wells and replace it with 100 µL of medium containing the various compound concentrations.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the test wells) and untreated control wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Formazan Formation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[10]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.[11]

    • Wrap the plate in foil and shake it on an orbital shaker for about 15 minutes to ensure complete dissolution.[12]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: IC₅₀ Values

Cancer Cell LineTissue of OriginThis compound Derivative IC₅₀ (µM) after 48hPositive Control (e.g., Doxorubicin) IC₅₀ (µM)
A549Lung[Insert Data][Insert Data]
MCF-7Breast[Insert Data][Insert Data]
HeLaCervical[Insert Data][Insert Data]
HepG2Liver[Insert Data][Insert Data]

Workflow Visualization

MTT_Assay_Workflow A Seed Cancer Cells in 96-Well Plate B Incubate (24h) for Attachment A->B C Treat Cells with Serial Dilutions of Compound B->C D Incubate for Exposure (e.g., 48h) C->D E Add MTT Reagent to Each Well D->E F Incubate (2-4h) to Allow Formazan Formation E->F G Remove Medium & Add Solubilizing Agent (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability and Determine IC₅₀ H->I

Workflow for the MTT Cytotoxicity Assay.

Part 3: Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in numerous diseases. Key mediators of the inflammatory response include nitric oxide (NO) and prostaglandins, the latter being synthesized by cyclooxygenase (COX) enzymes.[16][17] Assays targeting these pathways are essential for identifying potential anti-inflammatory agents.

Protocol 3: Nitric Oxide (NO) Inhibition via Griess Assay

Causality and Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in cells like macrophages, leading to a high output of NO.[17] NO is a highly reactive and short-lived molecule, but it quickly oxidizes to stable end-products, primarily nitrite (NO₂⁻) and nitrate (NO₃⁻).[18] The Griess assay is a simple and sensitive colorimetric method that quantifies nitrite levels in aqueous solutions like cell culture supernatant.[19] The assay involves a two-step diazotization reaction where acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NEDD) to produce a stable, purple-colored azo compound.[19][20] The intensity of the color, measured at ~540 nm, is directly proportional to the nitrite concentration. By measuring the reduction in nitrite production in LPS-stimulated macrophages treated with the test compound, one can quantify its anti-inflammatory activity.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivative (stock solution in DMSO)

  • Griess Reagent Kit (containing sulfanilamide and NEDD solutions)[21]

  • Sodium nitrite (NaNO₂) standard

  • Sterile 96-well plates

  • Microplate reader (absorbance at 540 nm)

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and incubate until they reach ~80% confluency.

    • Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

    • Induce inflammation by adding LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control.

    • Incubate for 24 hours.

  • Nitrite Standard Curve Preparation:

    • Prepare a series of sodium nitrite standards (e.g., from 0 to 100 µM) by diluting a stock solution in the culture medium. This is essential for converting absorbance values to nitrite concentrations.

  • Griess Reaction:

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide) to each well, followed by 50 µL of Griess Reagent II (NEDD). Alternatively, use a premixed Griess reagent if supplied.[20]

    • Incubate at room temperature for 10-15 minutes, protected from light.[20]

  • Absorbance Measurement and Analysis:

    • Measure the absorbance at 540 nm.

    • Subtract the background absorbance (from medium-only wells).

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage of NO inhibition compared to the LPS-only treated cells and calculate the IC₅₀ value.

Pathway and Workflow Visualization

Anti_Inflammatory_Workflow cluster_pathway Inflammatory Pathway cluster_assay Griess Assay Workflow LPS LPS (Stimulus) Macrophage Macrophage (e.g., RAW 264.7) LPS->Macrophage iNOS ↑ iNOS Expression Macrophage->iNOS NO ↑ Nitric Oxide (NO) Production iNOS->NO Nitrite Nitrite (NO₂⁻) (Stable Product) NO->Nitrite Compound This compound Derivative (Inhibitor) Compound->iNOS Inhibition? A Treat Cells with Compound, then Stimulate with LPS B Collect Supernatant After Incubation A->B C Add Griess Reagent (Sulfanilamide + NEDD) B->C D Measure Absorbance (540 nm) C->D E Calculate NO₂⁻ Concentration & Determine IC₅₀ D->E

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Nitrobenzohydrazide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.1. Increase the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting ester.[1] Consider a moderate increase in reaction temperature.
2. Poor Quality of Reactants: Impurities in methyl 2-nitrobenzoate or hydrazine hydrate can interfere with the reaction.[1]2. Use freshly distilled or high-purity methyl 2-nitrobenzoate and hydrazine hydrate.
3. Improper Stoichiometry: Incorrect molar ratio of reactants.3. Use a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) to ensure complete conversion of the ester.
4. Hydrolysis of Hydrazine Hydrate: Presence of excess water can dilute the hydrazine hydrate.4. While the reaction is often carried out with hydrazine hydrate, ensure that additional water is not introduced into the reaction mixture.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization.1. Wash the crude product thoroughly with cold water to remove unreacted hydrazine hydrate and other water-soluble impurities.[1] Attempt recrystallization from a different solvent system (e.g., ethyl acetate, ethanol-water mixture).
2. Insufficient Cooling: The solution may be supersaturated.2. After dissolving the crude product in a hot solvent, allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[1]
Product Discoloration (Yellowish or Brownish Tint) 1. Formation of Side Products: Side reactions can lead to colored impurities.1. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[1]
2. Oxidation: The product may be sensitive to air and light, leading to oxidation.2. Minimize exposure of the product to air and light, especially during drying and storage.
Unexpected Peaks in NMR or IR Spectra 1. Presence of Starting Material: Incomplete reaction.1. Check for the characteristic ester peak (C-O stretch) in the IR spectrum or the methoxy protons in the 1H NMR spectrum of the starting material. If present, optimize reaction time or temperature.[1]
2. Solvent Impurities: Residual solvent from purification.2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
3. Formation of Byproducts: Potential side reactions may have occurred.3. Characterize the impurities using spectroscopic techniques and adjust reaction conditions (e.g., temperature, reactant purity) to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the reaction of an ester of 2-nitrobenzoic acid, typically methyl 2-nitrobenzoate, with hydrazine hydrate in a suitable solvent, such as ethanol. The mixture is typically heated under reflux.

Q2: How can I improve the yield of my reaction?

A2: To improve the yield, consider the following:

  • Purity of Reactants: Use high-purity methyl 2-nitrobenzoate and hydrazine hydrate.

  • Reactant Ratio: Employ a slight excess of hydrazine hydrate (1.2-1.5 equivalents).

  • Reaction Time and Temperature: Ensure the reaction goes to completion by monitoring it with TLC. Refluxing for several hours is common.

  • Purification: Minimize product loss during workup and recrystallization. Washing the crude product with cold water is crucial to remove excess hydrazine hydrate.[1]

Q3: What is the best solvent for the reaction and recrystallization?

A3: Ethanol is a commonly used solvent for the reaction. For recrystallization, ethanol or ethyl acetate are frequently effective.[1][2] The choice of recrystallization solvent depends on the impurity profile.

Q4: Can I use microwave irradiation for this synthesis?

A4: Yes, microwave-assisted synthesis can be a viable alternative. It often leads to shorter reaction times and can sometimes improve yields.[3] The conditions, such as power and time, would need to be optimized for this specific reaction.

Q5: How do I know if my reaction is complete?

A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting material (methyl 2-nitrobenzoate). The reaction is considered complete when the spot corresponding to the starting material has disappeared.

Quantitative Data on Hydrazide Synthesis

While specific quantitative data for the optimization of this compound synthesis is not extensively available in the literature, the following table provides data for analogous benzohydrazide syntheses, which can serve as a guide for optimizing your reaction conditions.

Starting EsterHydrazine Hydrate (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference Compound
Methyl Benzoate1.2None (Neat)Reflux2~90Benzohydrazide
Ethyl Benzoate2.0Ethanol78866Benzohydrazide[4]
Methyl SalicylateNot specifiedEthanolMicrowave (160-320W)2-8 min68-812-Hydroxybenzohydrazide[5][6]
4-Nitro Ethyl Benzoate1.2EthanolRoom Temp10 minNot specified4-Nitrobenzohydrazide

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

This protocol is based on the general procedure for the synthesis of benzohydrazides.

Materials:

  • Methyl 2-nitrobenzoate

  • Hydrazine hydrate (99-100%)

  • Ethanol

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-nitrobenzoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2-1.5 equivalents) dropwise to the solution with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove unreacted hydrazine hydrate.

  • Recrystallize the crude product from hot ethanol or ethyl acetate to obtain pure this compound.

  • Dry the purified crystals under vacuum.

Protocol 2: Microwave-Assisted Synthesis of this compound (Hypothetical)

This is a hypothetical protocol based on methods used for similar compounds.[3][5]

Materials:

  • Methyl 2-nitrobenzoate

  • Hydrazine hydrate (99-100%)

  • Ethanol (optional, can be performed neat)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine methyl 2-nitrobenzoate (1 equivalent) and hydrazine hydrate (1.2-1.5 equivalents). A small amount of ethanol can be added as a solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 100-300 W) and temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes). The optimal conditions will need to be determined experimentally.

  • After irradiation, cool the vessel to room temperature.

  • Work up the product as described in the conventional synthesis protocol (steps 5-8).

Visualizations

Reaction Pathway

Reaction_Pathway M2NB Methyl 2-nitrobenzoate Product This compound M2NB->Product + Hydrazine Hydrate HH Hydrazine Hydrate HH->Product Methanol Methanol (byproduct) Product->Methanol - Methanol

Caption: Synthesis of this compound from Methyl 2-nitrobenzoate.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of this compound check_completion Is the reaction complete? (TLC) start->check_completion increase_time_temp Increase reflux time/temperature check_completion->increase_time_temp No check_reactants Are reactants pure? check_completion->check_reactants Yes increase_time_temp->check_completion purify_reactants Use high-purity reactants check_reactants->purify_reactants No check_stoichiometry Is stoichiometry correct? check_reactants->check_stoichiometry Yes purify_reactants->check_completion adjust_stoichiometry Use slight excess of hydrazine hydrate check_stoichiometry->adjust_stoichiometry No optimize_workup Optimize purification steps check_stoichiometry->optimize_workup Yes adjust_stoichiometry->check_completion

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

References

Common side reactions in 2-Nitrobenzohydrazide synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Nitrobenzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely used method for synthesizing this compound is the hydrazinolysis of an ester of 2-nitrobenzoic acid, typically methyl 2-nitrobenzoate, with hydrazine hydrate. This reaction is commonly carried out in an alcohol-based solvent, such as methanol or ethanol.

Q2: What are the critical parameters that influence the yield and purity of this compound?

A2: The key parameters that significantly impact the outcome of the synthesis are:

  • Reaction Temperature: Temperature control is crucial to balance the rate of reaction with the formation of side products.

  • Reaction Time: Sufficient reaction time is necessary for the completion of the reaction, but prolonged times can lead to increased side product formation.

  • Molar Ratio of Reactants: The stoichiometry of methyl 2-nitrobenzoate to hydrazine hydrate is a critical factor in preventing the formation of the diacylhydrazine byproduct.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By taking aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (methyl 2-nitrobenzoate) and the formation of the product (this compound).

Q4: What is the typical appearance of the this compound product?

A4: Pure this compound is typically a crystalline solid. The color can range from white to pale yellow.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My synthesis resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?

A: Low yields in this compound synthesis can arise from several factors. Below is a systematic guide to troubleshoot this issue.

  • Incomplete Reaction:

    • Possible Cause: The reaction may not have proceeded to completion due to insufficient reaction time or inadequate temperature.

    • Solution: Monitor the reaction using TLC to ensure the disappearance of the starting ester. If the reaction is sluggish, consider increasing the reaction time or moderately elevating the temperature while carefully monitoring for the formation of byproducts.

  • Suboptimal Molar Ratio of Reactants:

    • Possible Cause: An incorrect ratio of methyl 2-nitrobenzoate to hydrazine hydrate can lead to the formation of side products and unreacted starting material.

    • Solution: Typically, a slight excess of hydrazine hydrate is used to ensure the complete conversion of the ester. A molar ratio of approximately 1:1.2 to 1:1.5 (ester to hydrazine hydrate) is a good starting point.

  • Hydrolysis of the Starting Ester:

    • Possible Cause: The presence of water in the reaction mixture can lead to the hydrolysis of methyl 2-nitrobenzoate back to 2-nitrobenzoic acid, which will not react with hydrazine under these conditions.

    • Solution: Ensure that all glassware is thoroughly dried and use anhydrous solvents.

  • Product Loss During Workup and Purification:

    • Possible Cause: Significant amounts of the product can be lost during filtration, washing, and recrystallization steps.

    • Solution: When washing the crude product, use a cold solvent to minimize its solubility. During recrystallization, use the minimum amount of hot solvent necessary to dissolve the product to ensure maximum recovery upon cooling.

Issue 2: Presence of Impurities in the Final Product

Q: My final product shows impurities when analyzed (e.g., by NMR or melting point). What is the most likely side product and how can I avoid it?

A: The most common side product in this synthesis is 1,2-di(2-nitrobenzoyl)hydrazine.

  • Formation of 1,2-di(2-nitrobenzoyl)hydrazine:

    • Cause: This byproduct forms when one molecule of hydrazine reacts with two molecules of methyl 2-nitrobenzoate. This is more likely to occur if the concentration of hydrazine is too low relative to the ester or if the reaction temperature is too high.

    • Avoidance:

      • Use a slight excess of hydrazine hydrate to favor the formation of the desired mono-acylated product.

      • Add the methyl 2-nitrobenzoate solution dropwise to the hydrazine hydrate solution to maintain a high local concentration of hydrazine.

      • Maintain a controlled reaction temperature.

  • Unreacted Starting Material:

    • Cause: Incomplete reaction will leave unreacted methyl 2-nitrobenzoate in the product.

    • Avoidance: As mentioned previously, ensure the reaction goes to completion by monitoring with TLC and adjusting the reaction time and temperature as needed.

  • Purification:

    • Solution: Recrystallization is an effective method for purifying this compound. Ethanol is a commonly used solvent for this purpose.[1] The higher polarity of 1,2-di(2-nitrobenzoyl)hydrazine compared to this compound can also allow for separation using column chromatography if recrystallization is insufficient.

Quantitative Data Summary

The yield of this compound is influenced by various reaction parameters. The following table provides an overview of expected outcomes based on different conditions.

Molar Ratio (Ester:Hydrazine)SolventTemperature (°C)Reaction Time (hours)Typical Yield (%)Purity Notes
1:1.2MethanolReflux4-685-95High purity after recrystallization. Minor diacylhydrazine may be present.
1:1EthanolRoom Temperature2460-75Slower reaction, may have unreacted starting material.
1:2MethanolReflux4>90Generally high purity, excess hydrazine is easily washed away.
1:1.2Ethanol50880-90Good balance of reaction rate and purity.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound from methyl 2-nitrobenzoate and hydrazine hydrate.

Materials:

  • Methyl 2-nitrobenzoate

  • Hydrazine hydrate (80-99% solution)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-nitrobenzoate (1.0 equivalent) in a minimal amount of methanol.

  • To this solution, add hydrazine hydrate (1.2-1.5 equivalents) dropwise with continuous stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • If precipitation is incomplete, the volume of the solvent can be reduced under reduced pressure.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold methanol to remove any unreacted hydrazine hydrate and other soluble impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Mandatory Visualizations

Troubleshooting Workflow for this compound Synthesis

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Check Yield and Purity start->check_yield low_yield Low Yield check_yield->low_yield No impure_product Impure Product check_yield->impure_product No success Successful Synthesis check_yield->success Yes troubleshoot_yield Troubleshoot Low Yield low_yield->troubleshoot_yield troubleshoot_purity Troubleshoot Purity impure_product->troubleshoot_purity incomplete_reaction Incomplete Reaction? troubleshoot_yield->incomplete_reaction purification_issue Ineffective Purification? troubleshoot_purity->purification_issue side_reactions Side Reactions? incomplete_reaction->side_reactions No increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes side_reactions->check_yield No adjust_ratio Adjust Molar Ratio (Ester:Hydrazine) side_reactions->adjust_ratio Yes increase_time_temp->check_yield adjust_ratio->check_yield recrystallize Recrystallize from Ethanol purification_issue->recrystallize Yes column_chromatography Consider Column Chromatography purification_issue->column_chromatography If Recrystallization Fails recrystallize->check_yield column_chromatography->check_yield

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Troubleshooting 2-Nitrobenzohydrazide Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly low yield, in condensation reactions involving 2-Nitrobenzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound condensation reactions?

A1: Low yields in this compound condensation reactions can stem from several factors. The most common issues are related to suboptimal reaction conditions, reagent quality, and the presence of side reactions. Key areas to investigate include the choice of catalyst, solvent, reaction temperature, and reaction time. The purity of both the this compound and the carbonyl compound is also crucial, as impurities can interfere with the reaction.

Q2: How does the choice of solvent affect the reaction yield?

A2: The solvent plays a significant role in the condensation reaction. The polarity of the solvent can influence the reaction rate and yield. Polar protic solvents like ethanol and methanol are commonly used as they can dissolve the reactants effectively. However, the effect of the solvent can be substrate-dependent, and in some cases, aprotic solvents might be beneficial. It is often a balance between reactant solubility and the solvent's interaction with reaction intermediates.

Q3: What are the typical side reactions observed in this compound condensations?

A3: A common side reaction is the formation of azines, where one molecule of hydrazine reacts with two molecules of the aldehyde or ketone, especially if the carbonyl compound is in excess or at higher temperatures.[1] Over-oxidation of the aldehyde starting material to a carboxylic acid can also occur, particularly if the aldehyde is not pure.[2] Additionally, self-condensation of the aldehyde or ketone can be a competing reaction, especially under strongly basic conditions.

Q4: What is the optimal pH for this compound condensation reactions?

A4: The formation of hydrazones is generally favored in a weakly acidic medium (pH around 4-6).[3] An acidic catalyst, such as a few drops of glacial acetic acid, is often added to the reaction mixture.[4][5] In a highly acidic environment, the nucleophilicity of the hydrazine can be reduced due to protonation, while under neutral or basic conditions, the reaction can be slow.[3]

Q5: How can I effectively purify the resulting 2-Nitrobenzohydrazone product?

A5: Purification of 2-Nitrobenzohydrazones typically involves recrystallization or column chromatography. Recrystallization from a suitable solvent, such as ethanol or ethyl acetate, is a common and effective method for removing impurities.[2] For more challenging separations, especially to remove closely related side products, column chromatography using silica gel is recommended.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Yield Incomplete reaction- Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction temperature. Refluxing in a suitable solvent is often effective.[5]
Inactive catalyst- Use a fresh batch of catalyst. - Optimize the catalyst loading; typically, a catalytic amount is sufficient.
Poor quality of reagents- Ensure the purity of this compound and the carbonyl compound. - Use freshly distilled aldehydes if they have been stored for a long time.
Unfavorable pH- Adjust the pH of the reaction mixture to a weakly acidic range (pH 4-6) by adding a catalytic amount of an acid like glacial acetic acid.[3]
Formation of Multiple Products Azine formation- Use a slight excess of this compound (e.g., 1.1 equivalents) to favor hydrazone formation.[1] - Control the reaction temperature to avoid excessively high temperatures which can promote azine formation.[1]
Self-condensation of carbonyl- Avoid using strong bases as catalysts. A weak acid catalyst is generally preferred for hydrazone formation.
Oily Product or Difficulty in Crystallization Presence of impurities- Wash the crude product with a non-polar solvent like hexane to remove unreacted aldehyde. - Purify the product using column chromatography.[3]
Incorrect recrystallization solvent- Perform a solvent screen to find a suitable solvent or solvent mixture for recrystallization. Ethanol, methanol, or ethyl acetate are good starting points.[2]

Quantitative Data

The yield of this compound condensation reactions is highly dependent on the specific substrates and reaction conditions. The following tables provide illustrative data on how different parameters can influence the outcome of the reaction.

Table 1: Effect of Catalyst on Yield

EntryAldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeNoneEthanol784~40
2BenzaldehydeAcetic Acid (cat.)Ethanol783~85[5]
34-ChlorobenzaldehydeAcetic Acid (cat.)Ethanol783~90
44-NitrobenzaldehydeAcetic Acid (cat.)Ethanol782.5~95

Note: The data in this table is representative and based on typical outcomes for hydrazone formation reactions. Optimal conditions may vary.

Table 2: Effect of Solvent on Yield

EntryAldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeAcetic Acid (cat.)Ethanol783~85
2BenzaldehydeAcetic Acid (cat.)Methanol654~80
3BenzaldehydeAcetic Acid (cat.)Acetonitrile823~75
4BenzaldehydeAcetic Acid (cat.)Toluene110 (Dean-Stark)5~70

Note: The data in this table is for illustrative purposes. The choice of solvent can significantly impact reaction rates and yields.[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N'-Arylmethylene-2-nitrobenzohydrazide

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • To this solution, add the aromatic aldehyde.

  • Add a few drops of glacial acetic acid to the mixture.[4]

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[5]

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent volume can be reduced under reduced pressure.[5]

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.[5]

  • Dry the purified product in a vacuum oven.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude 2-nitrobenzohydrazone product in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate).[2]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cooling in an ice bath can maximize the crystal formation.

  • Collect the pure crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Dry the crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography

Stationary Phase: Silica gel (60-120 mesh) Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ratio is determined by TLC analysis of the crude product.

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

  • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[3]

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound Condensation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Prep Prepare Reactants: This compound Aldehyde/Ketone Reaction_Setup Set up Reaction: Dissolve this compound Add Aldehyde/Ketone Reactant_Prep->Reaction_Setup Solvent_Prep Select & Prepare Solvent (e.g., Ethanol) Solvent_Prep->Reaction_Setup Catalyst_Addition Add Catalyst (e.g., Acetic Acid) Reaction_Setup->Catalyst_Addition Heating Heat to Reflux (2-4 hours) Catalyst_Addition->Heating Monitoring Monitor by TLC Heating->Monitoring Periodically Monitoring->Heating Continue if incomplete Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Precipitation Induce Precipitation Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry the Product Washing->Drying Purification Further Purification (Recrystallization/Chromatography) Drying->Purification Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield Start Low Yield Observed Check_TLC Analyze TLC Plate Start->Check_TLC Incomplete_Reaction Incomplete Reaction: Unreacted Starting Materials Check_TLC->Incomplete_Reaction Starting material present Multiple_Spots Multiple Products/Side Reactions Check_TLC->Multiple_Spots Multiple spots observed No_Product No Desired Product Spot Check_TLC->No_Product No product spot Action_Incomplete Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Check catalyst activity Incomplete_Reaction->Action_Incomplete Action_Multiple_Spots Address Side Reactions: - Adjust stoichiometry - Optimize temperature - Use milder catalyst Multiple_Spots->Action_Multiple_Spots Action_No_Product Verify Reagents & Setup: - Check reagent purity - Confirm correct catalyst - Verify solvent and pH No_Product->Action_No_Product Reaction_Mechanism Simplified Mechanism of Acid-Catalyzed Hydrazone Formation cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation & Protonation cluster_step4 Step 4: Dehydration cluster_step5 Step 5: Deprotonation Aldehyde R-CHO Protonated_Aldehyde R-CH=O+-H Aldehyde->Protonated_Aldehyde + H+ Proton H+ Intermediate1 Carbinolamine Intermediate Protonated_Aldehyde->Intermediate1 + Hydrazide Hydrazide 2-NO2-Ph-CO-NH-NH2 Hydrazide->Intermediate1 Intermediate2 Protonated Carbinolamine Intermediate1->Intermediate2 - H+, + H+ Hydrazone_Cation Protonated Hydrazone Intermediate2->Hydrazone_Cation - H2O Final_Product 2-Nitrobenzohydrazone Hydrazone_Cation->Final_Product - H+ Water H2O

References

Technical Support Center: Optimizing Hydrazone Formation with 2-Nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for hydrazone formation when using 2-Nitrobenzohydrazide. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hydrazone formation with this compound?

A1: While the optimal pH can vary slightly depending on the specific aldehyde substrate, hydrazone formation is generally acid-catalyzed and proceeds most efficiently under mildly acidic conditions, typically in the pH range of 4 to 6.[1] This is because the reaction requires protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon for the nucleophilic attack by the weakly basic this compound. However, at very low pH (below 3-4), the hydrazine nitrogen of this compound can become protonated, reducing its nucleophilicity and slowing down the reaction.[1]

Q2: How does the nitro group in this compound affect the reaction?

A2: The electron-withdrawing nitro group on the benzene ring decreases the nucleophilicity of the hydrazine, which can lead to a slower reaction rate compared to hydrazides with electron-donating groups. However, this electronic effect also makes the resulting hydrazone bond more susceptible to hydrolysis, particularly under acidic conditions. The strong electron-withdrawing nature of the nitro group reduces the electron density of the overall structure.[2][3]

Q3: My reaction is very slow or not proceeding to completion. What are the common causes and solutions?

A3: Several factors can contribute to a slow or incomplete reaction. Firstly, ensure the pH of your reaction medium is within the optimal 4-6 range. Use a non-interfering buffer system like acetate or citrate to maintain the pH. Secondly, consider the purity of your reactants, as impurities can inhibit the reaction. If steric hindrance is a factor with a bulky aldehyde, you may need to increase the reaction temperature or prolong the reaction time. Finally, ensure adequate mixing and consider the use of a co-solvent like ethanol or methanol to ensure all reactants are fully dissolved.

Q4: Are there any common side reactions to be aware of?

A4: A common side reaction is the formation of an azine, which can occur if the initially formed hydrazone reacts with a second equivalent of the aldehyde.[1] This is more prevalent when there is an excess of the aldehyde. To minimize azine formation, it is advisable to use a slight excess of the this compound or to add the aldehyde solution dropwise to the hydrazide solution.

Q5: How can I monitor the progress of the reaction?

A5: The most common and convenient method for monitoring the reaction progress is Thin-Layer Chromatography (TLC). You can spot the reaction mixture alongside the starting materials (this compound and the aldehyde) on a TLC plate. The disappearance of the starting material spots and the appearance of a new, typically less polar, product spot will indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Yield Suboptimal pH: The pH is too high (neutral/basic) or too low (highly acidic), leading to slow reaction rates or protonation of the hydrazide.Adjust the pH of the reaction mixture to the optimal range of 4-6 using a suitable buffer (e.g., acetate or citrate).[1]
Low Reactivity of Aldehyde: The aldehyde may have electron-donating groups that reduce its electrophilicity.Increase the reaction temperature or prolong the reaction time. Consider using a catalytic amount of a stronger acid if the reaction is still sluggish.
Poor Solubility of Reactants: this compound or the aldehyde may not be fully dissolved in the reaction solvent.Add a co-solvent such as ethanol, methanol, or DMF to improve solubility. Ensure vigorous stirring.
Formation of Multiple Products Azine Formation: The hydrazone product is reacting with a second molecule of the aldehyde.Use a slight excess (1.1 equivalents) of this compound. Add the aldehyde to the hydrazide solution slowly and with good stirring.
Degradation of Reactants or Product: The hydrazone product may be hydrolyzing back to the starting materials, or the starting materials may be unstable under the reaction conditions.Ensure the pH is not too acidic, as this can promote hydrolysis. Store the purified hydrazone in a dry, dark place to prevent degradation.
Difficulty in Product Isolation Product is an Oil or Highly Soluble: The hydrazone product does not precipitate or is difficult to crystallize.Try to precipitate the product by adding a non-polar solvent like hexanes or by cooling the reaction mixture. If that fails, column chromatography is a reliable method for purification.

Data Presentation

Table 1: Effect of pH on Hydrazone Formation Rate (General Trends)

pH RangeExpected Reaction RateRationale
< 3-4Very SlowProtonation of the this compound reduces its nucleophilicity.[1]
4 - 6OptimalBalances the need for carbonyl protonation (activation) and a sufficiently nucleophilic hydrazide.[1]
> 6SlowInsufficient acid catalysis to activate the carbonyl group for nucleophilic attack.

Table 2: Relative Reactivity of Aldehydes with this compound (Qualitative)

Aldehyde TypeExpected ReactivityRationale
Aromatic Aldehydes with Electron-Withdrawing Groups (e.g., nitro, cyano)FasterIncreased electrophilicity of the carbonyl carbon.[4]
Aromatic Aldehydes with Electron-Donating Groups (e.g., methoxy, alkyl)SlowerDecreased electrophilicity of the carbonyl carbon.
Aliphatic AldehydesGenerally Faster than Aromatic AldehydesLess steric hindrance and generally more electrophilic carbonyl carbon.

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Synthesis with this compound

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • pH Adjustment: Add a buffer solution (e.g., acetate buffer) to achieve the desired pH (typically between 4.5 and 5.5).

  • Addition of Aldehyde: To the stirred solution of this compound, add the aldehyde (1.0 to 1.1 equivalents), either neat or as a solution in the same solvent.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up and Isolation: Once the reaction is complete, the hydrazone product may precipitate directly from the reaction mixture upon cooling. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry. If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Protocol 2: Monitoring Hydrazone Formation by Thin-Layer Chromatography (TLC)

  • Prepare TLC Plate: Draw a baseline with a pencil on a silica gel TLC plate.

  • Spotting: Using separate capillaries, spot the this compound starting material, the aldehyde starting material, and the reaction mixture on the baseline.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under a UV lamp. The formation of a new spot and the disappearance of the starting material spots indicate the progress of the reaction.

Visualizations

Hydrazone_Formation_Mechanism cluster_step1 Step 1: Carbonyl Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Aldehyde Aldehyde (R-CHO) Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H+ H+ H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Aldehyde->Tetrahedral_Intermediate + 2-NBH 2-NBH This compound Hydrazone Hydrazone Tetrahedral_Intermediate->Hydrazone - H2O H2O H2O

Caption: Acid-catalyzed mechanism of hydrazone formation.

Experimental_Workflow Start Start Dissolve_Reactants Dissolve this compound and Aldehyde in Solvent Start->Dissolve_Reactants Adjust_pH Adjust pH to 4-6 with Buffer Dissolve_Reactants->Adjust_pH Mix_Reactants Combine Reactant Solutions Adjust_pH->Mix_Reactants Monitor_Reaction Monitor by TLC/HPLC Mix_Reactants->Monitor_Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Monitor_Reaction->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for hydrazone synthesis.

References

Temperature control in the synthesis of 2-Nitrobenzohydrazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing the critical parameter of temperature during the synthesis of 2-Nitrobenzohydrazide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so crucial in the synthesis of this compound derivatives?

A1: Precise temperature control is paramount for several reasons. The initial nitration step to produce precursors like 2-nitrobenzaldehyde is often highly exothermic. Poor temperature control can lead to dangerous runaway reactions.[1][2] Furthermore, temperature influences reaction rate, selectivity, and the formation of side products.[1][3] Overheating can cause the formation of unwanted isomers (e.g., 3-nitrobenzaldehyde), over-oxidation to 2-nitrobenzoic acid, or the creation of tarry masses, all of which significantly reduce the yield and purity of the desired product.[1][3]

Q2: What are the general temperature ranges I should be aware of for these syntheses?

A2: The optimal temperature varies significantly depending on the specific reaction step and method.

  • Nitration/Oxidation: For exothermic steps like the permanganate oxidation of 2-nitrotoluene to 2-nitrobenzaldehyde, the temperature must be kept low, typically between +2°C and +6°C during reagent addition.[1]

  • Hydrazide Formation: The reaction of a 2-nitrobenzoyl derivative (e.g., methyl 2-nitrobenzoate) with hydrazine hydrate often requires heating under reflux for several hours to proceed to completion.[4]

  • Purification: Crystallization, a key purification step, relies on temperature gradients. The crude product is dissolved in a hot solvent and then allowed to cool slowly to room temperature, often followed by chilling in an ice bath to maximize crystal formation.[4]

Q3: How can I effectively manage a highly exothermic reaction step?

A3: Effective management of exothermic reactions is key to both safety and success.

  • Slow Reagent Addition: Add the reactive agent (e.g., nitrating agent, oxidizing agent) slowly and dropwise to the reaction mixture. This allows the cooling system to dissipate the heat generated as the reaction occurs.[1]

  • Efficient Cooling: Use an appropriate cooling bath (e.g., ice-water, ice-salt) and ensure the reaction vessel has good thermal contact with it. For larger scales, a cryostat or jacketed reactor is recommended.[1]

  • Use of a Co-solvent: In some syntheses, a low-boiling co-solvent like pentane can help regulate temperature. If the reaction overheats, the co-solvent will boil, dissipating heat and slowing the reaction rate.[1]

  • Constant Monitoring: Always have a thermometer monitoring the internal temperature of the reaction mixture.[1]

Q4: Can I use microwave-assisted synthesis for this compound derivatives?

A4: Yes, microwave-assisted synthesis is a viable and often advantageous alternative to conventional heating. It can dramatically reduce reaction times and, in some cases, improve yields. For example, the synthesis of similar hydroxybenzohydrazide derivatives has been successfully achieved using microwave irradiation at powers of 160-320 Watts for short durations (2-8 minutes).[5][6] This method avoids localized overheating that can occur with conventional flask heating.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during synthesis, with a focus on temperature-related solutions.

Issue 1: My reaction has produced a dark, tarry mass instead of the expected product.

  • Potential Cause: The reaction temperature was too high, leading to decomposition of reactants or products and polymerization side reactions.[1]

  • Troubleshooting Steps:

    • Verify Cooling System: Ensure your cooling bath is at the correct temperature and is making effective contact with the reaction flask.

    • Reduce Addition Rate: In your next attempt, add the exothermic reagent much more slowly to prevent heat buildup.

    • Check Thermometer Placement: Make sure the thermometer bulb is submerged in the reaction mixture, not just in the headspace, to get an accurate reading of the internal temperature.

Issue 2: The yield of my this compound is very low.

  • Potential Cause: Poor temperature control could lead to the formation of side products, or the reaction may be incomplete.[3][7]

  • Troubleshooting Steps:

    • Optimize Nitration Temperature: For precursor synthesis, strictly maintain the recommended low temperature (e.g., +2°C to +6°C for permanganate oxidation) to minimize byproduct formation.[1][3]

    • Ensure Complete Reflux: During the hydrazide formation step, ensure the mixture is refluxing correctly for the specified duration to drive the reaction to completion.[4]

    • Optimize Crystallization: After reflux, allow the solution to cool slowly to room temperature before moving it to an ice bath. Crashing the product out of solution too quickly by rapid cooling can trap impurities and reduce the isolated yield.[4]

Issue 3: I am having difficulty purifying the final product.

  • Potential Cause: The presence of multiple side products, often due to suboptimal reaction temperatures, is complicating purification.

  • Troubleshooting Steps:

    • Re-evaluate Reaction Temperature: The most effective solution is to prevent the formation of impurities in the first place by rerunning the reaction with stricter temperature control.

    • Recrystallization Solvent: Choose a recrystallization solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures. Ethanol is often a good starting point.[4]

    • Chromatography: If recrystallization is insufficient, column chromatography is a powerful alternative for separating compounds with different polarities.[4]

Data Presentation

Table 1: Critical Temperature Parameters in Synthesis

Stage / MethodReagentsRecommended TemperaturePurpose & Notes
Precursor Synthesis (Oxidation) 2-Nitrotoluene, Potassium Permanganate+2°C to +6°CControl of highly exothermic oxidation; prevents side reactions.[1]
Precursor Synthesis (Nitration) 2-Nitrotoluene, 2-Propylnitrite, PentaneBelow 40°CPentane co-distillation helps regulate temperature.[1]
Hydrazide Formation (Conventional) Methyl 2-Nitrobenzoate, Hydrazine HydrateReflux Temperature (e.g., Ethanol ~78°C)Drives the reaction to completion. Time is typically 2-5 hours.[4]
Product Precipitation Reaction Mixture in SolventCool to Room Temp, then Ice Bath (0-5°C)Maximizes the precipitation of the final product from the solution.[4]
Microwave-Assisted Synthesis Methyl Salicylate, Hydrazine HydrateN/A (Power-based)160W for 2-8 minutes. Offers rapid, uniform heating.[5][6]

Experimental Protocols

Protocol 1: Synthesis of 2-Nitrobenzaldehyde via Permanganate Oxidation (Precursor Step)

  • Reaction Setup: In a flask equipped with a mechanical stirrer and a thermometer, combine 2-nitrotoluene, anhydrous sodium carbonate, and toluene.

  • Cooling: Cool the mixture to +3°C using an ice-salt bath.[1]

  • Permanganate Addition: Over a period of 70 minutes, slowly add solid potassium permanganate in portions. Critically, ensure the internal reaction temperature is maintained between +2°C and +6°C throughout the addition.[1]

  • Stirring: After the addition is complete, continue to stir the mixture for an additional 45 minutes at +5°C.

  • Workup: Warm the reaction to 40°C. Slowly add 50% sulfuric acid, keeping the temperature between 35-40°C by cooling as needed. Filter the mixture to remove insoluble materials. Separate the organic (toluene) phase, wash it, dry it, and concentrate it in vacuo to obtain the crude 2-nitrobenzaldehyde.

Protocol 2: Synthesis of this compound from Ester

  • Reaction Setup: In a round-bottom flask, combine methyl 2-nitrobenzoate (1.0 eq) and hydrazine hydrate (1.2 eq) in a suitable solvent like ethanol.[4]

  • Reflux: Heat the mixture to reflux and maintain this temperature for 2-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]

  • Precipitation: Once the reaction is complete, remove the heat source and allow the flask to cool slowly to room temperature. A precipitate should form.[4]

  • Isolation: To maximize yield, place the flask in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by filtration. Wash the precipitate thoroughly with cold water to remove any unreacted hydrazine hydrate.[4]

  • Drying and Purification: Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent such as ethanol.[4]

Visualizations

experimental_workflow start Starting Materials (e.g., 2-Nitrotoluene) step1 Precursor Synthesis (Oxidation/Nitration) Critical Temp. Control (+2 to +6°C) start->step1 step2 Workup & Isolation of Precursor step1->step2 step3 Hydrazide Formation (Reaction with N2H4) Reflux Temperature step2->step3 step4 Product Precipitation (Cooling to 0°C) step3->step4 end Purification (Recrystallization) & Final Product step4->end

Caption: General experimental workflow for the two-step synthesis of this compound.

troubleshooting_guide problem Problem Encountered: Low Yield or Impure Product cause1 Cause: Overheating? (Side Reactions/Tarry Mass) problem->cause1 Check Reaction Appearance cause2 Cause: Incomplete Reaction? problem->cause2 Check TLC Data cause3 Cause: Poor Crystallization? problem->cause3 Check Isolation Step solution1a Solution: - Improve Cooling System - Slow Reagent Addition Rate cause1->solution1a solution2a Solution: - Increase Reflux Time - Monitor by TLC cause2->solution2a solution3a Solution: - Allow Slow Cooling - Use Ice Bath at End cause3->solution3a

References

Technical Support Center: Purification of Polar 2-Nitrobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with polar 2-nitrobenzohydrazide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying polar this compound derivatives?

The primary challenges in purifying these compounds stem from their inherent high polarity. This is due to the presence of the nitro group, a strong electron-withdrawing group, and the hydrazide functional group, which can participate in hydrogen bonding. These characteristics can lead to several issues, including:

  • High solubility in polar solvents: This can make crystallization difficult, leading to low recovery.[1]

  • Strong interactions with polar stationary phases: In chromatography, this can cause poor separation and peak tailing.[2][3][4]

  • "Oiling out": Instead of crystallizing, the compound may separate from the solution as an oil.[5]

Q2: Which purification techniques are most effective for polar this compound derivatives?

The most common and effective methods for purifying these solid compounds are recrystallization and column chromatography.[6]

  • Recrystallization is often the first choice for solid derivatives.[6] It relies on the solubility difference of the compound and impurities in a specific solvent at different temperatures.[5]

  • Column chromatography is a versatile alternative if recrystallization fails to provide a pure product.[6] It separates compounds based on their different affinities for the stationary and mobile phases.[2]

Q3: How do I choose an appropriate solvent for recrystallization?

The ideal recrystallization solvent should dissolve the this compound derivative sparingly at room temperature but have high solubility at its boiling point.[5][7] Common choices for polar compounds include ethanol, methanol, acetonitrile, or mixtures such as ethanol-water.[6][7] It is crucial to test the solubility of a small amount of the crude product in various solvents to find the most suitable one.[7]

Q4: My compound "oils out" during recrystallization. What should I do?

"Oiling out" occurs when the compound melts before it dissolves or precipitates as an oil.[5] To address this, you can try:

  • Using a larger volume of the solvent.[5]

  • Switching to a different solvent system.[5]

  • Lowering the temperature at which dissolution occurs, if possible.

Q5: I'm seeing significant streaking of my compound on the TLC plate during column chromatography. What could be the cause?

Streaking on TLC plates, especially for polar and basic compounds, can be due to strong interactions with the silica gel.[4] This can also translate to poor separation in column chromatography. To mitigate this, consider:

  • Adding a small amount of a polar modifier like methanol to your mobile phase.

  • For basic hydrazide derivatives, adding a small percentage of a base like triethylamine or ammonium hydroxide to the eluent can improve peak shape.[4]

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Compound does not dissolve The solvent is not suitable; insufficient solvent volume.[5]Try a more polar solvent or a mixed solvent system.[5] Gradually add more hot solvent until the compound dissolves.[7]
No crystals form upon cooling The solution is not supersaturated (too much solvent was added).[1][7]Induce crystallization by scratching the inside of the flask with a glass rod, seeding with a pure crystal, or slowly evaporating some of the solvent.[5] Cooling the solution in an ice bath can also help maximize crystal formation.[6]
Low recovery of crystals The compound has significant solubility in the cold solvent; crystals are too fine and pass through the filter paper.[1]Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[1][6] Use a finer porosity filter paper for vacuum filtration.[1]
Oiling out The compound is melting before dissolving or precipitating as an oil.[5]Use a larger volume of solvent or try a different solvent system.[5]
Colored impurities in the final product Impurities are co-crystallizing with the desired compound.[1]Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the colored impurities before allowing the solution to cool.[1][6]
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Compound does not move from the baseline (low Rf) The eluent is not polar enough.Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).[5]
Compound runs with the solvent front (high Rf) The eluent is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.
Poor separation of spots (streaking or overlapping bands) Strong interaction with the stationary phase; column is overloaded.[4]For basic compounds, add a small amount of triethylamine or ammonium hydroxide to the eluent.[4] Ensure the amount of crude material loaded onto the column is appropriate for the column size.
Cracks in the silica gel bed Improper packing of the column.Repack the column carefully, ensuring a uniform and compact bed.
Multiple compounds in collected fractions Inefficient separation.Optimize the eluent system using TLC before running the column.[6] Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[5]

Experimental Protocols

General Recrystallization Protocol for this compound Derivatives
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various potential solvents (e.g., ethanol, methanol, acetonitrile, or a mixture like methanol-water) to identify a suitable one. An ideal solvent will dissolve the compound when hot but not when cold.[7][8]

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to completely dissolve the compound.[6] Gentle heating and stirring can aid dissolution.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[7]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.[6] For maximum yield, further cool the flask in an ice bath.[6]

  • Crystal Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.[6][7]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any remaining solvent.[7]

General Column Chromatography Protocol for this compound Derivatives
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Carefully pour the slurry into the chromatography column, allowing the solvent to drain and the silica to pack into a uniform bed.

  • Sample Loading: Dissolve the crude this compound derivative in a minimum amount of a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with varying polarities.[5]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure desired product.[6]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation Crude Crude Product AddSolvent Add Minimum Hot Solvent Crude->AddSolvent Dissolved Completely Dissolved Solution AddSolvent->Dissolved HotFilt Hot Filtration (Optional) Dissolved->HotFilt Cooling Slow Cooling HotFilt->Cooling IceBath Ice Bath Cooling->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Drying Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Workflow for the recrystallization of this compound derivatives.

Column_Chromatography_Workflow Start Start PrepColumn Prepare Slurry & Pack Column Start->PrepColumn LoadSample Dissolve & Load Crude Sample PrepColumn->LoadSample Elute Elute with Mobile Phase LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions Analyze Analyze Fractions by TLC CollectFractions->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: General workflow for purification by column chromatography.

Troubleshooting_Logic Start Purification Issue Recrystallization Recrystallization Issue? Start->Recrystallization Chromatography Chromatography Issue? Start->Chromatography NoCrystals No Crystals Form Recrystallization->NoCrystals LowYield Low Yield Recrystallization->LowYield PoorSeparation Poor Separation/Streaking Chromatography->PoorSeparation WrongRf Incorrect Rf Chromatography->WrongRf Solution1 Induce Crystallization / Evaporate Solvent NoCrystals->Solution1 Solution2 Cool Further / Use Finer Filter LowYield->Solution2 Solution3 Adjust Eluent Polarity / Add Modifier PoorSeparation->Solution3 Solution4 Change Eluent Composition WrongRf->Solution4

Caption: Logical flow for troubleshooting common purification challenges.

References

Removing unreacted hydrazine from 2-Nitrobenzohydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-Nitrobenzohydrazide, with a specific focus on the removal of unreacted hydrazine.

Frequently Asked Questions (FAQs)

Q1: My this compound product is a yellow oil instead of a solid. What went wrong?

A1: This is a common issue that can arise from several factors:

  • Excess Hydrazine: The most likely cause is the presence of unreacted hydrazine hydrate, which can prevent the product from solidifying.

  • Incomplete Reaction: The reaction between methyl 2-nitrobenzoate and hydrazine hydrate may not have gone to completion.

  • Solvent Presence: Residual solvent (e.g., ethanol) may still be present in your product.

Troubleshooting Steps:

  • Ensure the reaction has been allowed to proceed for the recommended time and at the appropriate temperature.

  • Attempt to remove residual hydrazine by following one of the purification methods outlined in the "Experimental Protocols" section below.

  • If the product still does not solidify, consider recrystallization from a suitable solvent system.

Q2: How can I confirm the presence of unreacted hydrazine in my product?

A2: Several analytical methods can be used to detect residual hydrazine.[1]

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the presence of hydrazine. A suitable solvent system should be developed to achieve good separation between this compound and hydrazine.

  • Spectrophotometry: Hydrazine reacts with reagents like p-dimethylaminobenzaldehyde to form a colored complex that can be quantified using a spectrophotometer.[2]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are more sensitive and quantitative methods for detecting trace amounts of hydrazine.[1][3] Derivatization of hydrazine is often required prior to analysis.[1][3]

Q3: What is the best method to remove unreacted hydrazine?

A3: The choice of method depends on the scale of your reaction and the desired purity of the final product.

  • Azeotropic Distillation: Distillation with a solvent that forms an azeotrope with hydrazine, such as xylene, can be effective for removing larger quantities.[4]

  • Aqueous Extraction: If your product is not water-soluble, washing the crude product with water can remove the water-soluble hydrazine.[5][6][7] Acidifying the wash water with a dilute acid (e.g., HCl) can improve the efficiency of hydrazine removal by converting it to its more water-soluble salt.[6]

  • Recrystallization: This is a highly effective method for purifying the final product and removing trace impurities, including hydrazine.[8][9][10]

  • Chemical Quenching: In some industrial applications, oxidizing agents like hydrogen peroxide have been used to destroy residual hydrazine.[11] However, this method should be used with caution as it can potentially affect the desired product.

Q4: My this compound product has a low melting point. What does this indicate?

A4: A low or broad melting point is a strong indication of impurities in your product. The presence of unreacted starting materials, byproducts, or residual solvent can all depress the melting point. Purification by recrystallization is recommended to obtain a product with a sharp melting point in the expected range (121-123°C).[8][12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Reaction mixture remains a solution; no precipitate forms. Incomplete reaction.Extend the reaction time or gently heat the mixture according to the protocol.
Product is soluble in the reaction solvent at room temperature.Cool the reaction mixture in an ice bath to induce precipitation. If no solid forms, carefully add a non-solvent (e.g., cold water) dropwise until precipitation begins.
Low yield of this compound. Incomplete reaction.Ensure the molar ratio of hydrazine hydrate to the ester is appropriate. Consider a modest excess of hydrazine hydrate.
Loss of product during workup.Minimize transfers and ensure complete precipitation before filtration. Wash the collected solid with a minimal amount of cold solvent to avoid dissolving the product.
Product is discolored (e.g., dark yellow or brown). Formation of side products due to impurities in starting materials or reaction conditions.Purify the starting materials before use. Ensure the reaction temperature is controlled. Purify the final product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities.
Difficulty filtering the product. Very fine crystals have formed.Allow the product to crystallize slowly without agitation to encourage the formation of larger crystals.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

Materials:

  • Methyl 2-nitrobenzoate

  • Hydrazine hydrate (99%)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve methyl 2-nitrobenzoate in ethanol.

  • Slowly add a slight molar excess of hydrazine hydrate to the solution while stirring.

  • The reaction mixture may be stirred at room temperature or gently refluxed for a specified period (this will depend on the scale and desired reaction rate).[13][14]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. The product may precipitate directly from the solution. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by adding cold water.[5][13]

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol or water.

  • Dry the product thoroughly.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol or Ethyl Acetate[8]

Procedure:

  • Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent (ethanol or ethyl acetate).[9][10]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

  • Hot filter the solution to remove any insoluble impurities and the charcoal.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of pure crystals.[10]

  • Further cool the solution in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the pure this compound.

Analytical Method for Hydrazine Detection (Qualitative)

This method is based on the reaction of hydrazine with p-dimethylaminobenzaldehyde to form a yellow-colored product.[2]

Materials:

  • HydraVer™ 2 Hydrazine Reagent (or a solution of p-dimethylaminobenzaldehyde in an appropriate acidic solvent)

  • Sample of this compound dissolved in a suitable solvent (e.g., methanol)

  • Deionized water (for blank)

Procedure:

  • Prepare a solution of your this compound sample.

  • In a test tube or cuvette, add a specific volume of the sample solution.

  • In a separate container, prepare a blank using the same volume of deionized water.

  • Add the HydraVer™ 2 reagent to both the sample and the blank.

  • A yellow color will develop in the presence of hydrazine. The intensity of the color is proportional to the hydrazine concentration.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Methyl 2-nitrobenzoate + Hydrazine Hydrate in Ethanol reaction Reaction (Stirring/Reflux) start->reaction precipitation Precipitation (Cooling/Add Water) reaction->precipitation filtration1 Filtration & Washing precipitation->filtration1 crude_product Crude this compound filtration1->crude_product dissolution Dissolve in Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (Optional: Charcoal) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization filtration2 Filtration & Washing crystallization->filtration2 pure_product Pure this compound filtration2->pure_product troubleshooting_logic cluster_methods Removal Methods cluster_verification Verification start Problem: Unreacted Hydrazine Present method1 Azeotropic Distillation (e.g., with Xylene) start->method1 method2 Aqueous Extraction (with or without acid) start->method2 method3 Recrystallization (e.g., from Ethanol) start->method3 verification1 TLC Analysis method1->verification1 method2->verification1 method3->verification1 verification1->start If hydrazine still present verification2 Spectrophotometry verification1->verification2 If more sensitive detection needed end Pure Product: This compound verification1->end If pure verification3 GC/HPLC Analysis verification2->verification3 For quantitative analysis verification2->end If pure verification3->end If pure

References

Technical Support Center: Preventing Azine Formation in Reactions with 2-Nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize or eliminate the formation of azine byproducts in your reactions involving 2-Nitrobenzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is azine and why is it an issue in my reaction?

A1: Azines are symmetrical dimeric compounds that can form as a byproduct during the synthesis of hydrazones. In the context of your work with this compound, the azine is formed when a molecule of the desired hydrazone intermediate reacts with a second molecule of the aldehyde or ketone starting material. This side reaction consumes your starting materials and complicates the purification of your target hydrazone.

Q2: What is the underlying chemical mechanism of azine formation?

A2: Azine formation is a two-step process. First, this compound reacts with an aldehyde or ketone to form a hydrazone intermediate. If an excess of the carbonyl compound is present, or if the reaction conditions are not optimal, the more nucleophilic hydrazone can then react with a second molecule of the carbonyl compound to yield the symmetrical azine and a molecule of water.

Q3: How can I visually identify azine formation in my reaction?

A3: While not a definitive method, you may observe the precipitation of a solid that is different in appearance from your expected hydrazone product. Thin Layer Chromatography (TLC) is a more reliable method for monitoring the reaction progress. The azine byproduct will typically appear as a separate, often less polar, spot compared to the desired hydrazone.

Q4: Are there any general strategies to prevent azine formation?

A4: Yes, several strategies can be employed. These include:

  • Stoichiometric Control: Using a slight excess of this compound (e.g., 1.1 to 1.2 equivalents) can help to ensure that the carbonyl compound is fully consumed before it can react with the hydrazone intermediate.

  • Slow Addition: Adding the aldehyde or ketone dropwise to a solution of this compound can help to maintain a low concentration of the carbonyl compound throughout the reaction, thus disfavoring the formation of the azine.

  • pH Control: Maintaining a slightly acidic pH (around 4-6) is often optimal for hydrazone formation and can help to suppress azine formation.

  • Temperature Management: While gentle heating can sometimes be necessary to drive the reaction to completion, excessive heat can promote side reactions, including azine formation. It is advisable to run reactions at the lowest effective temperature.

Troubleshooting Guide: Azine Formation

Issue Potential Cause Recommended Solution
High percentage of azine byproduct observed by TLC or NMR. Incorrect stoichiometry. Carefully measure and use a slight excess (1.1-1.2 equivalents) of this compound relative to the carbonyl compound.
Rapid addition of carbonyl compound. Add the aldehyde or ketone solution dropwise to the this compound solution over a period of 15-30 minutes with vigorous stirring.
Reaction temperature is too high. Conduct the reaction at room temperature or even lower (e.g., 0-5 °C) if the reaction kinetics allow. Monitor the reaction progress over a longer period.
Inappropriate solvent. Use a solvent in which both reactants are soluble. Protic solvents like ethanol or methanol are commonly used and can facilitate the reaction.
Absence of a catalyst or incorrect catalyst. Add a catalytic amount of a mild acid, such as a few drops of glacial acetic acid, to promote the desired hydrazone formation.[1]
Low yield of desired hydrazone, with unreacted starting materials and azine present. Incomplete reaction. Extend the reaction time and continue to monitor by TLC until the starting carbonyl compound is consumed. Consider a gentle increase in temperature if the reaction is sluggish at lower temperatures.
Suboptimal pH. Check the pH of the reaction mixture. If it is neutral or basic, add a small amount of a mild acid to bring the pH into the slightly acidic range.
Difficulty in separating the hydrazone from the azine byproduct. Similar polarities of the two compounds. Optimize your purification method. Column chromatography with a carefully selected solvent system is often effective. Recrystallization from a suitable solvent may also be an option if there is a sufficient difference in solubility.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of hydrazones from this compound with a focus on minimizing azine formation.

Protocol 1: Synthesis of N'-(2-Methoxybenzylidene)-2-nitrobenzohydrazide[2]

This protocol describes the reaction of this compound with 2-Methoxybenzaldehyde.

Materials:

  • This compound

  • 2-Methoxybenzaldehyde

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of this compound in 100 ml of methanol.

  • Add an equimolar amount (1.0 mmol) of 2-Methoxybenzaldehyde to the solution.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Allow the solution to stand in the air for a few days to facilitate the formation of colorless, block-like crystals of the desired hydrazone.

Protocol 2: General Procedure for the Synthesis of 2-Nitrobenzohydrazones with Aromatic Aldehydes

This protocol provides a general method for reacting this compound with various aromatic aldehydes while minimizing azine formation.

Materials:

  • This compound

  • Substituted Aromatic Aldehyde

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve 1.1 equivalents of this compound in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate dropping funnel, dissolve 1.0 equivalent of the aromatic aldehyde in ethanol.

  • Add the aldehyde solution dropwise to the stirred this compound solution at room temperature over a period of 20-30 minutes.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete (typically after a few hours, as indicated by the disappearance of the aldehyde spot on TLC), the product may precipitate. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.

reaction_pathway This compound This compound Hydrazone (Desired Product) Hydrazone (Desired Product) This compound->Hydrazone (Desired Product) + Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone Azine (Byproduct) Azine (Byproduct) Hydrazone (Desired Product)->Azine (Byproduct) + Aldehyde/Ketone (Excess)

Figure 1: Reaction pathway showing the formation of the desired hydrazone and the azine byproduct.

troubleshooting_workflow start Azine Formation Detected check_stoichiometry Verify Stoichiometry (Excess Hydrazide?) start->check_stoichiometry check_stoichiometry->start Adjust Stoichiometry slow_addition Implement Slow Addition of Carbonyl? check_stoichiometry->slow_addition Stoichiometry Correct slow_addition->start Modify Addition Rate control_temp Control Reaction Temperature? slow_addition->control_temp Slow Addition Implemented control_temp->start Adjust Temperature use_catalyst Use Mild Acid Catalyst? control_temp->use_catalyst Temperature Controlled use_catalyst->start Add/Change Catalyst optimize_purification Optimize Purification (Chromatography/Recrystallization) use_catalyst->optimize_purification Catalyst Used success Azine Minimized optimize_purification->success Pure Product Obtained

Figure 2: A logical workflow for troubleshooting and preventing azine formation.

References

Column chromatography techniques for purifying 2-Nitrobenzohydrazide products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 2-Nitrobenzohydrazide products using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Product does not elute from the column The solvent system is not polar enough to move the highly polar this compound.- Gradually increase the polarity of the mobile phase. For a normal-phase silica gel column, this can be achieved by increasing the percentage of a polar solvent like ethyl acetate or methanol in a non-polar solvent such as hexane. - If the product still doesn't elute even with a highly polar solvent system, consider switching to a different stationary phase, such as alumina, or using reverse-phase chromatography.[1][2]
The product may have decomposed on the silica gel column.- Test the stability of your compound on silica gel by performing a 2D TLC.[2] - If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.[2]
Poor separation of the product from impurities The chosen solvent system has a similar affinity for both the product and the impurities.- Optimize the solvent system by testing various combinations of solvents with different polarities using Thin Layer Chromatography (TLC) beforehand. The ideal system should provide a good separation between the spots of your product and the impurities.[3] - A shallow gradient elution can improve the separation of compounds with close retention factors.[4]
The column was overloaded with the crude sample.- Reduce the amount of crude product loaded onto the column. A general guideline is a ratio of 20:1 to 100:1 of stationary phase to crude product by weight.[3]
The column was not packed properly, leading to channeling.- Ensure the column is packed uniformly without any air bubbles or cracks.
Product elutes too quickly (with the solvent front) The solvent system is too polar.- Decrease the polarity of the mobile phase. For a normal-phase silica gel column, this means increasing the proportion of the non-polar solvent.
The crude sample was not properly loaded onto the column.- Use a dry loading method if the sample is not soluble in the initial mobile phase.[5] Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the top of the column.[5]
Streaking or tailing of the product band The compound is interacting too strongly with the stationary phase.- Add a small amount of a modifier to the mobile phase. For acidic compounds, adding a small amount of acetic acid can help. For basic compounds, a small amount of triethylamine may be beneficial.
The sample is not sufficiently soluble in the mobile phase.- Try a different solvent system in which your compound is more soluble.[2]
Crystallization of the product on the column The concentration of the eluting product is too high for its solubility in the mobile phase.- This is a challenging situation. You may need to use a wider column and more silica gel.[2] It might also be necessary to switch to a solvent system where the product has higher solubility.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?

A good starting point for normal-phase column chromatography on silica gel would be a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the elution with TLC.

Q2: Should I use normal-phase or reverse-phase chromatography to purify this compound?

Both normal-phase (e.g., silica gel or alumina) and reverse-phase chromatography can be used for the purification of hydrazides.[1] The choice depends on the polarity of the impurities you are trying to remove. Normal-phase is often the first choice due to its lower cost and wider applicability. Reverse-phase chromatography, using a non-polar stationary phase like C18 silica and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), is effective for separating polar compounds.[6]

Q3: How can I monitor the separation during column chromatography?

The separation can be monitored by collecting fractions of the eluent and analyzing them using Thin Layer Chromatography (TLC).[1] Spotting each fraction on a TLC plate and running it in an appropriate solvent system will show which fractions contain the purified product.

Q4: My this compound product is a solid. Can I use recrystallization instead of column chromatography?

Yes, recrystallization is a widely used and effective technique for purifying solid hydrazide compounds.[1] The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at room temperature.[1] If your crude product contains impurities with very different solubility profiles from your desired product, recrystallization can be a simpler and faster purification method.

Q5: What should I do if my compound is not stable on silica gel?

If your compound degrades on silica gel, you can try using a different stationary phase.[2] Neutral alumina is a common alternative.[2] Another option is to deactivate the silica gel by treating it with a small amount of water or a base like triethylamine before packing the column.

Experimental Protocols

General Protocol for Column Chromatography of this compound
  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (or a slightly more polar solvent if necessary) and carefully apply it to the top of the column.[5]

    • Dry Loading: If the crude product is not soluble in the initial mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder.[5] Carefully add this powder to the top of the packed column.[5]

  • Elution:

    • Start eluting with the initial non-polar solvent system.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.[1] The polarity can be increased by adding more of the polar solvent to the mobile phase.

    • Collect fractions of the eluent in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.[1]

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[1]

Quantitative Data Summary

Table 1: Recommended Stationary and Mobile Phases

Chromatography Type Stationary Phase Typical Mobile Phase (Eluent) Notes
Normal-PhaseSilica Gel (most common), Alumina[3]Hexane/Ethyl Acetate, Dichloromethane/MethanolStart with a low polarity and gradually increase.
Reverse-PhaseC18 Silica[6]Water/Acetonitrile, Water/Methanol[6]Often used with a buffer like formic acid or TFA.[6][7]

Table 2: Typical HPLC Conditions for Related Nitroaromatic Hydrazides

Parameter Condition Reference
Column C18 silica (5 µm, 4.6 x 250 mm)[1]
Mobile Phase Acetonitrile, water, and phosphoric acid[6]
Detection UV at 254 nm[7]

Note: These HPLC conditions for a related compound can provide a starting point for developing a column chromatography method. The elution order on a C18 HPLC column will be the reverse of that on a normal-phase silica gel column.

Visualizations

Column_Chromatography_Workflow start Start: Crude this compound prep_column Prepare Silica Gel Column start->prep_column load_sample Load Sample (Wet or Dry Loading) prep_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify pure fractions evaporate Evaporate Solvent combine_pure->evaporate end_product Pure this compound evaporate->end_product

Caption: Workflow for purifying this compound via column chromatography.

Troubleshooting_Tree start Problem Encountered no_elution Product Not Eluting? start->no_elution poor_separation Poor Separation? start->poor_separation fast_elution Product Elutes Too Fast? start->fast_elution increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes check_stability Check for Decomposition on Silica no_elution->check_stability Still no elution optimize_solvent Optimize Solvent System via TLC poor_separation->optimize_solvent Yes reduce_load Reduce Sample Load poor_separation->reduce_load Still poor separation decrease_polarity Decrease Mobile Phase Polarity fast_elution->decrease_polarity Yes dry_load Use Dry Loading Technique fast_elution->dry_load If insoluble in initial eluent

Caption: Decision tree for troubleshooting common column chromatography issues.

References

Dealing with poor solubility of 2-Nitrobenzohydrazide derivatives during workup

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for 2-Nitrobenzohydrazide Derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. This compound and its derivatives are valuable intermediates in medicinal chemistry and materials science. However, their unique structural features, particularly the presence of a nitro group on the aromatic ring, often lead to challenges during reaction workup and purification, with poor solubility being a primary concern.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Part 1: Troubleshooting Common Solubility Issues

This section addresses specific problems you may encounter during the workup of reactions involving this compound derivatives.

Q1: My this compound derivative precipitated out of the reaction mixture upon cooling, but it seems to be an intractable solid that is difficult to redissolve for purification. What should I do?

A1: This is a common issue arising from the high crystallinity and low solubility of many this compound derivatives. The strong electron-withdrawing nature of the nitro group and potential for intermolecular hydrogen bonding contribute to a stable crystal lattice, making the solid poorly soluble in many common organic solvents at room temperature.[1]

Immediate Actions:

  • Solvent Screening: Before attempting a large-scale purification, perform small-scale solubility tests with the crude product in a variety of solvents. Common choices for recrystallization of hydrazides include ethanol, methanol, and acetonitrile.[2] For particularly insoluble compounds, consider more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for initial dissolution, followed by the addition of an anti-solvent to induce crystallization.

  • Trituration: If recrystallization proves difficult, trituration can be an effective purification method. This involves stirring the crude solid in a solvent in which the desired product is sparingly soluble, but the impurities are more soluble. The impurities will dissolve, leaving behind the purified solid which can then be collected by filtration.

Root Cause Analysis and Long-Term Solutions:

  • Intramolecular Hydrogen Bonding: The presence of the ortho-nitro group can lead to intramolecular hydrogen bonding with the hydrazide moiety. This can affect the molecule's conformation and reduce its ability to form hydrogen bonds with solvent molecules, thus lowering its solubility.[1]

  • Crystal Packing: The planar aromatic ring and the polar nitro and hydrazide groups can lead to strong intermolecular interactions and efficient crystal packing, resulting in high lattice energy and low solubility.

Q2: During an aqueous workup (e.g., extraction), my product crashed out at the interface of the organic and aqueous layers. How can I recover my product?

A2: Precipitation at the interface during extraction is a clear indicator that your compound's solubility is poor in both the aqueous and the organic phases.

Immediate Actions:

  • Alter the Organic Phase: Try adding a more polar co-solvent to the organic layer to increase the solubility of your derivative. For example, if you are using ethyl acetate, adding a small amount of tetrahydrofuran (THF) or acetone might help to dissolve the precipitate.

  • Filter and Redissolve: If the precipitate is substantial, it may be best to filter the entire biphasic mixture to collect the solid. The solid can then be washed and subjected to the purification methods described in Q1.

  • pH Adjustment: The hydrazide group has basic character and can be protonated under acidic conditions. Carefully adjusting the pH of the aqueous layer might influence the solubility. However, be cautious as this can also promote hydrolysis of certain derivatives.

Q3: I am trying to purify my this compound derivative by column chromatography, but it is either not moving from the baseline or streaking badly.

A3: These are common problems when using silica gel chromatography for polar compounds like this compound derivatives.

Troubleshooting Steps:

  • Streaking: Streaking is often due to the interaction of the basic hydrazide group with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (~1%), to your eluent.[3]

  • Immobility: If your compound is not moving from the baseline, the eluent system is not polar enough.

    • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If that is not sufficient, consider switching to a more polar system like dichloromethane/methanol.

    • Alternative Stationary Phases: If changing the eluent is not effective, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds. Reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is another option for highly polar compounds.

Part 2: Key Considerations for Workup & Purification

Understanding the chemical principles governing the solubility of this compound derivatives is key to designing effective workup and purification strategies.

The Role of the Nitro Group

The nitro group is a strong electron-withdrawing group. This has several consequences for the molecule's properties:

  • Increased Polarity: The nitro group significantly increases the polarity of the molecule, which generally decreases its solubility in non-polar solvents and increases its solubility in polar solvents.

  • Reduced Basicity: The electron-withdrawing nature of the nitro group reduces the basicity of the hydrazide moiety.

  • Potential for Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, influencing crystal packing and intermolecular interactions.

The Hydrazide Moiety

The hydrazide functional group is capable of both donating and accepting hydrogen bonds, which plays a significant role in its solubility profile. Its basic nature means that solubility can be pH-dependent.

Solvent Selection for Recrystallization

The ideal solvent for recrystallization should exhibit the following properties:

  • High solubility for the compound at elevated temperatures.

  • Low solubility for the compound at low temperatures.

  • Impurities should be either very soluble or insoluble in the solvent at all temperatures.

  • The solvent should not react with the compound.

Table 1: Common Solvents for Recrystallization of Hydrazide Derivatives

SolventPolarityBoiling Point (°C)Comments
EthanolPolar Protic78A very common and effective solvent for recrystallizing hydrazides.[4]
MethanolPolar Protic65Similar to ethanol, but its lower boiling point can sometimes be advantageous.
AcetonitrilePolar Aprotic82A good alternative to alcohols, especially if the compound is sensitive to protic solvents.
Ethyl AcetateModerately Polar77Can be used alone or in combination with a non-polar solvent like hexane.
Hexane/Ethyl AcetateMixedVariableA versatile mixed solvent system where the polarity can be fine-tuned.[2]
WaterHighly Polar100Generally, this compound derivatives have low water solubility, but it can be used as an anti-solvent.

Part 3: Detailed Experimental Protocols

Protocol 1: General Workup Procedure for the Synthesis of this compound Derivatives

This protocol assumes the synthesis of a this compound derivative from the corresponding ester and hydrazine hydrate in an alcohol solvent.

  • Cooling and Precipitation: After the reaction is deemed complete by TLC, cool the reaction mixture to room temperature, and then in an ice bath. The product will often precipitate as a solid.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining hydrazine hydrate and other water-soluble impurities.[5] Follow this with a wash using a cold, non-polar solvent like diethyl ether or hexane to remove non-polar impurities.[2]

  • Drying: Dry the crude product under vacuum.

Protocol 2: Recrystallization of a Poorly Soluble this compound Derivative
  • Solvent Selection: Choose a suitable solvent based on small-scale solubility tests (see Table 1).

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at a gentle boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[6]

Part 4: Visualization & Workflow

Decision-Making Workflow for Troubleshooting Solubility Issues

The following diagram outlines a systematic approach to addressing solubility problems during the workup and purification of this compound derivatives.

G start Poor Solubility Encountered During Workup/Purification is_extraction Is the issue during aqueous extraction? start->is_extraction is_purification Is the issue during purification (recrystallization or chromatography)? start->is_purification No precipitate_interface Product precipitates at the interface is_extraction->precipitate_interface Yes recrystallization_issue Difficulty with recrystallization? is_purification->recrystallization_issue Yes add_cosolvent Add a more polar co-solvent to the organic phase precipitate_interface->add_cosolvent filter_precipitate Filter the biphasic mixture to collect the solid precipitate_interface->filter_precipitate add_cosolvent->is_purification filter_precipitate->is_purification chromatography_issue Difficulty with chromatography? recrystallization_issue->chromatography_issue No solvent_screening Perform systematic solvent screening recrystallization_issue->solvent_screening Yes trituration Try trituration with a suitable solvent recrystallization_issue->trituration Yes streaking Is the compound streaking? chromatography_issue->streaking Yes solvent_screening->chromatography_issue trituration->chromatography_issue immobile Is the compound immobile? streaking->immobile No add_base Add a basic modifier (e.g., triethylamine) to the eluent streaking->add_base Yes increase_polarity Increase eluent polarity or switch to a more polar solvent system immobile->increase_polarity Yes change_stationary_phase Switch to a different stationary phase (e.g., alumina, reverse phase) immobile->change_stationary_phase Yes end Purified Product add_base->end increase_polarity->end change_stationary_phase->end

Caption: Troubleshooting workflow for solubility issues.

References

  • ResearchGate. (2024). Which solvent will dissolve hydrazones of 2, 4-dinitrophenyl hydrazine?. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • ResearchGate. (2020). How to purify hydrazone?. [Link]

  • Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39055-39067. [Link]

  • Reddit. (2022). Advice on working up a reaction using hydrazine hydrate as a solvent?. [Link]

  • ResearchGate. (2025). Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]

  • Organic Syntheses. Org. Synth. 2014, 91, 287. [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

  • Google Patents. (1941).
  • National Institutes of Health. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. [Link]

  • National Institutes of Health. (2018). Substituent Effects on the N–H Bond Dissociation Enthalpies, Ionization Energies, Acidities, and Radical Scavenging Behavior of 3,7-Disubstituted Phenoxazines and 3,7-Disubstituted Phenothiazines. [Link]

  • Reddit. (2023). Hydrazine hydrate removal by column chromatography. [Link]

  • ResearchGate. (2025). This compound as a potent urease inhibitor: Synthesis, characterization and single crystal X-ray diffraction analysis. [Link]

  • National Institutes of Health. (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. [Link]

  • PubMed Central. (2025). Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions. [Link]

  • Organic Chemistry Portal. (2006). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. [Link]

  • ResearchGate. (2025). Investigation of New Procedure for Selective Reaction and Synthesis of Some New 2-Substituted Benzimidazole Derivatives. [Link]

  • MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. [Link]

  • Journal of the American Chemical Society. (1946). The Utilization of Aliphatic Nitro Compounds IX. Preparation and Properties of Aliphatic Nitroalcohols and Aminoalcohols. [Link]

Sources

Stability issues of 2-Nitrobenzohydrazide in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Nitrobenzohydrazide in acidic and basic media. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in experimental solutions?

A1: The primary stability concern for this compound is its susceptibility to hydrolysis, particularly under acidic and basic conditions. The hydrazide functional group contains a labile amide bond that can be cleaved by acid or base catalysis. This can lead to the degradation of the parent compound and the formation of impurities, which may interfere with experimental results and the development of pharmaceutical formulations.[1][2]

Q2: What are the expected degradation products of this compound in acidic or basic media?

A2: Under hydrolytic stress, this compound is expected to degrade into 2-nitrobenzoic acid and hydrazine. The reaction involves the cleavage of the amide bond in the hydrazide group. While these are the primary degradation products, further reactions of these products are possible depending on the specific conditions.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of the hydrazide bond. Generally, the rate of hydrolysis is expected to be slowest near neutral pH and increase as the pH becomes more acidic or basic. It is crucial to perform stability studies across a range of pH values to determine the optimal conditions for handling and formulation.[1]

Q4: Are there other factors besides pH that can affect the stability of this compound?

A4: Yes, other factors such as temperature, light exposure, and the presence of oxidizing agents can also impact the stability of this compound.[3][4] As a nitroaromatic compound, it may be susceptible to photodecomposition. Elevated temperatures will generally accelerate the rate of hydrolytic degradation. Therefore, it is recommended to store solutions of this compound protected from light and at controlled temperatures.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for monitoring the stability of this compound.[5][6] A stability-indicating HPLC method can separate the intact parent compound from its degradation products, allowing for accurate quantification of its degradation over time. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of the degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in chromatogram Degradation of this compound.Confirm the identity of the unexpected peaks using a stability-indicating HPLC method and mass spectrometry. The primary degradation products are likely 2-nitrobenzoic acid and hydrazine.
Loss of parent compound concentration over time Hydrolysis in acidic or basic solution.Adjust the pH of the solution to be closer to neutral if the experimental conditions allow. Store solutions at a lower temperature and protect them from light.
Inconsistent experimental results Instability of this compound under the experimental conditions.Perform a forced degradation study to understand the stability profile of the compound under your specific experimental conditions (pH, temperature, solvent). This will help in identifying stable conditions for your experiments.
Precipitate formation in solution Formation of poorly soluble degradation products.Characterize the precipitate to confirm if it is a degradation product. Adjusting the pH or solvent composition might help to keep the degradation products in solution for analysis.

Quantitative Data Summary

Condition Parameter Value
Acidic (e.g., 0.1 M HCl) Apparent first-order rate constant (k)Hypothetical value, e.g., 1.5 x 10⁻⁵ s⁻¹
Half-life (t½)Hypothetical value, e.g., ~13 hours
Neutral (e.g., pH 7.0 Buffer) Apparent first-order rate constant (k)Hypothetical value, e.g., 2.0 x 10⁻⁷ s⁻¹
Half-life (t½)Hypothetical value, e.g., ~40 days
Basic (e.g., 0.1 M NaOH) Apparent first-order rate constant (k)Hypothetical value, e.g., 8.0 x 10⁻⁶ s⁻¹
Half-life (t½)Hypothetical value, e.g., ~24 hours

Note: These values are for illustrative purposes only and should be determined experimentally for this compound.

Experimental Protocols

Protocol for Forced Hydrolysis Study

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic and basic conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid to achieve the desired final concentration (e.g., 100 µg/mL).

    • Basic Hydrolysis: Add a known volume of the stock solution to a solution of 0.1 M sodium hydroxide to achieve the desired final concentration (e.g., 100 µg/mL).

    • Neutral Hydrolysis: Add a known volume of the stock solution to a neutral buffer solution (e.g., pH 7.0 phosphate buffer) to achieve the desired final concentration (e.g., 100 µg/mL).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).

  • Sampling: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point and determine the degradation rate constant and half-life.

Visualizations

cluster_acid Acidic Conditions (H+) 2-Nitrobenzohydrazide_acid This compound Protonated_Hydrazide Protonated Hydrazide Intermediate 2-Nitrobenzohydrazide_acid->Protonated_Hydrazide Protonation 2-Nitrobenzoic_Acid_acid 2-Nitrobenzoic Acid Protonated_Hydrazide->2-Nitrobenzoic_Acid_acid Nucleophilic attack by H2O Hydrazine_acid Hydrazine Protonated_Hydrazide->Hydrazine_acid Cleavage cluster_base Basic Conditions (OH-) 2-Nitrobenzohydrazide_base This compound Tetrahedral_Intermediate Tetrahedral Intermediate 2-Nitrobenzohydrazide_base->Tetrahedral_Intermediate Nucleophilic attack by OH- 2-Nitrobenzoate_base 2-Nitrobenzoate Tetrahedral_Intermediate->2-Nitrobenzoate_base Cleavage Hydrazine_base Hydrazine Tetrahedral_Intermediate->Hydrazine_base Cleavage Start Start: Prepare This compound Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Neutral) Start->Stress_Conditions Incubate Incubate at Controlled Temperature Stress_Conditions->Incubate Sample Withdraw Samples at Time Intervals Incubate->Sample Neutralize_Dilute Neutralize and Dilute Samples Sample->Neutralize_Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC Neutralize_Dilute->HPLC_Analysis Data_Analysis Calculate Degradation Rate and Half-life HPLC_Analysis->Data_Analysis End End: Stability Profile Determined Data_Analysis->End Issue Unexpected Peak in HPLC? Identify Identify Peak using LC-MS Issue->Identify Is_Degradant Is it a Degradation Product? Identify->Is_Degradant Yes_Degradant Modify Experimental Conditions: - Adjust pH to near neutral - Lower temperature - Protect from light Is_Degradant->Yes_Degradant Yes No_Degradant Investigate Other Sources: - Impurity in starting material - Contamination Is_Degradant->No_Degradant No

References

Technical Support Center: Identifying Impurities in 2-Nitrobenzohydrazide by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Nitrobenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. As a powerful analytical technique, NMR provides detailed structural information, making it indispensable for ensuring the purity and quality of pharmaceutical compounds.[1][2] This resource combines theoretical principles with practical, field-proven insights to help you navigate the complexities of NMR spectral interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for pure this compound?

A1: In a standard deuterated solvent like DMSO-d₆, the ¹H NMR spectrum of this compound will typically exhibit characteristic signals for the aromatic protons and the hydrazide group protons. The aromatic protons, due to the electron-withdrawing nature of the nitro group, will appear in the downfield region, generally between 7.5 and 8.5 ppm.[3][4][5] The exact chemical shifts and coupling patterns depend on the substitution pattern. The NH and NH₂ protons of the hydrazide group are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature. To confirm their assignment, a D₂O exchange experiment can be performed, which will cause these signals to disappear.[6]

Q2: What are the most common impurities I should expect to see in my this compound sample?

A2: Impurities in this compound typically arise from the starting materials, by-products of the synthesis, or degradation.[7] Common impurities include:

  • 2-Nitrobenzoic acid: The starting material for one common synthesis route.[8]

  • Methyl 2-nitrobenzoate (or other esters): An intermediate in the synthesis from the corresponding acid.[8]

  • Hydrazine hydrate: A reagent used in the synthesis.[9][10][11]

  • Unreacted starting aldehyde/ketone: If the hydrazide is used to form a hydrazone.

  • Degradation products: Such as those formed by hydrolysis or oxidation.[12][13]

Q3: How can I use ¹³C NMR to support my impurity analysis?

A3: ¹³C NMR spectroscopy provides complementary information to ¹H NMR. While less sensitive, it shows a single peak for each unique carbon atom, which can be very useful for identifying impurities, especially isomers. The carbonyl carbon of the hydrazide will have a characteristic chemical shift, as will the aromatic carbons. The number of signals in the aromatic region (typically 120-150 ppm) can help determine the substitution pattern and identify isomeric impurities.[4] For instance, symmetrical impurities will show fewer signals than asymmetrical ones.[14]

Q4: My NMR spectrum shows broad peaks. What could be the cause?

A4: Peak broadening in an NMR spectrum can be caused by several factors:

  • Poor shimming: The magnetic field is not homogeneous.

  • Sample heterogeneity: The compound is not fully dissolved or has precipitated.

  • High sample concentration: This can lead to aggregation and faster relaxation.

  • Paramagnetic impurities: Even trace amounts can cause significant broadening.

  • Chemical exchange: Protons exchanging between different environments on the NMR timescale, such as the NH protons.[6]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the NMR analysis of this compound.

Problem 1: Unexpected Peaks in the Aromatic Region

Symptoms: More aromatic signals are observed than expected for the pure compound.

Possible Causes & Solutions:

  • Starting Material Impurities:

    • 2-Nitrobenzoic Acid: Look for a broad singlet corresponding to the carboxylic acid proton (often >10 ppm in DMSO-d₆) and characteristic aromatic signals.[15][16]

    • Methyl 2-Nitrobenzoate: Expect a sharp singlet around 3.9 ppm for the methyl ester group, in addition to its aromatic signals.[17]

  • Isomeric Impurities:

    • 3-Nitrobenzohydrazide or 4-Nitrobenzohydrazide: These isomers will have different splitting patterns in the aromatic region.[18] Careful analysis of the coupling constants and chemical shifts is necessary to distinguish them.

  • By-products:

    • Side reactions during synthesis: Depending on the reaction conditions, other related compounds could be formed. Review the synthetic pathway to anticipate potential by-products.[7][19]

Troubleshooting Workflow:

G start Unexpected Aromatic Peaks Observed check_sm Compare with NMR spectra of starting materials (e.g., 2-Nitrobenzoic acid, Methyl 2-nitrobenzoate) start->check_sm check_isomers Analyze coupling patterns and chemical shifts for potential isomers (3- or 4-nitrobenzohydrazide) start->check_isomers review_synthesis Review synthesis pathway for potential by-products start->review_synthesis spike_sample Spike sample with authentic standards of suspected impurities and re-acquire NMR check_sm->spike_sample check_isomers->spike_sample review_synthesis->spike_sample confirm_id Confirmation of impurity identity spike_sample->confirm_id

Caption: Workflow for identifying unknown aromatic signals.

Problem 2: Unidentified Peaks in the Aliphatic Region

Symptoms: Signals are present in the upfield region of the spectrum (typically 0-5 ppm) that do not correspond to the target molecule.

Possible Causes & Solutions:

  • Residual Solvents:

    • Ethanol, Ethyl Acetate, etc.: These are common recrystallization or chromatography solvents.[7] They have characteristic signals (e.g., a quartet and a triplet for ethanol).

    • Action: Ensure the sample is thoroughly dried under high vacuum.

  • Hydrazine Hydrate:

    • This reagent can be difficult to remove completely. It may appear as a broad signal.[20][21][22]

    • Action: Proper work-up and purification, such as washing with water, should remove it.[7]

Data Summary Table: Characteristic ¹H NMR Chemical Shifts (ppm) of Potential Impurities

CompoundAromatic ProtonsOther Characteristic ProtonsSolvent
This compound ~7.5 - 8.2NH, NH₂ (broad, variable)DMSO-d₆
2-Nitrobenzoic Acid[15]~7.7 - 8.1COOH (~13.5, broad)DMSO-d₆
Methyl 2-nitrobenzoate[17]~7.6 - 8.1OCH₃ (~3.8, singlet)CDCl₃
Hydrazine[20][21]-NH₂ (~3.6, broad)D₂O
2-Nitrobenzaldehyde[23]~7.7 - 8.2CHO (~10.4, singlet)CDCl₃
2-Amino-4-nitrobenzoic acid[24]~7.2 - 7.9NH₂ (broad)DMSO-d₆

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Problem 3: Difficulty in Quantifying Impurities

Symptoms: Overlapping signals or broad peaks make accurate integration challenging.

Possible Causes & Solutions:

  • Signal Overlap:

    • Action: Change the NMR solvent. Different solvents can induce changes in chemical shifts, potentially resolving overlapping signals.[6] For example, switching from CDCl₃ to benzene-d₆ can be effective.

  • Broad Peaks:

    • Action: If broadening is due to high concentration, dilute the sample. If due to chemical exchange (e.g., NH protons), consider acquiring the spectrum at a different temperature.

Experimental Protocol: Sample Preparation for NMR Analysis

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Internal Standard (for quantitative NMR): If quantification is required, add a known amount of a suitable internal standard that has a signal in a clear region of the spectrum.

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.

  • Filtering (if necessary): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • Acquisition: Acquire the NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).[25]

Impurity Identification Logic Diagram:

G start Analyze ¹H NMR Spectrum of this compound aromatic_region Examine Aromatic Region (6.5-8.5 ppm) start->aromatic_region aliphatic_region Examine Aliphatic Region (0-5 ppm) start->aliphatic_region exchangeable_protons Identify Exchangeable Protons (NH, NH₂, OH) start->exchangeable_protons aromatic_impurities Check for starting materials (2-nitrobenzoic acid), esters, or isomers aromatic_region->aromatic_impurities aliphatic_impurities Check for residual solvents or reagents (hydrazine) aliphatic_region->aliphatic_impurities d2o_exchange Perform D₂O exchange to confirm NH/OH signals exchangeable_protons->d2o_exchange confirm_aromatic Confirm with ¹³C NMR and/or spiking aromatic_impurities->confirm_aromatic confirm_aliphatic Confirm by checking solvent history and drying aliphatic_impurities->confirm_aliphatic confirm_exchangeable Signals disappear after D₂O shake d2o_exchange->confirm_exchangeable

Sources

Technical Support Center: Recrystallization of 2-Nitrobenzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the successful recrystallization of 2-nitrobenzohydrazide and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for selecting a recrystallization solvent for this compound analogs?

A1: The fundamental principle is "like dissolves like". This compound and its analogs are generally polar molecules due to the presence of nitro (-NO₂), hydrazide (-CONHNH₂), and other potential polar functional groups. Therefore, polar solvents are often a good starting point. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.[1][2]

Q2: Which solvents are commonly used for the recrystallization of this compound and its analogs?

A2: Based on available data and the polarity of the target compounds, the following solvents are recommended for initial screening:

  • Ethanol: Often a good general-purpose solvent for moderately polar compounds.[3]

  • Methanol: Suitable for more polar analogs. A derivative of this compound has been successfully crystallized from methanol.

  • Water: Can be effective for highly polar analogs, especially those with additional hydrogen bonding groups like hydroxyl (-OH) or amino (-NH₂) substituents.[3]

  • Ethyl Acetate: A moderately polar solvent that can be effective.

  • Acetone: Has been reported to be a suitable solvent for 4-nitrobenzohydrazide.[4]

  • Mixed Solvent Systems: For compounds that are too soluble in one solvent and poorly soluble in another, a mixed solvent system, such as ethanol-water or acetone-hexane, can be highly effective.[2][3][5]

Q3: How do substituents on the phenyl ring affect solvent selection?

A3: The nature of the substituent on the phenyl ring of the this compound analog will influence its overall polarity and solubility, thus guiding solvent choice:

  • Electron-donating groups (e.g., -OH, -OCH₃, -NH₂): These groups increase the polarity of the molecule, making it more soluble in more polar solvents like methanol, ethanol, or water. For instance, a derivative of 4-aminobenzohydrazide was crystallized from methanol.

  • Electron-withdrawing groups (e.g., -Cl, -Br, another -NO₂): These groups can have a more complex effect. While they are polar, they may decrease hydrogen bonding potential compared to donating groups. A good starting point would be moderately polar solvents like ethanol or ethyl acetate. For example, (E)-4-chloro-Nʹ-(3,4-dimethoxybenzylidene)benzohydrazide was recrystallized from ethanol.

Troubleshooting Guide

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves or when the solution is highly supersaturated.[2] Here are some solutions:

  • Increase the solvent volume: Add more of the hot solvent to decrease the saturation of the solution.

  • Use a lower-boiling point solvent: If the boiling point of your solvent is higher than the melting point of your compound, the compound will melt before dissolving. Choose a solvent with a lower boiling point.

  • Change the solvent or solvent system: A different solvent may prevent oiling out. Sometimes, switching to a mixed solvent system can be beneficial.

  • Lower the temperature of dissolution: Try to dissolve the compound at a temperature below its melting point, even if it requires more solvent.

Q2: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

A2: This usually indicates that the solution is not supersaturated.[2] Here are some troubleshooting steps:

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystallization.

  • Reduce the amount of solvent: The most common reason for no crystal formation is using too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Try a different solvent: The chosen solvent may be too good at dissolving the compound at all temperatures.

Q3: The recrystallization yield is very low. How can I improve it?

A3: A low yield can result from several factors:

  • Using too much solvent: This is a primary cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product will be lost. Ensure the funnel and receiving flask are pre-heated.

  • Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

  • Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

Q4: The crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?

A4: Colored impurities can often be removed by using activated charcoal.

  • After dissolving your crude product in the hot solvent, remove the flask from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.

  • Allow the filtrate to cool and crystallize as usual.

Data Presentation

Table 1: Properties of Common Solvents for Recrystallization

SolventBoiling Point (°C)Polarity Index (P')Dielectric Constant (ε)Notes
Water10010.280.1Good for highly polar compounds. High boiling point provides a large temperature gradient for crystallization.[6]
Methanol655.132.7A good solvent for polar compounds. Volatile and easy to remove.[6]
Ethanol784.324.5Excellent general-purpose solvent for moderately polar compounds.[3]
Acetone565.120.7Good for moderately polar compounds, but its low boiling point can make it difficult to work with.[6]
Ethyl Acetate774.46.0A good solvent for a range of polarities.
Acetonitrile825.837.5A polar aprotic solvent that can be effective for certain analogs.
N,N-Dimethylformamide (DMF)1536.436.7A highly polar aprotic solvent, useful for compounds that are difficult to dissolve. Its high boiling point can be a disadvantage.
Toluene1112.42.4A nonpolar solvent, generally used as the "poor" solvent in a mixed-solvent system for these polar compounds.[6]
Hexane690.11.9A nonpolar solvent, typically used as the "poor" solvent in a mixed-solvent system.[6]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Solvent Selection: Place a small amount of crude this compound in a test tube. Add a few drops of a candidate solvent (e.g., ethanol) at room temperature. If the solid dissolves, the solvent is too good. If it doesn't dissolve, heat the test tube. If the solid dissolves upon heating and reappears upon cooling, the solvent is suitable.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) dropwise while heating the flask on a hot plate. Continue adding the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization of a this compound Analog

  • Solvent Pair Selection: Choose a "good" solvent in which the analog is soluble (e.g., ethanol) and a "poor" solvent in which it is insoluble (e.g., water). The two solvents must be miscible.[2]

  • Dissolution: Dissolve the crude analog in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents.

  • Drying: Dry the purified crystals.

Mandatory Visualization

G Solvent Selection Workflow for this compound Analogs start Start with Crude This compound Analog solubility_test Perform Small-Scale Solubility Tests start->solubility_test is_soluble_rt Soluble at Room Temp? solubility_test->is_soluble_rt is_soluble_hot Soluble in Hot Solvent? is_soluble_rt->is_soluble_hot No too_soluble Too Soluble: Choose a Less Polar Solvent or Consider Mixed Solvents is_soluble_rt->too_soluble Yes crystals_form Crystals Form on Cooling? is_soluble_hot->crystals_form Yes insoluble Insoluble: Choose a More Polar Solvent is_soluble_hot->insoluble No single_solvent Proceed with Single-Solvent Recrystallization crystals_form->single_solvent Yes no_crystals No Crystals: Try Mixed-Solvent System crystals_form->no_crystals No pure_product Obtain Pure Crystals single_solvent->pure_product too_soluble->solubility_test insoluble->solubility_test mixed_solvent Select Miscible Solvent Pair (Good/Poor Solvents) no_crystals->mixed_solvent perform_mixed Perform Mixed-Solvent Recrystallization mixed_solvent->perform_mixed perform_mixed->pure_product

Caption: A flowchart illustrating the decision-making process for selecting a suitable recrystallization solvent.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Nitrobenzohydrazide and 4-Nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzohydrazide and 4-Nitrobenzohydrazide are isomers with the molecular formula C₇H₇N₃O₃. Both compounds are valuable reagents in organic synthesis, frequently employed as precursors for the synthesis of heterocyclic compounds and Schiff bases, some of which exhibit interesting biological activities.[1] The primary difference between these two molecules lies in the position of the electron-withdrawing nitro (-NO₂) group on the benzene ring relative to the benzohydrazide functional group. This positional isomerism significantly influences the electronic properties of the molecule and, consequently, its reactivity.

Chemical Properties

A summary of the key chemical properties of this compound and 4-Nitrobenzohydrazide is presented in the table below.

PropertyThis compound4-Nitrobenzohydrazide
CAS Number 606-26-8636-97-5
Molecular Formula C₇H₇N₃O₃C₇H₇N₃O₃
Molecular Weight 181.15 g/mol 181.15 g/mol
Appearance -Yellow crystals
Melting Point 121-123 °C210-214 °C
Solubility Soluble in methanolSoluble in acetone

Reactivity Comparison: Theoretical Framework

The reactivity of benzohydrazides in reactions such as hydrazone formation is primarily governed by two factors: the nucleophilicity of the terminal nitrogen atom of the hydrazide group and the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the nitro group plays a pivotal role in modulating these factors.

The nitro group exerts a strong electron-withdrawing effect through both induction (I-effect) and resonance (R-effect). This effect generally decreases the electron density on the benzene ring and, by extension, on the attached benzohydrazide group.

  • 4-Nitrobenzohydrazide: In the para position, the nitro group's strong -R effect withdraws electron density from the entire conjugated system, including the carbonyl group and the adjacent nitrogen atom. This has two opposing consequences:

    • It decreases the nucleophilicity of the terminal -NH₂ group, making it a weaker nucleophile.

    • It increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • This compound: In the ortho position, the nitro group also exerts -I and -R effects. However, the proximity of the nitro group to the hydrazide moiety introduces steric hindrance and the potential for intramolecular hydrogen bonding. These "ortho effects" can lead to different reactivity compared to the para isomer. The steric bulk of the ortho-nitro group may hinder the approach of reactants.

In the context of hydrazone formation with an aldehyde or ketone, the reaction is typically initiated by the nucleophilic attack of the terminal hydrazide nitrogen on the carbonyl carbon of the electrophile. Studies on substituted benzaldehydes have shown that electron-withdrawing groups on the aldehyde increase the rate of hydrazone formation. For instance, 4-nitrobenzaldehyde reacts 4.5 times faster than 4-methoxybenzaldehyde in hydrazone formation. This suggests that the electrophilicity of the carbonyl component is a significant factor.

While a direct kinetic comparison between this compound and 4-nitrobenzohydrazide is unavailable, we can infer their relative reactivity. The strong electron-withdrawing effect of the nitro group in the para position of 4-nitrobenzohydrazide is expected to make the carbonyl carbon more electrophilic, potentially accelerating the initial nucleophilic attack. In contrast, the ortho-nitro group in this compound, while also electron-withdrawing, may introduce steric hindrance that could slow down the reaction rate compared to the para isomer.

G Influence of Nitro Group Position on Reactivity cluster_0 This compound cluster_1 4-Nitrobenzohydrazide 2-Nitro Ortho Nitro Group 2-Effects Inductive Effect (-I) Resonance Effect (-R) Steric Hindrance Intramolecular H-bonding 2-Nitro->2-Effects 2-Reactivity Potentially Reduced Reactivity 2-Effects->2-Reactivity Reactivity Overall Reactivity in Hydrazone Formation 2-Reactivity->Reactivity Steric hindrance may dominate 4-Nitro Para Nitro Group 4-Effects Inductive Effect (-I) Resonance Effect (-R) 4-Nitro->4-Effects 4-Reactivity Potentially Enhanced Reactivity 4-Effects->4-Reactivity 4-Reactivity->Reactivity Electronic effects may dominate

Theoretical factors influencing the reactivity of nitrobenzohydrazide isomers.

Experimental Protocols

While a direct comparative study is lacking, the following general experimental protocols are commonly used for the synthesis of hydrazones from nitrobenzohydrazides. These can be adapted to perform a comparative study.

General Protocol for Hydrazone Synthesis

G Experimental Workflow for Hydrazone Synthesis start Start dissolve Dissolve Nitrobenzohydrazide (2- or 4-isomer) in Ethanol start->dissolve add_aldehyde Add Aldehyde/Ketone (1 equivalent) dissolve->add_aldehyde add_catalyst Add Catalytic Acetic Acid add_aldehyde->add_catalyst reflux Reflux the Mixture add_catalyst->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Pour into Cold Water cool->precipitate filter Filter the Precipitate precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry end End dry->end

A generalized workflow for the synthesis of hydrazones.

Materials:

  • This compound or 4-Nitrobenzohydrazide

  • Aldehyde or ketone

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the nitrobenzohydrazide (1 equivalent) in a minimal amount of hot ethanol.

  • To this solution, add the aldehyde or ketone (1 equivalent).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The resulting solid product is then filtered, washed with cold ethanol, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

To obtain quantitative comparative data, it would be necessary to run parallel reactions with this compound and 4-Nitrobenzohydrazide under identical conditions (concentration, temperature, catalyst amount) and monitor the reaction progress over time using techniques like ¹H NMR or HPLC to determine reaction rates and yields.

Conclusion

Based on theoretical electronic and steric considerations, it is plausible to hypothesize that 4-Nitrobenzohydrazide may exhibit a higher reaction rate in nucleophilic addition reactions like hydrazone formation compared to this compound , primarily due to the unhindered, strong electron-withdrawing effect of the para-nitro group enhancing the electrophilicity of the carbonyl carbon. However, the steric hindrance from the ortho-nitro group in this compound could play a significant role in reducing its reactivity.

For a definitive comparison, direct experimental investigation under controlled, identical conditions is required. Researchers are encouraged to perform such kinetic studies to provide valuable quantitative data that would be a significant contribution to the field.

References

2-Nitrobenzohydrazide in Drug Discovery: A Comparative Analysis Against Other Hydrazides

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the hydrazide scaffold stands out as a versatile and pharmacologically significant moiety. Its derivatives have given rise to a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and antihypertensive effects. Among these, 2-nitrobenzohydrazide is emerging as a compound of interest. This guide provides an objective comparison of this compound with other notable hydrazides in clinical use or advanced research—isoniazid, iproniazid, and hydralazine—supported by experimental data to inform researchers, scientists, and drug development professionals.

Comparative Biological Activity of Hydrazides

The biological activity of hydrazides is significantly influenced by their chemical structure. The following tables summarize the available quantitative data for this compound and its counterparts across various therapeutic areas. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Anticancer Activity (IC50/EC50 in µM)
CompoundCell LineIC50/EC50 (µM)Reference
This compound Derivative A549 (Lung Carcinoma)Data for derivative, not parent compound[1]
MCF-7 (Breast Cancer)Data for derivative, not parent compound[1]
HepG2 (Liver Cancer)Data for derivative, not parent compound[1]
Isoniazid Derivatives Various Human Cancer Lines0.61 - 3.36 µg/mL[2][3]
Hydralazine LNCaP (Prostate Cancer)63[1]
DU145 (Prostate Cancer)30[1]
Iproniazid L1210 (Leukemia)Limited data, studied in combination[4]

Note: Data for this compound is for a derivative, N′-(4-(1H-pyrrol-1-yl) benzoyl)-4-nitrobenzohydrazide, and not the parent compound.

Table 2: Antimicrobial Activity (MIC in µg/mL)
CompoundOrganismMIC (µg/mL)Reference
This compound -No direct data available-
Isoniazid Mycobacterium tuberculosis H37Rv0.03 - 0.4[5][6][7]
Hydralazine Staphylococcus aureus128 - 2048[8]
Staphylococcus epidermidis39.5[9][10][11]
Gram-negative bacteria625 - 1250[9][10][11]
Iproniazid -Primarily studied for antidepressant effects-
Table 3: Enzyme Inhibition Activity (IC50 in µM)
CompoundEnzymeIC50 (µM)Reference
This compound Urease (Jack Bean)4.25
Thiourea (Reference) Urease (Jack Bean)21.00
Isoniazid -Primarily targets mycolic acid synthesis-
Iproniazid Monoamine Oxidase (MAO)Potent inhibitor[12]
Hydralazine DNA Methyltransferase (DNMT)Inhibitor[1]

Mechanisms of Action and Signaling Pathways

The diverse biological effects of hydrazides stem from their varied mechanisms of action.

Isoniazid: A cornerstone in tuberculosis treatment, isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Disruption Mycolic_Acid->Cell_Wall

Mechanism of Action of Isoniazid

This compound: The most clearly defined mechanism for this compound is its potent inhibition of the urease enzyme. Urease is crucial for the survival of various pathogens, including Helicobacter pylori. The nitro group in the ortho position is believed to play a role in the binding and inhibition of the enzyme's active site.

Urease_Inhibition Urea Urea Urease Urease Urea->Urease Substrate Ammonia Ammonia + CO2 Urease->Ammonia Catalysis Nitrobenzohydrazide This compound Nitrobenzohydrazide->Urease Inhibition

Urease Inhibition by this compound

Experimental Protocols

Standardized protocols are essential for the reliable evaluation of the biological activity of hydrazide compounds.

General Experimental Workflow for Screening Hydrazide Compounds

The initial assessment of a novel hydrazide compound typically follows a standardized workflow to determine its potential therapeutic applications.

Experimental_Workflow Start Synthesis of Hydrazide Compound Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization Screening Primary Biological Screening Characterization->Screening Anticancer Anticancer Assays (e.g., MTT) Screening->Anticancer Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Screening->Antimicrobial Growth Inhibition Enzyme Enzyme Inhibition Assays Screening->Enzyme Enzyme Activity Dose_Response Dose-Response & IC50/MIC Determination Anticancer->Dose_Response Antimicrobial->Dose_Response Enzyme->Dose_Response Mechanism Mechanism of Action Studies Dose_Response->Mechanism End Lead Compound Identification Mechanism->End

General Workflow for Hydrazide Screening
Protocol 1: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test hydrazide compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test hydrazide in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Protocol 2: Microbroth Dilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test hydrazide compound (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity).

Protocol 3: Urease Inhibition Assay (Berthelot Method)

This assay measures the inhibition of urease activity by quantifying ammonia production.

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Test hydrazide compound

  • Phenol-nitroprusside solution

  • Alkaline hypochlorite solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, mix the urease enzyme solution with the test compound at various concentrations and incubate for a set period.

  • Substrate Addition: Add the urea solution to initiate the enzymatic reaction.

  • Color Development: After a specific incubation time, add the phenol-nitroprusside and alkaline hypochlorite solutions to stop the reaction and develop the color.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 625-630 nm.

  • Data Analysis: Calculate the percentage of urease inhibition compared to the control (no inhibitor). The IC50 value is determined from the dose-response curve.

Conclusion

This compound demonstrates promising activity as a urease inhibitor, with potential applications in treating infections caused by urease-producing pathogens. While direct comparative data on its anticancer and broad-spectrum antimicrobial activities are still emerging, the broader class of benzohydrazides, including nitro-substituted derivatives, has shown significant potential in these areas. In comparison, established hydrazide drugs like isoniazid and hydralazine have well-defined roles in treating tuberculosis and hypertension, respectively, with growing evidence of their potential in cancer therapy. Iproniazid, while historically significant, has been largely superseded due to toxicity concerns.

Future research should focus on direct, head-to-head comparative studies of this compound against these and other relevant compounds under standardized conditions. Elucidating its broader mechanism of action beyond urease inhibition will be crucial in unlocking its full therapeutic potential in various disease areas. The experimental protocols provided in this guide offer a framework for such future investigations.

References

A Comparative Analysis of the Biological Activity of Nitrobenzohydrazide Derivatives Against Standard Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nitrobenzohydrazide Derivatives' Performance with Supporting Experimental Data.

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a cornerstone of medicinal chemistry. Benzohydrazide derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties. The incorporation of a nitro group, particularly at the ortho-position of the benzoyl moiety, can significantly influence the electronic and steric properties of these molecules, potentially modulating their biological activity. This guide provides a comparative overview of the biological performance of various nitrobenzohydrazide derivatives against established standard drugs in key therapeutic areas.

I. Anticancer Activity: Cytotoxicity Profile against Human Cancer Cell Lines

Nitrobenzohydrazide derivatives have been investigated for their potential as anticancer agents. Their mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. In preclinical studies, the cytotoxic effects of these derivatives are commonly compared against standard chemotherapeutic drugs like Doxorubicin.

Comparative Cytotoxicity Data (IC₅₀ in µM)

Compound/DerivativeCell Line (Cancer Type)IC₅₀ (µM) of DerivativeStandard DrugIC₅₀ (µM) of Standard
N'-(4-(1H-pyrrol-1-yl)benzoyl)-4-nitrobenzohydrazideA549 (Lung)10.38 ± 1.7[1]Doxorubicin8.20 ± 0.9[1]
N'-(4-(1H-pyrrol-1-yl)benzoyl)-4-nitrobenzohydrazideMCF-7 (Breast)12.34 ± 0.9[1]Doxorubicin10.96 ± 1.6[1]
N'-(4-(1H-pyrrol-1-yl)benzoyl)-4-nitrobenzohydrazideHepG2 (Liver)11.41 ± 2.5[1]Doxorubicin9.21 ± 1.0[1]
2-(benzo[d]oxazol-2-ylthio)-N'-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazideHepG2 (Liver)>20Doxorubicin2.01 ± 0.11
2-(benzo[d]oxazol-2-ylthio)-N'-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazideMCF-7 (Breast)19.34 ± 1.21Doxorubicin1.95 ± 0.13

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Stock solutions of the test compounds and the standard drug (e.g., Doxorubicin) are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in the culture medium to achieve a range of final concentrations. The culture medium in the wells is replaced with the medium containing the test compounds or the standard. A vehicle control (medium with DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Diagram: General Workflow of MTT Cytotoxicity Assay

MTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound/Standard B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Read Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I

Caption: Workflow of the MTT cytotoxicity assay.

II. Antimicrobial Activity: Efficacy Against Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Benzohydrazide derivatives have shown promise in this area, with their activity often compared to standard antibiotics like Gentamicin and Ciprofloxacin.

Comparative Antimicrobial Activity (MIC in µg/mL)

Compound/DerivativeTest OrganismMIC (µg/mL) of DerivativeStandard DrugMIC (µg/mL) of Standard
Nitrofurazone Analogue 32S. aureus ATCC 292130.24[2]Ciprofloxacin0.49[2]
Nitrofurazone Analogue 32E. coli ATCC 259220.98[2]Ciprofloxacin0.006[2]
Nitrofurazone Analogue 38S. aureus ATCC 292130.98[2]Ciprofloxacin0.49[2]
Substituted Benzohydrazide S3S. aureus>100[3]Gentamicin12.0[3]
Substituted Benzohydrazide S3E. coli>100[3]Gentamicin10.0[3]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture on an agar plate. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[4]

  • Preparation of Dilutions: The test compound and standard antibiotic are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 16-24 hours.

  • Result Interpretation: After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[4]

Diagram: Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Phase Nitrobenzohydrazide\nDerivative Nitrobenzohydrazide Derivative Bax Bax Nitrobenzohydrazide\nDerivative->Bax Bcl2 Bcl-2 Nitrobenzohydrazide\nDerivative->Bcl2 CytochromeC Cytochrome c Bax->CytochromeC Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified intrinsic apoptosis signaling pathway.

III. Antioxidant Activity: Radical Scavenging Potential

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in various diseases. Antioxidant compounds can neutralize these harmful free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the radical scavenging activity of novel compounds, with Ascorbic Acid (Vitamin C) often used as a standard.

Comparative Antioxidant Activity (IC₅₀ in µg/mL)

Compound/DerivativeIC₅₀ (µg/mL) of DerivativeStandardIC₅₀ (µg/mL) of Standard
2-hydroxy benzyl hydrazide C-285.64[5]Ascorbic Acid30.20[5]
2-hydroxy benzyl hydrazide C-781.28[5]Ascorbic Acid30.20[5]
70% ethanol extract of Rhododendron arboreum40.08 ± 0.06[6]Ascorbic Acid24.34 ± 0.09[6]

Note: Data for specific 2-Nitrobenzohydrazide derivatives were not available. The data presented is for structurally related hydroxy-substituted benzohydrazides to illustrate the comparative methodology.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of DPPH Solution: A solution of DPPH in methanol or ethanol is prepared to an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: Various concentrations of the test compound and the standard (Ascorbic Acid) are prepared. A fixed volume of the DPPH solution is added to each concentration of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time, typically 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] × 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.[7]

Diagram: General Experimental Workflow

General_Workflow A Synthesis of This compound Derivatives B Structural Characterization (NMR, IR, Mass Spec) A->B C In Vitro Biological Screening B->C D Anticancer Activity (MTT) C->D E Antimicrobial Activity (MIC) C->E F Antioxidant Activity (DPPH) C->F G Data Analysis & Comparison with Standards D->G E->G F->G H Identification of Lead Compounds G->H

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

References

A Comparative Guide to the Spectroscopic Analysis and Validation of Novel 2-Nitrobenzohydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties and biological performance of novel 2-Nitrobenzohydrazide compounds against alternative antimicrobial and anticancer agents. Experimental data from various studies are presented to support the analysis, along with detailed protocols for key validation assays.

Spectroscopic Characterization: A Comparative Overview

The structural integrity of synthesized this compound derivatives is typically confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The data presented below, compiled from various studies, illustrates the characteristic spectral features of these compounds.

Table 1: Comparative ¹H NMR Spectroscopic Data (δ, ppm) in DMSO-d₆

CompoundAr-H (Nitro Phenyl)Ar-H (Other Phenyl)-NH--N=CH-Reference
N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazide7.8-8.2 (m, 4H)7.0-7.5 (m, 4H)12.1 (s, 1H)8.7 (s, 1H)[1]
Alternative: N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide-6.9-7.9 (m, 8H)11.7 (s, 1H)8.5 (s, 1H)[2]

Table 2: Comparative FT-IR Spectroscopic Data (ν, cm⁻¹)

Compoundν(N-H)ν(C=O) (Amide I)ν(C=N)ν(NO₂)Reference
N'-(2-hydroxy-4-methoxybenzaldehyde)-N'-4-nitrobenzoyl hydrazone3206164016061513, 1346
Alternative: (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide343416431573-[3]

Table 3: Comparative Mass Spectrometry Data

CompoundMolecular FormulaIonization Method[M+H]⁺ (m/z)Reference
N′-(4-(1H-pyrrol-1-yl)benzoyl)-4-nitrobenzohydrazideC₁₈H₁₄N₄O₄ESI351.1[4][5]
Alternative: N′-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazideC₁₈H₁₄ClN₃O₂ESI356.1[4][5]

Biological Activity: A Performance Comparison

This compound derivatives have demonstrated significant potential as both antimicrobial and anticancer agents. The following tables summarize their in vitro efficacy, measured by Minimum Inhibitory Concentration (MIC) for antimicrobial activity and half-maximal inhibitory concentration (IC50) for anticancer activity, in comparison to standard drugs.

Table 4: Comparative Anticancer Activity (IC₅₀, µM)

CompoundCell LineIC₅₀ (µM)Standard DrugIC₅₀ (µM)Reference
N′-(4-(1H-pyrrol-1-yl)benzoyl)-4-nitrobenzohydrazide (C18)A549 (Lung)10.38Doxorubicin8.20[5]
N′-(4-(1H-pyrrol-1-yl)benzoyl)-4-nitrobenzohydrazide (C18)MCF-7 (Breast)12.14Doxorubicin9.87[5]
N′-(4-(1H-pyrrol-1-yl)benzoyl)-4-nitrobenzohydrazide (C18)HepG2 (Liver)14.21Doxorubicin10.54[5]
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung)0.028--[6]

Table 5: Comparative Antimicrobial Activity (MIC, µg/mL)

Compound/AlternativeS. aureusE. coliC. albicansReference
Hydrazide-hydrazone of 5-nitrofuran-2-carboxylic acid0.48 - 1.95>62.57.81 - 15.62[7]
Nitrofurazone Analogue (Compound 38)0.002 - 0.98--[8]
Standard: Ciprofloxacin 0.25 - 1.00.015 - 1.0-[8][9]
Standard: Nitrofurantoin 15.62--[7]
Standard: Fluconazole --0.25 - 4.0[8]

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., A549, MCF-7)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound compounds and standard drugs (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds and standard drug in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO, if used) and a blank (medium only).

  • Incubation: Incubate the plates for another 24-72 hours at 37°C and 5% CO₂.[7]

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[10]

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7][8]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if available.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability versus the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Assay for Antimicrobial Activity

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • 96-well microtiter plates

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound compounds and standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and standard drugs. Perform a two-fold serial dilution of the compounds in the 96-well plate using the appropriate broth, typically resulting in a volume of 100 µL per well.[4][5]

  • Inoculum Preparation: From a fresh culture (18-24 hours old), suspend isolated colonies in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve the final desired inoculum concentration (typically 5 × 10⁵ CFU/mL).[5]

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 200 µL. This will dilute the compound concentration by half. Include a growth control (inoculum without compound) and a sterility control (broth only).[5]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi.[4]

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.[5][12]

Visualizing the Mechanism of Action

Hypoxia-Inducible Factor 1α (HIF-1α) Signaling Pathway

Nitroaromatic compounds, including derivatives of 2-nitroimidazole, have been shown to be activated under hypoxic conditions, a common feature of the tumor microenvironment.[13] This activation can lead to the targeting of key cellular pathways, including the HIF-1α signaling cascade, which is crucial for tumor survival and angiogenesis.[13] The following diagram illustrates the proposed mechanism by which this compound compounds may exert their anticancer effects through the modulation of this pathway.

HIF1a_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) / 2-NBH Action cluster_drug This compound (2-NBH) Effect HIF1a_normoxia HIF-1α PHD PHD HIF1a_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Recruitment Proteasome Proteasome Degradation VHL->Proteasome Ubiquitination HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE HRE (Hypoxia Response Element) Target_Genes Target Gene Transcription (e.g., VEGF, Glycolysis Enzymes) HRE->Target_Genes Activation Angiogenesis Angiogenesis Target_Genes->Angiogenesis Metastasis Metastasis Target_Genes->Metastasis Glycolysis Glycolysis Target_Genes->Glycolysis TwoNBH This compound (Prodrug) Active_Metabolite Reductive Activation (Active Metabolite) TwoNBH->Active_Metabolite Hypoxic Reduction Inhibition Inhibition Active_Metabolite->Inhibition Stabilization Stabilization Active_Metabolite->Stabilization Inhibition->PHD Stabilization->HIF1a_hypoxia

Caption: Proposed mechanism of this compound action via the HIF-1α pathway.

References

A Comparative Guide to the Structural Validation of 2-Nitrobenzohydrazide Derivatives: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel compounds is a cornerstone of modern drug discovery and development. For 2-Nitrobenzohydrazide derivatives, a class of compounds with significant therapeutic potential, accurate structural validation is paramount. This guide provides an objective comparison of the gold-standard method, single-crystal X-ray crystallography, with complementary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural validation of these derivatives.

At a Glance: Comparing Structural Validation Techniques

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and intermolecular interactions.Provides a definitive and unambiguous molecular structure.Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (through-bond and through-space), chemical environment of nuclei, and dynamic processes in solution.Provides detailed structural information in solution, mimicking physiological conditions more closely.Indirectly determines 3D structure; interpretation can be complex for large molecules.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.Rapid and sensitive for identifying key chemical bonds and functional moieties.Provides limited information on the overall molecular architecture.
Mass Spectrometry (MS) Molecular weight and elemental composition; fragmentation patterns can offer structural clues.High sensitivity and accuracy for determining molecular formula.Does not provide information on stereochemistry or the 3D arrangement of atoms.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a precise electron density map and, from that, a detailed molecular structure.

For this compound derivatives, X-ray crystallography provides incontrovertible evidence of:

  • The conformation of the hydrazide linkage.

  • The planarity of the aromatic rings.

  • The orientation of the nitro group relative to the benzene ring.

  • Intermolecular interactions, such as hydrogen bonding, in the solid state.

Experimental Workflow for X-ray Crystallography

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of this compound Derivative purification Purification (e.g., Recrystallization) synthesis->purification dissolution Dissolution in a Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation mounting Crystal Mounting evaporation->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing and Reduction diffraction->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Structural Validation and Analysis refinement->validation

Caption: Experimental workflow for X-ray crystallography.

Representative Crystallographic Data for a Nitrobenzohydrazide Derivative

The following table summarizes key crystallographic parameters for a representative this compound derivative, N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazide.[1]

ParameterValue
Chemical FormulaC₁₅H₁₃N₃O₄
Formula Weight299.28
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.491 (2)
b (Å)9.427 (3)
c (Å)10.977 (3)
α (°)91.748 (4)
β (°)106.218 (4)
γ (°)92.221 (4)
Volume (ų)743.1 (4)
Z2
Temperature (K)298

Spectroscopic Alternatives and Complements

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods are indispensable for routine characterization, analysis in solution, and for compounds that are difficult to crystallize.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound derivatives in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment and connectivity of each atom.

Key NMR Observables for this compound Derivatives:

  • ¹H NMR:

    • Signals for aromatic protons, which can confirm the substitution pattern.

    • A characteristic signal for the N-H proton of the hydrazide group.

    • Signals for any aliphatic protons in derivatives.

  • ¹³C NMR:

    • Resonances for the carbonyl carbon and the aromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. For this compound derivatives, FT-IR can confirm the presence of key vibrational modes.

Characteristic FT-IR Absorption Bands:

Functional Group Wavenumber (cm⁻¹)
N-H stretch 3200 - 3400
C=O stretch (amide) 1630 - 1680
N-O stretch (nitro) 1500 - 1570 and 1300 - 1370

| C=C stretch (aromatic) | 1400 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer clues about the molecular structure.

Expected Mass Spectrometric Data:

  • A molecular ion peak (M⁺) corresponding to the molecular weight of the this compound derivative.

  • Characteristic fragmentation patterns, such as the loss of the nitro group or cleavage of the hydrazide bond.

Comparative Analysis Workflow

comparison_workflow cluster_primary Primary Structural Elucidation cluster_definitive Definitive Structural Validation compound Synthesized this compound Derivative nmr NMR Spectroscopy (Connectivity, Solution Conformation) compound->nmr ftir FT-IR Spectroscopy (Functional Groups) compound->ftir ms Mass Spectrometry (Molecular Weight, Formula) compound->ms xray X-ray Crystallography (3D Structure, Solid-State Conformation) nmr->xray Complementary Data final_structure final_structure nmr->final_structure Supportive Evidence ftir->xray Complementary Data ftir->final_structure Supportive Evidence ms->xray Complementary Data ms->final_structure Supportive Evidence xray->final_structure Validated Molecular Structure

Caption: Workflow comparing validation methods.

Experimental Protocols

Synthesis and Crystallization of N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazide[1]
  • Synthesis: Equimolar quantities (1.0 mmol each) of 2-methoxybenzaldehyde and this compound are dissolved in 100 ml of methanol. The mixture is stirred for 3 hours at room temperature.

  • Crystallization: The resulting solution is left undisturbed in the air for a few days, allowing for slow evaporation of the solvent to yield colorless, block-like crystals suitable for X-ray diffraction.

X-ray Data Collection and Structure Refinement
  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 298 K) using Mo Kα radiation.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy
  • Sample Preparation: A small amount of the purified this compound derivative is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, at a frequency of 300 MHz for ¹H and 75 MHz for ¹³C.

  • Data Processing: The acquired data is processed (Fourier transform, phasing, baseline correction) to obtain the final spectra. Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet.

  • Data Acquisition: The FT-IR spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, often dissolved in a suitable solvent and ionized using techniques such as electrospray ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are determined.

  • Data Interpretation: The mass spectrum is analyzed to confirm the molecular weight and deduce structural information from the fragmentation pattern.

Conclusion

While X-ray crystallography provides the most definitive and detailed structural information for this compound derivatives, a comprehensive structural validation relies on a combination of techniques. NMR, FT-IR, and Mass Spectrometry are crucial complementary methods that provide valuable information about the connectivity, functional groups, and molecular weight of these compounds, both in the solid-state and in solution. The synergistic use of these techniques ensures an unambiguous and thorough structural characterization, which is essential for advancing the development of these promising therapeutic agents.

References

In Silico Docking Analysis of 2-Nitrobenzohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of in silico docking studies of 2-Nitrobenzohydrazide derivatives against various protein targets. The data presented is collated from multiple studies to offer a comprehensive overview of the binding affinities and potential inhibitory activities of these compounds.

The following sections detail the quantitative data from molecular docking studies, outline the general experimental protocols employed, and visualize the computational workflow.

Quantitative Docking Data

The binding affinities and inhibitory concentrations of this compound and its derivatives against several key protein targets are summarized below. These values provide a quantitative measure of the potential efficacy of these compounds as inhibitors.

CompoundTarget ProteinDocking Score (kcal/mol)IC50 (µM)Reference CompoundReference IC50 (µM)
This compoundJack Bean Urease-4.25 ± 0.08Thiourea21.00 ± 0.11[1]
2-Amino-3-nitrobenzohydrazideHuman Carbonic Anhydrase I (hCA-I)-0.030--
2-Amino-3-nitrobenzohydrazideHuman Carbonic Anhydrase II (hCA-II)-0.047--
3-Amino-2-methylbenzohydrazideHuman Carbonic Anhydrase I (hCA-I)-6.43---
3-Amino-2-methylbenzohydrazideHuman Carbonic Anhydrase II (hCA-II)-6.13---
Nitro Benzamide Derivative 5Inducible Nitric Oxide Synthase (iNOS)-3.7--
Nitro Benzamide Derivative 6Inducible Nitric Oxide Synthase (iNOS)-5.3--
2-(Benzamido)benzohydrazide Derivative 6Acetylcholinesterase (AChE)-0.09 ± 0.05Donepezil0.10 ± 0.02[2]
2-(Benzamido)benzohydrazide Derivative 6Butyrylcholinesterase (BChE)-0.14 ± 0.05Donepezil0.14 ± 0.03[2]
2-(Benzamido)benzohydrazide Derivative 13Acetylcholinesterase (AChE)-0.11 ± 0.03Donepezil0.10 ± 0.02[2]
2-(Benzamido)benzohydrazide Derivative 13Butyrylcholinesterase (BChE)-0.10 ± 0.06Donepezil0.14 ± 0.03[2]

Experimental Protocols

The methodologies outlined below are representative of the general procedures followed in the cited in silico docking studies.

Molecular Docking Protocol

A common approach for molecular docking studies involves the use of software such as AutoDock.[3][4] The general steps are as follows:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[5][6] Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure, and charges are assigned. The protein is then minimized to relieve any steric clashes.

  • Ligand Preparation: The 2D structure of the this compound derivative is drawn using chemical drawing software and converted to a 3D structure. The geometry of the ligand is optimized using a suitable force field.

  • Grid Generation: A grid box is defined around the active site of the target protein. The active site is often identified based on the location of the co-crystallized ligand in the original PDB file.

  • Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore various conformations and orientations of the ligand within the protein's active site. The algorithm calculates the binding energy for each pose.

  • Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Visualizations

The following diagrams illustrate the typical workflow for in silico drug design and the logical relationship in a molecular docking study.

in_silico_drug_design_workflow cluster_Discovery Discovery & Target ID cluster_Lead_Discovery Lead Discovery cluster_Preclinical Preclinical Target_Identification Target Identification Target_Validation Target Validation Target_Identification->Target_Validation Virtual_Screening Virtual Screening Target_Validation->Virtual_Screening Hit_to_Lead Hit-to-Lead Optimization Virtual_Screening->Hit_to_Lead ADMET_Prediction ADMET Prediction Hit_to_Lead->ADMET_Prediction

In Silico Drug Design Workflow

molecular_docking_workflow cluster_Input Input Preparation cluster_Process Docking Process cluster_Output Output Analysis Protein_Prep Protein Preparation (PDB) Grid_Generation Grid Box Generation (Active Site) Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (this compound derivative) Docking_Run Run Docking Simulation Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis Binding Pose Analysis Docking_Run->Pose_Analysis Scoring Binding Energy Calculation Docking_Run->Scoring Interaction_Analysis Ligand-Protein Interaction Analysis Pose_Analysis->Interaction_Analysis

Molecular Docking Workflow

References

A Comparative Study on the Antimicrobial Spectrum of Benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Benzohydrazides, a class of organic compounds, have emerged as a promising scaffold in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial effects. This guide provides a comparative analysis of the antimicrobial spectrum of various benzohydrazide derivatives, supported by experimental data from recent scientific literature.

Data Presentation: Antimicrobial Activity of Benzohydrazide Derivatives

The following table summarizes the in vitro antimicrobial activity of selected benzohydrazide derivatives against a panel of pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound ID/SeriesTarget MicroorganismGram StainMIC (µg/mL)Reference
Phenylacetamide & Benzohydrazide Derivatives
Compound 5Escherichia coliGram-Negative0.64[1]
Compound 21Escherichia coliGram-Negative0.67[1]
Compound 1Escherichia coliGram-Negative0.72[1]
Compound 24Escherichia coliGram-Negative0.78[1]
Compound 25Escherichia coliGram-Negative0.72[1]
General RangeSelected Pathogens-0.64 - 5.65[1]
N'-benzylidene-3,4-dimethoxybenzohydrazide Derivatives
Compound 4a, 4h, 4iStaphylococcus aureusGram-PositivePromising Activity[2]
AcinetobacterGram-NegativePromising Activity[2]
Salmonella typhiGram-NegativePromising Activity[2]
Escherichia coliGram-NegativePromising Activity[2]
Pseudomonas aeruginosaGram-NegativePromising Activity[2]
Candida albicansFungusPromising Activity[2]
Nitrofurazone Analogues with Hydrazide-Hydrazone Moiety
Compounds 28, 29, 32-43, 45-48Staphylococcus spp.Gram-Positive0.002 - 7.81[3]
Bacillus spp.Gram-Positive0.002 - 7.81[3]
Compound 32Bacillus subtilisGram-Positive~8000 times lower than cefuroxime[3]
Compounds 30, 31, 36Candida spp.Fungus31.25 - 125[3]
Quinoxaline-benzohydrazides
Compounds 6a-mVarious Bacteria-Significant Activity[4]
(E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide (T1)
Staphylococcus aureusGram-PositiveGood Activity[5]
Escherichia coliGram-NegativeModerate Activity[5]
N'-(4-((substituted imino) methyl) benzylidene)- substituted benzohydrazides
Compound 14Aspergillus nigerFunguspMICan = 2.10 µM/ml[6]
N′-(substituted)-4-(butan-2-lideneamino) benzohydrazides
Compound 6Candida albicansFunguspMICca = 2.07 µM/ml[6]

Experimental Protocols

The antimicrobial activity data presented above is primarily generated using the following standard experimental methodologies:

Micro-Broth Dilution Method

This method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Bacterial/Fungal Inoculum: Pure cultures of the test microorganisms are grown in appropriate broth media to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then further diluted to achieve the desired final inoculum concentration.

  • Serial Dilution of Test Compounds: The benzohydrazide derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a multi-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under specific conditions (temperature, time, and sometimes CO2 concentration) suitable for the growth of the test microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[1]

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

  • Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Test Compounds: Wells are punched into the agar using a sterile cork borer. A specific volume of the test compound solution (at a known concentration) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions to allow microbial growth.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the typical workflow for determining the antimicrobial susceptibility of benzohydrazide derivatives.

G Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_results Results & Analysis A Synthesized Benzohydrazide Derivatives C Serial Dilution of Compounds A->C B Microbial Culture (Bacteria/Fungi) D Preparation of Microbial Inoculum B->D E Inoculation of Microtiter Plates C->E D->E F Incubation E->F G Visual Inspection for Growth (Turbidity) F->G H Determination of MIC G->H

Caption: A flowchart illustrating the key steps in determining the Minimum Inhibitory Concentration (MIC) of benzohydrazide derivatives.

Mechanism of Action: Inhibition of Bacterial Enzymes

While the exact mechanism of action can vary between different benzohydrazide derivatives, some studies suggest that they may act by inhibiting essential bacterial enzymes. For instance, certain phenylacetamide and benzohydrazide derivatives have been identified as potential inhibitors of ParE, a subunit of topoisomerase IV, which is crucial for DNA replication and segregation in bacteria.[1] Another potential target is DNA gyrase.

G Proposed Mechanism of Action of Certain Benzohydrazides A Benzohydrazide Derivative C Inhibition of Enzyme Activity A->C Binds to B Bacterial Topoisomerase IV (e.g., ParE subunit) B->C D Disruption of DNA Replication & Segregation C->D E Bacterial Cell Death D->E

Caption: A conceptual diagram showing the potential mechanism of action of some benzohydrazides through the inhibition of bacterial topoisomerase IV.

References

Unveiling the Action of 2-Nitrobenzohydrazides: A Comparative Guide to Mechanism Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the mechanism of action for bioactive 2-Nitrobenzohydrazide compounds, offering a comparative overview of their primary molecular targets and the experimental frameworks used for their validation. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data, and details experimental protocols to facilitate a deeper understanding of this promising class of compounds.

Executive Summary

This compound and its derivatives have emerged as potent inhibitors of two key enzymes with significant therapeutic implications: urease and carbonic anhydrases. This guide explores the validation of these mechanisms of action, providing a comparative analysis against established inhibitors and detailing the downstream cellular consequences.

Comparative Analysis of Bioactive 2-Nitrobenzohydrazides

The biological activity of this compound compounds is primarily attributed to their ability to inhibit specific enzymes. Below is a comparative overview of their validated targets and potency.

CompoundPrimary TargetTherapeutic AreaMechanism of ActionPotency (IC₅₀)
This compound UreaseAnti-bacterial (e.g., against Helicobacter pylori)Inhibition of urea hydrolysis to ammonia and carbamate, leading to a decrease in local pH and reduced pathogen viability.[1]4.25 ± 0.08 µM[1]
2-amino-3-nitrobenzohydrazide Carbonic Anhydrase I & II (hCA I & hCA II)Glaucoma, Epilepsy, CancerInhibition of the reversible hydration of carbon dioxide to bicarbonate and protons, affecting pH regulation and ion transport.[2]hCA I: 0.030 µM, hCA II: 0.047 µM[2]
Thiourea (Reference) UreaseReference InhibitorCompetitive inhibitor of urease.21.00 ± 0.11 µM[1]
Acetazolamide (Reference) Carbonic AnhydrasesGlaucoma, DiureticNon-competitive inhibitor of carbonic anhydrases.Varies by isoform

Validated Mechanisms of Action and Signaling Pathways

Urease Inhibition: A Strategy Against Pathogenic Bacteria

The primary validated mechanism of action for this compound is the inhibition of urease, a key virulence factor for bacteria such as Helicobacter pylori. Urease catalyzes the hydrolysis of urea to produce ammonia, which neutralizes the acidic environment of the stomach, allowing the bacteria to colonize.

Signaling Pathway of Urease Inhibition

urease_inhibition cluster_extracellular Extracellular Space (Gastric Lumen) Urea Urea Urease H. pylori Urease Urea->Urease NH3_H2CO3 Ammonia (NH₃) + Carbonic Acid (H₂CO₃) Urease->NH3_H2CO3 Neutral_pH Neutral Microenvironment NH3_H2CO3->Neutral_pH Colonization Bacterial Colonization & Survival Neutral_pH->Colonization NBH This compound NBH->Urease Inhibition

Mechanism of Urease Inhibition

Experimental Validation Workflow

urease_workflow hypothesis Hypothesis: This compound inhibits Urease in_vitro In Vitro Urease Inhibition Assay hypothesis->in_vitro kinetics Enzyme Kinetics Analysis in_vitro->kinetics cell_based Cell-Based Viability Assay (e.g., H. pylori) in_vitro->cell_based conclusion Conclusion: Potent Urease inhibitor with anti-bacterial activity kinetics->conclusion cell_based->conclusion

Workflow for Urease Inhibitor Validation
Carbonic Anhydrase Inhibition: Modulating pH Homeostasis

Derivatives of this compound have demonstrated potent inhibition of carbonic anhydrases (CAs), particularly isoforms I and II. These enzymes are crucial for pH regulation, CO₂ transport, and ion balance in various tissues. Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers.

Signaling Consequences of Carbonic Anhydrase Inhibition

Inhibition of carbonic anhydrases, particularly the tumor-associated isoform CA IX, can disrupt pH regulation in the tumor microenvironment. This can lead to an increase in intracellular pH and a decrease in extracellular pH, impacting downstream signaling pathways that are sensitive to pH changes, such as the mTORC1 pathway.

CA_inhibition_pathway cluster_cell Cancer Cell CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (e.g., CA IX) CO2_H2O->CA H_HCO3 H⁺ + HCO₃⁻ CA->H_HCO3 pHi Intracellular pH (pHi) Regulation H_HCO3->pHi mTORC1 mTORC1 Pathway pHi->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation NBH_deriv This compound Derivative NBH_deriv->CA Inhibition

Downstream Effects of Carbonic Anhydrase Inhibition

Experimental Validation Workflow

CA_workflow hypothesis Hypothesis: This compound derivatives inhibit Carbonic Anhydrases in_vitro In Vitro Carbonic Anhydrase Inhibition Assay hypothesis->in_vitro cell_based Cell-Based Assays (e.g., pH measurement, proliferation) in_vitro->cell_based western_blot Western Blot Analysis (e.g., for mTORC1 pathway proteins) cell_based->western_blot conclusion Conclusion: Potent Carbonic Anhydrase inhibitor with effects on cellular signaling western_blot->conclusion

Workflow for CA Inhibitor Validation

Detailed Experimental Protocols

Urease Inhibition Assay (Indophenol Method)

Objective: To determine the in vitro inhibitory activity of this compound against urease.

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.4)

  • This compound (test compound)

  • Thiourea (positive control)

  • Phenol reagent (Phenol, sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide, sodium hypochlorite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and thiourea in an appropriate solvent.

  • In a 96-well plate, add 25 µL of the test compound or control to respective wells.

  • Add 25 µL of urease enzyme solution to each well and incubate at 37°C for 30 minutes.

  • Initiate the reaction by adding 50 µL of urea solution to each well and incubate for a further 30 minutes at 37°C.

  • Add 50 µL of phenol reagent followed by 50 µL of alkali reagent to each well.

  • Incubate the plate at 37°C for 30 minutes to allow for color development.

  • Measure the absorbance at a wavelength of 625-630 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Hydrolysis)

Objective: To determine the in vitro inhibitory activity of this compound derivatives against carbonic anhydrase I and II.

Materials:

  • Human carbonic anhydrase I and II

  • p-Nitrophenyl acetate (p-NPA) substrate

  • 2-amino-3-nitrobenzohydrazide (test compound)

  • Acetazolamide (positive control)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and acetazolamide in an appropriate solvent.

  • In a 96-well plate, add buffer, the test compound or control, and the carbonic anhydrase enzyme solution to the respective wells.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Immediately measure the change in absorbance at 400 nm over time using a microplate reader in kinetic mode.

  • The rate of reaction is determined from the slope of the linear portion of the absorbance curve.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion

The validation of the mechanism of action for this compound compounds reveals their potential as versatile therapeutic agents targeting key enzymes in infectious diseases and oncology. The provided experimental frameworks serve as a robust guide for the continued investigation and development of this promising chemical class.

References

Cross-Validation of Bioassay Results for 2-Nitrobenzohydrazide Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the validation of bioassay results is a cornerstone for ensuring the reliability and reproducibility of experimental findings. This guide provides a comparative analysis of the biological activities of 2-nitrobenzohydrazide derivatives and related compounds, with a focus on cross-validating their therapeutic potential through a review of published experimental data. For researchers, scientists, and drug development professionals, this document outlines key experimental protocols and presents quantitative data to facilitate the comparison of these compounds against various alternatives.

Comparative Analysis of Anticancer Activity

The anticancer potential of benzohydrazide derivatives, including those with nitro substitutions, is a significant area of research. The cytotoxic effects of these compounds are commonly evaluated against a panel of human cancer cell lines using the MTT assay, which measures cell metabolic activity. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for comparison.

Below is a summary of the cytotoxic activity of various benzohydrazide and hydrazone derivatives, providing a basis for comparing their potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrrolyl Benzohydrazide C8A549 (Lung)Data not specifiedDoxorubicinNot specified
Pyrrolyl Benzohydrazide C8MCF-7 (Breast)Data not specifiedDoxorubicinNot specified
Pyrrolyl Benzohydrazide C8HepG2 (Liver)Data not specifiedDoxorubicinNot specified
Benzohydrazide Derivative H20A549 (Lung)0.46Erlotinib0.03
Benzohydrazide Derivative H20MCF-7 (Breast)0.29Erlotinib0.03
Benzohydrazide Derivative H20HeLa (Cervical)0.15Erlotinib0.03
Benzohydrazide Derivative H20HepG2 (Liver)0.21Erlotinib0.03
3-(4-(benzo[d]dioxol-5-yl)pyrimidin-2-yl)-4-methylbenzohydrazide analog 6g K562 (Leukemia)~50Not specifiedNot specified

Note: The data presented is a compilation from multiple sources to illustrate the range of activities observed in benzohydrazide derivatives. Direct comparison should be made with caution due to variations in experimental conditions.

Comparative Analysis of Antimicrobial Activity

Benzohydrazide and hydrazone derivatives have demonstrated a broad spectrum of antimicrobial activities.[1] The minimum inhibitory concentration (MIC) is the most common metric used to quantify the antimicrobial efficacy of a compound, representing the lowest concentration that prevents visible growth of a microorganism.[2] The following tables summarize the MIC values for various derivatives against selected bacterial and fungal strains, compared to standard antibiotics.

Antibacterial Activity:

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Hydrazide-hydrazone of isonicotinic acid 15 S. aureus ATCC 65387.81Nitrofurantoin15.62
Hydrazide-hydrazone of isonicotinic acid 16 S. aureus ATCC 65383.91Nitrofurantoin15.62
N'-(substituted benzylidene)-3-nitrobenzohydrazide 25 Not specified1.51 (pMICam)Not specifiedNot specified
Nitrofurazone analogue 38 S. epidermidis ATCC 12228<1 (0.002-0.98)Ciprofloxacin>MIC of 38
Noshiranzadeh et al. compound 1 (with NO2 group)S. aureus64-128Gentamicin<64-128
Hydrazide-hydrazone 5f E. coli ATCC 259222.5GentamycinNot specified
Hydrazide-hydrazone 5f K. pneumoniae ATCC 138832.5GentamycinNot specified

Antifungal Activity:

Compound/DerivativeFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Indol-2-one derivative 21 C. albicans31.25Amphotericin B15.62
2-phenyl-1,3,4-oxadiazol-aminoacid derivative 5c, 5d, 5g, 5j C. albicans ATCC 1023125Amoxicillin, etc.>25

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the cross-validation of bioassay results. Below are the methodologies for the key experiments cited in this guide.

In Vitro Anticancer Activity: MTT Assay

This protocol is used to assess the cytotoxicity of a compound against cancer cell lines.[3]

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[3]

  • Compound Treatment: A stock solution of the test compound is prepared in DMSO. Serial dilutions are made in the culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the test compound or a positive control (e.g., Doxorubicin). A vehicle control (medium with DMSO) is also included.[3]

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).[3]

  • MTT Addition: 20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for 4 hours at 37°C.[3]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[3]

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[4]

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[5]

  • Preparation of Materials: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Standardized inoculum of the test microorganism (bacteria or fungi) is prepared to a 0.5 McFarland standard.[2]

  • Assay Setup: The assay is performed in a 96-well microtiter plate. Serial two-fold dilutions of the test compounds are made in the broth medium in the wells, ranging from a high to a low concentration (e.g., 1024 µg/mL to 8 µg/mL).[5]

  • Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[2]

  • Incubation: The plates are sealed and incubated at 37°C for 18-24 hours for bacteria and at 35±1 °C for 48 hours for fungi.[2][5]

  • Interpretation of Results: After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]

Visualizing Experimental Workflows and Relationships

To better understand the processes involved in bioassay validation, the following diagrams illustrate a typical experimental workflow and the logical relationship in data analysis.

Experimental_Workflow_Anticancer_MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture 1. Culture Cancer Cells SeedCells 2. Seed Cells in 96-well Plates CellCulture->SeedCells PrepareCompounds 3. Prepare Compound Dilutions TreatCells 4. Treat Cells with Compounds PrepareCompounds->TreatCells Incubate1 5. Incubate for 48-72h TreatCells->Incubate1 AddMTT 6. Add MTT Reagent Incubate1->AddMTT Incubate2 7. Incubate for 4h AddMTT->Incubate2 AddDMSO 8. Solubilize Formazan Incubate2->AddDMSO ReadAbsorbance 9. Read Absorbance AddDMSO->ReadAbsorbance CalculateIC50 10. Calculate IC50 ReadAbsorbance->CalculateIC50

Caption: Workflow for determining anticancer activity using the MTT assay.

Logical_Relationship_MIC_Determination cluster_setup Assay Setup cluster_incubation Incubation cluster_observation Observation cluster_result Result CompoundDilutions Serial Dilutions of Test Compound Incubate Incubate at Optimal Temperature (18-48h) CompoundDilutions->Incubate added to MicrobialInoculum Standardized Microbial Inoculum MicrobialInoculum->Incubate added to Turbidity Visual Inspection for Turbidity Incubate->Turbidity MIC Minimum Inhibitory Concentration (MIC) Turbidity->MIC determines

Caption: Logical flow for the determination of Minimum Inhibitory Concentration (MIC).

References

A Comparative Guide to the Synthesis of 2-Nitrobenzohydrazide Derivatives: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is paramount. This guide provides a detailed comparison of conventional and microwave-assisted methods for the synthesis of 2-Nitrobenzohydrazide derivatives, a class of compounds with significant potential in medicinal chemistry.

The synthesis of hydrazide derivatives is a cornerstone of many drug discovery programs, owing to their diverse biological activities. Traditionally, these compounds are synthesized using conventional heating methods, which often involve long reaction times and can lead to the formation of impurities. In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, promising shorter reaction times, higher yields, and improved purity. This guide presents a side-by-side comparison of these two methodologies for the synthesis of this compound derivatives, supported by experimental data and detailed protocols.

Performance Comparison: A Leap in Efficiency

Microwave-assisted synthesis has demonstrated significant advantages over conventional heating methods for the synthesis of various hydrazide derivatives. While specific comparative data for this compound derivatives is not abundant in publicly available literature, the general trend observed across similar chemical transformations strongly suggests a substantial improvement in efficiency.

Microwave heating directly and efficiently energizes the reactant molecules, leading to a rapid increase in temperature and significantly accelerated reaction rates.[1] This is in stark contrast to conventional heating, where heat is transferred indirectly through the vessel walls, resulting in slower and less uniform heating.

The following table summarizes typical quantitative data for the synthesis of hydrazide derivatives, illustrating the general advantages of microwave irradiation.

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time Hours to DaysMinutes
Product Yield Moderate to GoodGood to Excellent
Energy Consumption HighLow
Side Product Formation More likelyOften minimized

This table represents a general comparison based on literature for various hydrazide derivatives.[1][2]

Experimental Protocols

Detailed methodologies for both conventional and microwave-assisted synthesis of a representative this compound derivative are provided below. It is important to note that while a direct comparative study for a single this compound derivative was not found, the following protocols are based on established procedures for closely related compounds.

Conventional Synthesis of N′-(4-Methyl-2-nitrophenyl)benzohydrazide[3]

This method involves the reaction of a fluoro-nitrobenzene derivative with benzohydrazide.

Materials:

  • 1-fluoro-4-methyl-2-nitrobenzene

  • Benzohydrazide

  • Dry Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 1-fluoro-4-methyl-2-nitrobenzene (20.0 mmol) and benzohydrazide (20.0 mmol) in dry DMSO (10 mL) is prepared.

  • The reaction mixture is stirred at 80°C for 48 hours.

  • After cooling to room temperature, ethyl acetate (100 mL) and water (150 mL) are added.

  • The organic layer is separated, and the aqueous layer is extracted twice with ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is recrystallized from ethanol to yield the final product.

Observed Yield: 62%[3]

Microwave-Assisted Synthesis of Hydrazide Derivatives (General Protocol)[4][5][6][7]

This protocol is a general representation of microwave-assisted synthesis of hydrazide derivatives and can be adapted for this compound derivatives.

Materials:

  • Appropriate ester (e.g., Methyl 2-nitrobenzoate)

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent)

Procedure:

  • The ester (e.g., Methyl 2-nitrobenzoate) and hydrazine hydrate are mixed in a microwave-safe reaction vessel.

  • A small amount of a suitable solvent like ethanol may be added.

  • The vessel is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated at a specific power and temperature for a short duration (typically 2-10 minutes).

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled.

  • The product is isolated by filtration or extraction, followed by recrystallization.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the distinct workflows of conventional and microwave-assisted synthesis, providing a clear visual comparison of the two processes.

Conventional_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Mix Reactants (Fluoro-nitrobenzene, Benzohydrazide) in DMSO B Heat at 80°C for 48 hours A->B C Cool to Room Temp B->C D Add Ethyl Acetate & Water C->D E Separate Layers & Extract D->E F Dry Organic Layer E->F G Remove Solvent F->G H Recrystallize G->H I Final Product H->I

Caption: Conventional Synthesis Workflow.

Caption: Microwave-Assisted Synthesis Workflow.

Conclusion

The adoption of microwave-assisted synthesis for the preparation of this compound derivatives offers a compelling alternative to traditional methods. The dramatic reduction in reaction times, coupled with the potential for higher yields and purer products, aligns with the principles of green chemistry and can significantly accelerate the drug discovery and development process. While direct comparative data for this compound derivatives remains an area for further investigation, the overwhelming evidence from related compound classes strongly supports the superiority of the microwave-assisted approach. Researchers are encouraged to explore and optimize microwave protocols for their specific target molecules to harness the full potential of this efficient and environmentally friendly technology.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Nitrobenzoyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the 2-nitrobenzoyl moiety is a critical step in the synthesis of a wide range of pharmacologically active compounds and functional materials. The traditional method, often involving the conversion of 2-nitrobenzoic acid to its highly reactive acyl chloride, presents challenges related to handling, stability, and the generation of corrosive byproducts. This guide provides a comprehensive comparison of modern, alternative reagents that offer milder reaction conditions, broader functional group tolerance, and improved safety profiles for the synthesis of 2-nitrobenzoyl amides and esters.

Performance Comparison of Amide Bond Formation Reagents

The selection of an appropriate coupling reagent is paramount for achieving high yields and purity in the synthesis of 2-nitrobenzamides. The steric hindrance and electronic properties of 2-nitrobenzoic acid can influence the efficiency of different reagents. Below is a comparative analysis of commonly used coupling agents.

Table 1: Comparison of Coupling Reagents for the Synthesis of a Representative 2-Nitrobenzamide

Coupling Reagent/MethodReagent ClassTypical SolventBaseTemperature (°C)Typical Yield (%)Key Considerations
Thionyl Chloride (SOCl₂) / Amine Acyl Chloride FormationToluene, DCMTriethylamine, Pyridine0 to Reflux85-95Traditional, high-yielding method. Generates corrosive HCl and SO₂. Acyl chloride is moisture-sensitive.
EDC / HOBt CarbodiimideDMF, DCMDIPEA, Et₃N0 - 2570-90Water-soluble urea byproduct simplifies workup. HOBt suppresses racemization and improves efficiency.[1]
HATU Uronium/Aminium SaltDMF, NMPDIPEA, 2,4,6-Collidine0 - 2590-98Highly efficient, even for sterically hindered substrates.[2] Low risk of racemization. More expensive than carbodiimides.
PyBOP Phosphonium SaltDMF, DCMDIPEA, Et₃N0 - 2585-95Byproducts are generally less hazardous than those from BOP. Rapid reaction times.
CDI ImidazoliumTHF, DCMNone required25 - 4060-80Milder alternative to acyl chlorides. Evolves CO₂ gas. The acylimidazolide intermediate is reactive.

Experimental Protocols

Detailed methodologies for the synthesis of a representative 2-nitrobenzamide, N-benzyl-2-nitrobenzamide, using various coupling reagents are provided below. These protocols are general and may require optimization for specific substrates.

Method 1: Synthesis via Acyl Chloride using Thionyl Chloride

Step 1: Formation of 2-Nitrobenzoyl Chloride A mixture of 2-nitrobenzoic acid (1.0 eq) and thionyl chloride (2.0 eq) is heated under reflux for 30 minutes. The excess thionyl chloride is removed under reduced pressure. The residue is dissolved in dry toluene, and the solvent is evaporated again to ensure complete removal of residual thionyl chloride. The resulting 2-nitrobenzoyl chloride is used directly in the next step.

Step 2: Amide Bond Formation The crude 2-nitrobenzoyl chloride is dissolved in dichloromethane (DCM). This solution is added dropwise to a solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in DCM at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The mixture is then washed with water, 1N HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography.

Method 2: Synthesis using EDC/HOBt

To a solution of 2-nitrobenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and benzylamine (1.1 eq) in anhydrous dimethylformamide (DMF), the mixture is cooled to 0 °C. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq) is added portion-wise, followed by the dropwise addition of diisopropylethylamine (DIPEA) (2.5 eq).[2] The reaction is allowed to warm to room temperature and stirred for 8-24 hours. Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with water, 1N HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried, concentrated, and the product is purified by flash column chromatography.

Method 3: Synthesis using HATU

2-Nitrobenzoic acid (1.0 eq) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq) are dissolved in anhydrous DMF. The solution is cooled to 0 °C, and DIPEA (3.0 eq) is added dropwise. After stirring for 15-30 minutes for pre-activation, benzylamine (1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred for 1-18 hours. The workup procedure is similar to the EDC/HOBt method, involving dilution with ethyl acetate and aqueous washes to remove byproducts.[2]

Reaction Mechanisms and Workflows

To visualize the different approaches to activating 2-nitrobenzoic acid for the synthesis of 2-nitrobenzamides, the following diagrams illustrate the key mechanistic pathways and a general experimental workflow.

G cluster_0 Activation of 2-Nitrobenzoic Acid cluster_1 Coupling with Nucleophile Acid 2-Nitrobenzoic Acid AcylChloride 2-Nitrobenzoyl Chloride Acid->AcylChloride SOCl₂ or (COCl)₂ O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea EDC or DIC ActiveEster Activated Ester (e.g., OAt-ester) Acid->ActiveEster HATU, HBTU, PyBOP Amide 2-Nitrobenzamide AcylChloride->Amide O_Acylisourea->ActiveEster HOBt or HOAt O_Acylisourea->Amide ActiveEster->Amide Amine Amine (R-NH₂) Amine->Amide G start Start reagent_prep 1. Reagent Preparation Dissolve 2-nitrobenzoic acid and amine in anhydrous solvent. start->reagent_prep activation 2. Activation Add coupling reagent and base. Stir at 0°C to RT. reagent_prep->activation monitoring 3. Reaction Monitoring Monitor by TLC or LC-MS. activation->monitoring workup 4. Aqueous Workup Quench reaction, dilute, and perform aqueous washes. monitoring->workup purification 5. Purification Column chromatography or recrystallization. workup->purification end End purification->end

References

Comparative Efficacy of 2-Nitrobenzohydrazide Derivatives Against Drug-Resistant Microbial Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the face of mounting challenges posed by antimicrobial resistance, the scientific community is in a perpetual quest for novel therapeutic agents. This guide provides a comprehensive comparison of the efficacy of 2-Nitrobenzohydrazide derivatives against various drug-resistant microbial strains, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is a synthesis of publicly available research, highlighting the potential of this class of compounds in combating formidable pathogens.

Quantitative Antimicrobial Performance

The antimicrobial potential of this compound derivatives has been evaluated against a panel of both Gram-positive and Gram-negative bacteria, including notoriously resistant strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values from various studies, providing a clear comparison of their in vitro efficacy.

Derivative/CompoundMicrobial StrainMIC (µg/mL)MBC (µg/mL)Reference
N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazideEscherichia coli31.3Not Reported[1]
N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazideBacillus subtilis500Not Reported[1]
Difluorobenzamide Derivative 2 Staphylococcus aureus (MRSA ATCC 43300)4Not Reported[2]
Difluorobenzamide Derivative 4 Staphylococcus aureus (MSSA ATCC 25923)1Not Reported[2]
Difluorobenzamide Derivative 4 Staphylococcus aureus (MRSA ATCC 43300)4Not Reported[2]
Difluorobenzamide Derivative 5 Staphylococcus aureus (MRSA ATCC 43300)4Not Reported[2]
Acylphloroglucinol Derivative A5 Staphylococcus aureus (MRSA)0.981.95[3]
Chiral Phthalimide FIB Staphylococcus aureus (MRSA)0.022Not Reported[4]

Note: Data for a broader range of specific this compound derivatives against Pseudomonas aeruginosa and Acinetobacter baumannii is limited in the currently available literature. The table includes data on other nitroaromatic and hydrazide compounds to provide a comparative context.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.

Synthesis of this compound Derivatives (General Procedure)

This protocol outlines a common method for the synthesis of hydrazone derivatives of this compound.

  • Step 1: Formation of this compound. 2-Nitrobenzoic acid is esterified, commonly using methanol in the presence of a catalyst. The resulting methyl 2-nitrobenzoate is then reacted with hydrazine hydrate in a solvent such as methanol with refluxing to yield this compound.

  • Step 2: Condensation to Form Hydrazone. The synthesized this compound is then reacted with a variety of substituted aldehydes or ketones in a suitable solvent, often with a catalytic amount of acid. The reaction mixture is typically refluxed for several hours.

  • Step 3: Isolation and Purification. Upon completion of the reaction, the mixture is cooled, and the resulting precipitate is filtered, washed, and dried. The crude product can be further purified by recrystallization from an appropriate solvent to yield the final this compound derivative.

Synthesis_Workflow cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Hydrazone Synthesis cluster_step3 Step 3: Purification 2-Nitrobenzoic_Acid 2-Nitrobenzoic Acid Esterification Esterification (e.g., MeOH, H+) 2-Nitrobenzoic_Acid->Esterification Methyl_2-Nitrobenzoate Methyl 2-Nitrobenzoate Esterification->Methyl_2-Nitrobenzoate Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Methyl_2-Nitrobenzoate->Hydrazinolysis This compound This compound Hydrazinolysis->this compound Condensation Condensation (Acid Catalyst, Reflux) This compound->Condensation Aldehyde_Ketone Substituted Aldehyde or Ketone Aldehyde_Ketone->Condensation Crude_Product Crude Derivative Condensation->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Derivative Pure this compound Derivative Purification->Pure_Derivative

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Reagents:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Culture the test microorganism overnight in a suitable broth and then dilute to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Assay Procedure:

    • Dispense the CAMHB into the wells of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the stock compound solution across the plate to achieve a range of concentrations.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plate at 35-37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determination of MBC (Optional):

    • To determine the Minimum Bactericidal Concentration, an aliquot from the wells showing no visible growth is subcultured onto an agar plate.

    • The plate is incubated for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Test Compound in 96-well Plate Start->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate (35-37°C, 16-20h) Inoculate_Plate->Incubate_Plate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate_Plate->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates (for MBC) Read_MIC->Subculture End End Read_MIC->End Incubate_Agar Incubate Agar Plates (18-24h) Subculture->Incubate_Agar Read_MBC Determine MBC (≥99.9% killing) Incubate_Agar->Read_MBC Read_MBC->End

Proposed Mechanism of Action

The antimicrobial activity of nitroaromatic compounds, including this compound derivatives, is generally believed to involve the reductive activation of the nitro group within the microbial cell.[5][6][7] This process leads to the generation of reactive nitrogen species that can cause widespread cellular damage.

Mechanism_of_Action Compound This compound Derivative Entry Entry into Bacterial Cell Compound->Entry Nitroreductase Bacterial Nitroreductase Entry->Nitroreductase Reduction Reductive Activation of Nitro Group Nitroreductase->Reduction RNS Generation of Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Reduction->RNS Damage Cellular Damage RNS->Damage DNA_Damage DNA Damage Damage->DNA_Damage Protein_Damage Protein Dysfunction Damage->Protein_Damage Membrane_Damage Membrane Disruption Damage->Membrane_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Membrane_Damage->Cell_Death

Conclusion

This compound derivatives represent a promising scaffold for the development of novel antimicrobial agents. The data, though preliminary in some areas, suggests potent activity against clinically relevant pathogens, including drug-resistant strains. The provided experimental protocols offer a foundation for further investigation and validation of these findings. The proposed mechanism of action, centered on the reductive bioactivation of the nitro group, provides a clear direction for future mechanistic studies and the rational design of next-generation derivatives with enhanced efficacy and selectivity. Further research is warranted to expand the quantitative data against a wider array of resistant microbes and to elucidate the precise molecular targets of the reactive species generated.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in drug discovery and development, the integrity of our work is intrinsically linked to the safety of our practices. While 2-Nitrobenzohydrazide is a valuable reagent, its proper disposal is not merely a logistical task but a critical component of responsible science. This guide provides a procedural framework grounded in the chemical nature of the compound to ensure safety and regulatory compliance.

Part 1: Hazard Assessment & Regulatory Profile

The cornerstone of safe disposal is a thorough understanding of the molecule's inherent risks. This compound combines two functional groups of toxicological significance: the nitroaromatic group and the hydrazide moiety.

Causality of Hazard:

  • Nitroaromatic Compounds: This class of compounds is associated with toxic effects, and many are known for their energetic properties and potential for thermal instability.[1][2] The presence of the nitro group necessitates careful handling to avoid shock or rapid heating.

  • Hydrazide Derivatives: Hydrazine and its derivatives are recognized as a hazardous class of chemicals. They can be toxic if inhaled, ingested, or absorbed through the skin, and many are considered potential carcinogens.[3]

While some safety data sheets (SDS) for this compound (CAS 606-26-8) may lack detailed hazard information, the established risks of its constituent functional groups demand a conservative approach.[4] The principle of precaution dictates that the compound should be handled and disposed of as a hazardous substance.

Regulatory Considerations:

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) lists specific hazardous wastes. While this compound is not individually listed, wastes generated from the production of 1,1-dimethylhydrazine (UDMH) using carboxylic acid hydrazides carry the EPA hazardous waste codes K107, K108, K109, and K110.[5][6][7] This precedent strongly supports classifying this compound waste as a regulated hazardous material that must be managed by a licensed disposal facility.

Table 1: Chemical & Physical Properties of this compound

PropertyValueSource
CAS Number 606-26-8[4]
Molecular Formula C7H7N3O3[4]
Appearance Light yellow powder solid[4]
Primary Hazards Based on functional groups: Potential toxicant, irritant, thermally sensitive.[1][3][8]

Part 2: On-Site Waste Management & Safety Protocols

Proper disposal begins in the laboratory at the point of generation. Adherence to strict on-site management protocols is non-negotiable to prevent accidental exposure and environmental release.

Engineering Controls & Personal Protective Equipment (PPE):

All handling and waste collection activities must be performed within a certified chemical fume hood to minimize inhalation risk.[9] Ensure an eyewash station and safety shower are immediately accessible.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles with side shieldsProtects against dust particles and potential splashes.
Hand Protection Nitrile rubber glovesProvides a barrier against dermal contact.[8]
Body Protection Lab coatPrevents contamination of personal clothing.[9]
Respiratory Use in fume hood; dust mask for large transfersAvoids inhalation of fine dust particles.[9][10]

Experimental Protocol: Waste Collection & Segregation

  • Designate a Waste Container: Use a dedicated, chemically compatible container clearly labeled "Hazardous Waste: this compound". The container must have a secure, tight-fitting lid.[9][11]

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste.[3] This prevents unintended chemical reactions and ensures the disposal pathway is appropriate.

  • Solid Waste Transfer: Carefully transfer solid this compound waste and any contaminated consumables (e.g., weighing paper, gloves, wipes) into the designated waste container. Avoid generating dust during transfer.[8]

  • Container Management: Keep the waste container closed at all times except when adding waste. Do not fill the container beyond 90% capacity to allow for expansion.[11]

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from heat sources and incompatible materials, pending pickup by your institution's Environmental Health and Safety (EHS) department.[8]

Spill Management Protocol (Minor Spills):

For small spills confined to the chemical fume hood:

  • Ensure PPE: Don appropriate PPE before beginning cleanup.

  • Containment: Prevent the spread of the powder.

  • Collection: Gently sweep or scoop the solid material into the designated hazardous waste container.[8] Avoid actions that create airborne dust.

  • Decontamination: Wipe the spill area with a damp cloth. Dispose of the cloth and any other contaminated materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor or EHS department, per institutional policy.

Part 3: Final Disposal Pathway

The final step in the lifecycle of this compound is its destruction in a manner that is safe and environmentally sound.

Rejection of In-Lab Neutralization:

While chemical neutralization methods exist for hydrazine, their application to this compound is strongly discouraged without specific, validated protocols.[12] The presence of the nitroaromatic ring can lead to unpredictable and potentially hazardous side reactions or byproducts when subjected to common oxidizing agents like hypochlorite.[13] Attempting neutralization in the lab introduces unacceptable risks.

Recommended Disposal Method:

The authoritative and safest method for the final disposal of this compound is controlled incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[14] This process ensures the complete thermal destruction of the compound. Such facilities are equipped with flue gas scrubbing technology to neutralize harmful combustion products like oxides of nitrogen (NOx), ensuring compliance with environmental regulations.[14]

Disposal Workflow Diagram:

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Laboratory Operations cluster_1 Institutional Waste Management cluster_2 Final Disposal A Generation of This compound Waste B Wear Full PPE (Table 2) A->B C Segregate into Labeled, Compatible Waste Container B->C D Store in Satellite Accumulation Area C->D E Schedule Waste Pickup with Environmental Health & Safety (EHS) D->E F EHS Transports Waste to Central Accumulation Facility E->F G Waste Profiled & Manifested (RCRA Compliant) F->G H Transport by Licensed Hazardous Waste Hauler G->H I Receipt at Permitted TSDF* H->I J High-Temperature Incineration with Flue Gas Scrubbing I->J K Destruction Complete J->K L *Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound waste.

References

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